Auroxanthin
Descripción
Propiedades
Fórmula molecular |
C40H56O4 |
|---|---|
Peso molecular |
600.9 g/mol |
Nombre IUPAC |
2-[(2E,4E,6E,8E,10E,12E,14E)-15-(6-hydroxy-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C40H56O4/c1-27(17-13-19-29(3)33-21-35-37(5,6)23-31(41)25-39(35,9)43-33)15-11-12-16-28(2)18-14-20-30(4)34-22-36-38(7,8)24-32(42)26-40(36,10)44-34/h11-22,31-34,41-42H,23-26H2,1-10H3/b12-11+,17-13+,18-14+,27-15+,28-16+,29-19+,30-20+ |
Clave InChI |
YLUSVJDFTAATNS-BXOKDNRRSA-N |
SMILES isomérico |
C/C(=C\C=C\C=C(\C=C\C=C(\C1OC2(C(=C1)C(CC(C2)O)(C)C)C)/C)/C)/C=C/C=C(/C3OC4(C(=C3)C(CC(C4)O)(C)C)C)\C |
SMILES canónico |
CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C3C=C4C(CC(CC4(O3)C)O)(C)C |
Origen del producto |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Auroxanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auroxanthin, a furanoid carotenoid, is a derivative of the widespread xanthophyll violaxanthin. Its biosynthesis is a fascinating intersection of enzymatic and non-enzymatic processes. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, commencing from the well-established carotenoid precursor, β-carotene. We will dissect the enzymatic conversions leading to the pivotal intermediate, violaxanthin, and the subsequent acid-catalyzed rearrangement that yields this compound. This guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pathway, detailed experimental protocols, and a quantitative analysis of the key reactions.
The Core Biosynthetic Pathway: From β-Carotene to this compound
The journey to this compound begins with β-carotene, a C40 tetraterpenoid synthesized via the isoprenoid pathway. The biosynthetic route to this compound can be conceptually divided into two major stages:
-
Enzymatic Synthesis of Violaxanthin: This stage involves the hydroxylation and epoxidation of β-carotene, catalyzed by specific enzymes located in the plastids of plants and some microorganisms.
-
Non-Enzymatic Conversion to this compound: This final step is an acid-catalyzed intramolecular rearrangement of violaxanthin to form the furanoxide structure of this compound.
Enzymatic Conversion of β-Carotene to Zeaxanthin
The initial step in this branch of the xanthophyll pathway is the hydroxylation of β-carotene at the 3 and 3' positions of its β-ionone rings to form zeaxanthin. This reaction is catalyzed by β-carotene hydroxylase (BCH) , a non-heme di-iron monooxygenase.[1][2] The enzyme utilizes molecular oxygen and a reducing agent, typically ferredoxin, to introduce the hydroxyl groups.[3]
Enzymatic Epoxidation of Zeaxanthin to Violaxanthin
Zeaxanthin is subsequently converted to violaxanthin through a two-step epoxidation process catalyzed by zeaxanthin epoxidase (ZEP) .[4][5] This enzyme is a flavin-dependent monooxygenase that requires FAD, molecular oxygen, and a reducing agent like NADPH or NADH.[6][7] The reaction proceeds through the intermediate antheraxanthin, which has one epoxidized β-ionone ring. ZEP then catalyzes the epoxidation of the second ring to yield violaxanthin.[4][5] The activity of ZEP is generally higher in low light or darkness.[8]
Non-Enzymatic Acid-Catalyzed Rearrangement of Violaxanthin to this compound
The final step in the formation of this compound is the intramolecular rearrangement of violaxanthin. This conversion is not known to be directly enzyme-mediated but is catalyzed by the presence of an acidic environment.[9][10][11] The 5,6-epoxy groups of violaxanthin undergo an acid-catalyzed rearrangement to form the 5,8-furanoxide structure characteristic of this compound. This reaction results in a mixture of this compound stereoisomers.[9][10][11]
Quantitative Data
The following tables summarize the available quantitative data for the key steps in the this compound biosynthetic pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Specific Activity | Organism/Source |
| β-Carotene Hydroxylase (BCH) | β-Carotene | Not explicitly defined in search results. | Not explicitly defined in search results. | Not explicitly defined in search results. | General, from various plants and bacteria.[1][2] |
| Zeaxanthin Epoxidase (ZEP) | Zeaxanthin | Not explicitly defined in search results. | Not explicitly defined in search results. | Activity is regulated by light conditions and substrate availability.[1][8] | Arabidopsis thaliana, Spinach.[1][8] |
Table 2: Reaction Yields and Conditions
| Reaction | Substrate | Product(s) | Conditions | Yield | Reference |
| Acid-catalyzed rearrangement | Violaxanthin and 9-cis-Violaxanthin | (8S,8'S)-auroxanthin, (8S,8'R)-auroxanthin, and (8R,8'R)-auroxanthin | Acidic treatment | Approximate ratio of 4:6:1 | [9][10][11] |
| In vitro ZEP assay | Zeaxanthin | Antheraxanthin and Violaxanthin | Thylakoids from Arabidopsis thaliana npq1 mutant, MGDG, NADPH, FAD | 38% reduction of initial zeaxanthin | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the this compound biosynthetic pathway.
In Vitro Assay of β-Carotene Hydroxylase (BCH)
This protocol is a general guideline for assaying BCH activity.
-
Enzyme Preparation:
-
Express the recombinant BCH enzyme in a suitable host system (e.g., E. coli) and purify it. Alternatively, use a crude cell-free lysate.[12]
-
-
Substrate Preparation:
-
Prepare a solution of β-carotene in a suitable organic solvent (e.g., acetone) and emulsify it in an aqueous buffer containing a detergent (e.g., Triton X-100).
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the enzyme preparation, the emulsified β-carotene substrate, a reducing system (e.g., ferredoxin and ferredoxin-NADP+ reductase with NADPH), and Fe(II) in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding a water-miscible organic solvent (e.g., acetone).
-
Extract the carotenoids with an immiscible organic solvent (e.g., petroleum ether or diethyl ether).
-
Analyze the products by HPLC with a C18 or C30 column and a suitable mobile phase (e.g., a gradient of methanol, methyl-tert-butyl ether, and water).[13]
-
In Vitro Assay of Zeaxanthin Epoxidase (ZEP)
This protocol is adapted from methods for measuring ZEP activity in isolated thylakoids.[6][9]
-
Thylakoid Isolation:
-
Homogenize fresh leaf tissue (e.g., spinach or Arabidopsis thaliana) in a chilled isolation buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 5 mM ascorbate).
-
Filter the homogenate and centrifuge to pellet the chloroplasts.
-
Lyse the chloroplasts in a hypotonic buffer and centrifuge to pellet the thylakoid membranes. Resuspend the thylakoids in a reaction buffer.
-
-
Reaction Mixture:
-
Incubation:
-
Incubate the reaction mixture in the dark at a controlled temperature (e.g., 25°C).
-
-
Product Extraction and Analysis:
-
Stop the reaction at different time points by adding acetone.
-
Extract the pigments and analyze by HPLC as described for the BCH assay to quantify the formation of antheraxanthin and violaxanthin.[6]
-
Acid-Catalyzed Conversion of Violaxanthin to this compound
This protocol describes the non-enzymatic conversion of violaxanthin.[9][10][11]
-
Violaxanthin Isolation:
-
Acid Treatment:
-
Dissolve the purified violaxanthin in a suitable solvent (e.g., chloroform).
-
Add a small amount of an acidic catalyst (e.g., a few drops of HCl in ethanol).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by observing the color change and by taking aliquots for HPLC analysis to track the disappearance of violaxanthin and the appearance of this compound isomers.
-
-
Product Purification and Identification:
HPLC Analysis of Carotenoids
This is a general protocol for the analytical separation of this compound and its precursors.
-
Sample Preparation:
-
Extract the carotenoids from the biological material or reaction mixture using a suitable solvent system (e.g., acetone, followed by partitioning into petroleum ether or diethyl ether).
-
Dry the extract under a stream of nitrogen and redissolve in the initial mobile phase.
-
-
HPLC System:
-
Detection:
-
Use a photodiode array (PDA) detector to monitor the elution profile at the characteristic absorption maxima of the carotenoids (typically between 400-500 nm).
-
-
Quantification:
-
Quantify the individual carotenoids by comparing their peak areas with those of authentic standards.
-
Mandatory Visualizations
The following diagrams illustrate the biosynthetic pathway and key experimental workflows.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Carotene Hydroxylase Activity Determines the Levels of Both α-Carotene and Total Carotenoids in Orange Carrots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-carotene 3-hydroxylase - Wikipedia [en.wikipedia.org]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. benchchem.com [benchchem.com]
- 7. Zeaxanthin epoxidase - Wikipedia [en.wikipedia.org]
- 8. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zeaxanthin epoxidation - an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Production of Auroxanthins from Violaxanthin and 9-cis-Violaxanthin by Acidic Treatment and the Antioxidant Activities of Violaxanthin, 9-cis-Violaxanthin, and Auroxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro expression and activity of lycopene cyclase and beta-carotene hydroxylase from Erwinia herbicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. publications.iupac.org [publications.iupac.org]
- 15. Isolation and structural elucidation of the geometrical isomers of lutein and zeaxanthin in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources of Auroxanthin in Plants and Algae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of auroxanthin, a xanthophyll carotenoid, in plant and algal species. The document details the biosynthetic origins of this compound, presents available quantitative data, outlines a detailed experimental protocol for its extraction and quantification, and includes visualizations of key pathways and workflows.
Introduction to this compound
This compound (C40H56O4, CAS Number: 27785-15-5) is a tetraterpenoid belonging to the xanthophyll class of carotenoids.[1] It is characterized by the presence of furanoid rings in its structure, which are typically formed from the rearrangement of epoxy-carotenoids under acidic conditions. While not as abundant as other carotenoids like lutein or β-carotene, this compound is of interest for its potential biological activities.
Natural Occurrence of this compound and its Precursors
Direct quantification of this compound in natural sources is limited in scientific literature. Its presence is often associated with the occurrence of its precursor, violaxanthin, an epoxy-carotenoid found in various photosynthetic organisms. The conversion of violaxanthin to this compound can occur naturally within the organism or as an artifact during extraction and processing under acidic conditions.
Potential Natural Sources:
-
Plants:
-
Capsicum annuum (Red Pepper): Varieties of red pepper are known to contain significant amounts of violaxanthin.[2][3] The processing and storage of pepper products can lead to the formation of this compound.
-
Mango Fruit: The pulp of mangoes is a rich source of violaxanthin and its isomer, 9-cis-violaxanthin, which can be readily converted to auroxanthins.
-
-
Lichens:
-
Lobaria pulmonaria : This lichen has been reported to contain a variety of carotenoids, suggesting the potential presence of this compound or its precursors.[4]
-
-
Algae:
-
Chlorella pyrenoidosa and Chlorella vulgaris : These green microalgae are known to produce a diverse range of carotenoids, including violaxanthin. While direct quantitative data for this compound is scarce, its presence as a minor carotenoid is plausible, particularly under specific growth or stress conditions that may lead to the accumulation and subsequent conversion of violaxanthin.
-
Quantitative Data on this compound and its Precursor Violaxanthin
The following table summarizes the available quantitative data for this compound and its primary precursor, violaxanthin, in the identified natural sources. It is important to note that this compound concentrations are often not reported, and the levels of violaxanthin indicate the potential for this compound formation.
| Organism | Compound | Concentration | Reference |
| Capsicum annuum (cv. 'Fogo') | Violaxanthin | 83.24 µg/g (fresh weight) | [2] |
| Capsicum annuum (Lamuyo type) | Violaxanthin | 770.1 µ g/100 g (fresh weight) | [5] |
| Chlorella vulgaris | Total Carotenoids | 8.16 µg/g (fresh weight) in decline phase | [6][7] |
| Lobaria pulmonaria | Total Carotenoids | > 10 mg/kg | [4] |
Note: The conversion rate of violaxanthin to this compound is variable and depends on factors such as pH, temperature, and light exposure. One study reported that the acid-catalyzed conversion of violaxanthin results in a mixture of this compound isomers.[8]
Biosynthesis of this compound
This compound is not typically synthesized directly through a dedicated enzymatic pathway. Instead, it is primarily formed from the acid-catalyzed rearrangement of the epoxy-carotenoid, violaxanthin. This conversion involves the opening of the epoxide rings and the formation of furanoid rings.
Experimental Protocols
The following section outlines a detailed methodology for the extraction and quantification of this compound from plant and algal matrices. This protocol is based on established methods for carotenoid analysis and includes critical steps to ensure the stability of epoxy-carotenoids and minimize artifact formation.
5.1. Extraction
-
Sample Preparation: Lyophilize fresh plant or algal material to remove water. Grind the dried material into a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.
-
Solvent Extraction:
-
To approximately 100 mg of powdered sample, add 2 mL of cold acetone containing 0.1% (w/v) butylated hydroxytoluene (BHT) as an antioxidant and a small amount of sodium bicarbonate to neutralize acids.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 5 minutes in the dark.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet until it is colorless.
-
Pool the supernatants.
-
-
Phase Separation:
-
Add an equal volume of diethyl ether and a 10% aqueous NaCl solution to the pooled acetone extract in a separatory funnel.
-
Gently mix and allow the layers to separate.
-
Collect the upper ether layer containing the carotenoids.
-
-
Drying and Reconstitution:
-
Dry the ether extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen gas in the dark.
-
Reconstitute the dried extract in a known volume of HPLC mobile phase (e.g., a mixture of methyl tert-butyl ether, methanol, and water).
-
5.2. Saponification (Optional)
For samples with high lipid or chlorophyll content, saponification may be necessary.
-
To the dried extract, add 2 mL of 10% (w/v) methanolic potassium hydroxide.
-
Incubate in the dark at room temperature for 2 hours under a nitrogen atmosphere.
-
Add an equal volume of diethyl ether and water to partition the carotenoids into the ether layer.
-
Wash the ether layer with water until neutral.
-
Proceed with the drying and reconstitution steps as described above.
5.3. HPLC Quantification
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for optimal separation of carotenoid isomers.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Methanol/water (95:5, v/v) with 0.1% ammonium acetate.
-
Solvent B: Methyl tert-butyl ether.
-
Gradient: Start with 80% A and 20% B, linearly decrease to 20% A and 80% B over 30 minutes.
-
-
Detection: Monitor the eluent at the maximum absorption wavelength for this compound (approximately 420-440 nm).
-
Identification and Quantification:
-
Identify this compound by comparing its retention time and UV-Vis absorption spectrum with that of an authentic standard.
-
Quantify the concentration by creating a standard curve with known concentrations of the this compound standard.
-
Stability and Handling Considerations
This compound, being an epoxy-carotenoid derivative, is susceptible to degradation. To ensure accurate quantification, the following precautions are critical:
-
Light: All procedures should be performed under dim light or using amber glassware to prevent photo-oxidation.
-
Oxygen: Work under an inert atmosphere (e.g., nitrogen gas) whenever possible, especially during evaporation and storage.
-
Temperature: Keep samples and extracts cold (4°C or below) to minimize degradation. For long-term storage, samples should be kept at -80°C.
-
Acids: Avoid acidic conditions during extraction to prevent the artificial formation of this compound from violaxanthin. The use of a neutralizing agent like sodium bicarbonate is recommended.
Conclusion
This compound is a naturally occurring xanthophyll with potential for further investigation in drug development and other scientific fields. While its direct quantification in natural sources is not yet widely reported, its presence is linked to organisms rich in its precursor, violaxanthin, such as certain varieties of Capsicum annuum and microalgae like Chlorella species. The provided experimental protocol offers a robust framework for the extraction and quantification of this compound, with special considerations for the stability of this and related epoxy-carotenoids. Further research is warranted to fully elucidate the distribution and biological significance of this compound in the plant and algal kingdoms.
References
- 1. Estimation of Nutraceutical Astaxanthin by RP-HPLC Method: Development and Validation [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Red pepper (Capsicum annuum) carotenoids as a source of natural food colors: analysis and stability—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lobaria pulmonaria - Wikipedia [en.wikipedia.org]
- 5. Assessment of carotenoid concentrations in red peppers (Capsicum annuum) under domestic refrigeration for three weeks as determined by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidative Responses of Chlorella vulgaris Under Different Growth Phases: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Production of Auroxanthins from Violaxanthin and 9-cis-Violaxanthin by Acidic Treatment and the Antioxidant Activities of Violaxanthin, 9-cis-Violaxanthin, and Auroxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of Auroxanthin from Violaxanthin Degradation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical transformation of violaxanthin into auroxanthin. Primarily targeting researchers, scientists, and professionals in drug development, this document details the underlying chemical pathways, experimental protocols for inducing and analyzing this conversion, and relevant quantitative data. The information presented is curated from peer-reviewed scientific literature to ensure accuracy and reliability.
Introduction
Violaxanthin is a major xanthophyll pigment found in the chloroplasts of plants and algae, playing a crucial role in the xanthophyll cycle for photoprotection.[1][2][3] However, under certain environmental or processing conditions, such as exposure to acidic environments or high temperatures, violaxanthin can undergo degradation. One of the primary degradation pathways involves an intramolecular rearrangement to form furanoid oxide derivatives, most notably this compound.[4][5][6][7] This conversion results in a structural modification that alters the pigment's spectroscopic properties and may impact its biological activity. Understanding the mechanism and kinetics of this transformation is critical for studies in food science, plant physiology, and the development of carotenoid-based therapeutics.
Chemical Transformation Pathway
The conversion of violaxanthin to this compound is a classic example of an acid-catalyzed epoxide rearrangement. The process can also be induced by thermal stress.[4][8] The core of the reaction is the transformation of the two 5,6-epoxide groups at each end of the violaxanthin molecule into more stable 5,8-furanoxide rings, resulting in the formation of this compound.[6]
This rearrangement shortens the effective length of the conjugated polyene chain, leading to a hypsochromic shift (a shift to shorter wavelengths) in the pigment's maximum absorbance. The reaction can proceed stepwise, potentially forming a mono-furanoid intermediate (luteoxanthin) before the second epoxide ring rearranges to form the di-furanoid this compound.
Studies have shown that the acid treatment of both all-trans-violaxanthin and 9-cis-violaxanthin yields a mixture of this compound diastereomers, specifically (8S,8'S)-auroxanthin, (8S,8'R)-auroxanthin, and (8R,8'R)-auroxanthin, typically in an approximate ratio of 4:6:1.[9][10]
Caption: Acid-catalyzed rearrangement of violaxanthin to this compound.
Experimental Protocols
This section details the methodologies for the extraction of violaxanthin, its induced conversion to this compound, and the subsequent analysis of the reaction products.
Extraction of Violaxanthin from Plant Material
This protocol outlines a general method for extracting violaxanthin from fresh plant tissues. To prevent photodegradation, all steps should be performed under dim light.[11]
Materials:
-
Fresh plant leaves
-
Liquid nitrogen
-
Mortar and pestle
-
Ice-cold 100% acetone
-
Petroleum ether (boiling range 40-60 °C)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream apparatus
Procedure:
-
Homogenization: Freeze approximately 5g of fresh plant leaves with liquid nitrogen and grind to a fine powder using a mortar and pestle.[11]
-
Solvent Extraction: Transfer the powdered tissue to a centrifuge tube and add 20 mL of ice-cold 100% acetone. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C. Decant the supernatant into an amber vial.
-
Repeat Extraction: Repeat the extraction process with fresh acetone until the plant pellet becomes colorless. Pool all the acetone supernatants.[11]
-
Phase Partitioning: Transfer the pooled acetone extract to a separatory funnel. Add an equal volume of petroleum ether and 20 mL of saturated NaCl solution to facilitate phase separation.
-
Washing: Gently mix the layers and allow them to separate. Discard the lower aqueous-acetone layer. Wash the upper petroleum ether layer twice with deionized water.
-
Drying and Evaporation: Dry the petroleum ether extract by passing it through a column of anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.[11]
-
Storage: Redissolve the dried pigment extract in a suitable solvent for analysis (e.g., ethanol) and store at -20°C in a sealed, airtight amber vial.[12]
Acid-Catalyzed Conversion to this compound
This protocol describes the acid-induced rearrangement of violaxanthin to this compound.
Materials:
-
Purified violaxanthin extract
-
Ethanol (EtOH)
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Sample Preparation: Dissolve a known quantity of the dried violaxanthin extract in 50% aqueous ethanol.
-
Acid Treatment: Add 0.1 M HCl to the violaxanthin solution. A mild acid treatment, for instance, can be carried out for 10 minutes at room temperature.[5]
-
Neutralization (Optional): The reaction can be stopped by neutralizing the solution with a weak base, such as sodium bicarbonate, followed by extraction of the carotenoids into petroleum ether.
-
Analysis: The resulting solution containing the this compound isomers can be directly analyzed via HPLC or spectrophotometry after appropriate dilution.
Analytical Methods
3.3.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for separating and quantifying violaxanthin, this compound, and other carotenoids in a mixture.[13]
Typical HPLC System:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed. A common system involves a gradient of acetonitrile:water to methanol:ethyl acetate.[13]
-
Flow Rate: 0.5 - 1.0 mL/min.[13]
-
Detection: A photodiode array (PDA) or UV/Vis detector set to monitor absorbance at the λmax of the carotenoids (around 400-470 nm).[13]
-
Quantification: Identification is based on retention time comparison with standards, and quantification is achieved by creating a calibration curve with standards of known concentrations.[13]
3.3.2 UV-Vis Spectrophotometry
Spectrophotometry offers a rapid method for determining the total concentration of carotenoids and observing the spectral shift associated with the conversion.
Procedure:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength scan from 350 nm to 550 nm.
-
Blank Measurement: Use the solvent in which the sample is dissolved (e.g., ethanol) to zero the spectrophotometer.[11]
-
Sample Measurement: Measure the absorbance of the violaxanthin solution before acid treatment and the this compound solution after treatment. Ensure the maximum absorbance is within the linear range of the instrument (typically 0.2-0.8).[11]
-
Concentration Calculation: The concentration can be calculated using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the cuvette path length (typically 1 cm), and c is the concentration.[11]
Quantitative Data
The conversion of violaxanthin to this compound is accompanied by distinct changes in spectroscopic properties due to the alteration of the chromophore.
| Property | Violaxanthin | This compound (as Galloxanthin)* |
| Molecular Formula | C₄₀H₅₆O₄ | C₄₀H₅₆O₄ |
| Molar Mass | 600.88 g/mol | 600.88 g/mol |
| λmax in Ethanol (nm) | 417, 440, 470[7] | 378, 400, 421[8] |
| λmax in Hexane (nm) | 417, 440, 470[7] | (380), 401, 422[8] |
| λmax in Acetone (nm) | 419, 442, 472[7] | Not available |
| λmax in Chloroform (nm) | Not available | (387), 407, 427[8] |
*Note: Spectroscopic data for this compound is limited. The data presented is for galloxanthin, a xanthophyll with a similar absorption spectrum expected for a furanoid-rearranged carotenoid, as reported in the literature.[8] Parentheses indicate a shoulder rather than a distinct peak.
Workflow Visualization
The following diagram illustrates a typical experimental workflow for the study of violaxanthin degradation.
Caption: General workflow for violaxanthin degradation analysis.
Conclusion
The degradation of violaxanthin to this compound is a well-characterized acid- and heat-labile reaction of significant interest in various scientific fields. The provided protocols and data serve as a foundational guide for researchers investigating this process. Accurate analytical techniques, particularly HPLC, are essential for resolving the complex mixture of isomers that can be formed. Further research may focus on the kinetics of this degradation under various food processing conditions and the potential biological activities of the resulting this compound isomers.
References
- 1. victorpozzobon.github.io [victorpozzobon.github.io]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thermal degradation kinetics of neoxanthin, violaxanthin, and antheraxanthin in virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. epic.awi.de [epic.awi.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Showing Compound Luteoxanthin (FDB007578) - FooDB [foodb.ca]
- 13. benchchem.com [benchchem.com]
The Biological Role of Auroxanthin in Plant Physiology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
[Date]: December 15, 2025
Abstract
Auroxanthin, a diepoxy-carotenoid derived from the rearrangement of violaxanthin, is increasingly recognized for its significant, yet often overlooked, role in plant physiology. While not as abundant as other xanthophylls, its accumulation under various stress conditions suggests a crucial function in plant adaptation and survival. This technical guide provides a comprehensive overview of the current understanding of this compound's biological roles, focusing on its biosynthesis, antioxidant properties, and involvement in stress responses. We present quantitative data on its accumulation and antioxidant capacity, detailed experimental protocols for its analysis, and diagrams of relevant signaling pathways. This document aims to serve as a valuable resource for researchers investigating plant stress physiology and professionals exploring natural compounds for therapeutic applications.
Introduction
Carotenoids are a diverse group of isoprenoid pigments essential for plant life. They play fundamental roles in photosynthesis, photoprotection, and as precursors to vital signaling molecules, including the phytohormone abscisic acid (ABA).[1] Xanthophylls, the oxygenated derivatives of carotenes, are particularly important in the regulation of light harvesting and the dissipation of excess energy. This compound is a furanoid derivative of violaxanthin, another key xanthophyll. Its formation is often associated with acidic conditions and stress.[2][3] While research has historically focused on the primary xanthophyll cycle components like violaxanthin, antheraxanthin, and zeaxanthin, the biological significance of their derivatives, such as this compound, is an emerging area of interest. This guide synthesizes the current knowledge on this compound, providing a technical foundation for further research into its physiological functions and potential applications.
Biosynthesis of this compound
This compound is not synthesized through a direct enzymatic pathway in the same manner as primary carotenoids. Instead, it is primarily formed from the acid-catalyzed rearrangement of violaxanthin and its isomer, 9-cis-violaxanthin.[2][3] This conversion involves the opening of the epoxide rings of violaxanthin and the subsequent formation of a five-membered furanoid ring.
The biosynthesis of violaxanthin itself is a well-established pathway within the carotenoid biosynthesis network. It begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form phytoene.[4] A series of desaturation and isomerization reactions then lead to the formation of lycopene. Cyclization of lycopene by lycopene β-cyclase produces β-carotene. Finally, β-carotene is hydroxylated to zeaxanthin, which is then epoxidized by the enzyme zeaxanthin epoxidase (ZEP) to form violaxanthin, with antheraxanthin as an intermediate.[5] The conversion of violaxanthin to this compound can occur non-enzymatically under acidic conditions, which can be induced in the thylakoid lumen under high light stress.[6]
Biological Roles and Functions
Antioxidant Activity
This compound exhibits potent antioxidant properties, particularly in the inhibition of lipid peroxidation.[2][3] The structure of carotenoids, with their conjugated double bond system, allows them to effectively quench reactive oxygen species (ROS) and other free radicals. Studies have shown that this compound possesses strong lipid peroxidation inhibitory activity, although its singlet oxygen quenching activity is reported to be relatively weak compared to other carotenoids.[2] The accumulation of this compound under stress conditions suggests a primary role in protecting cellular membranes from oxidative damage.
Role in Stress Physiology
The accumulation of this compound is often observed in plants subjected to various abiotic stresses. This suggests a functional role in stress tolerance and adaptation.
-
Heavy Metal Stress: Increased levels of this compound have been documented in plants exposed to heavy metals like copper. This accumulation is correlated with the plant's ability to cope with the oxidative stress induced by the metal.
-
High Light Stress: High light conditions lead to an acidification of the thylakoid lumen, creating a favorable environment for the conversion of violaxanthin to this compound.[6] This suggests a potential role for this compound in photoprotection, possibly by contributing to the overall antioxidant pool within the chloroplast.
-
Drought and Temperature Stress: While direct quantitative data for this compound accumulation under drought and temperature stress is limited, the general upregulation of carotenoid biosynthesis and turnover under these conditions implies a likely increase in this compound levels as a downstream product of the xanthophyll cycle.[5][7]
Involvement in Photosynthesis and Photoprotection
While the direct impact of this compound on photosynthetic efficiency is not well-quantified, its relationship with the xanthophyll cycle suggests an indirect role. The xanthophyll cycle, involving the interconversion of violaxanthin, antheraxanthin, and zeaxanthin, is a key mechanism for non-photochemical quenching (NPQ), the process of dissipating excess light energy as heat.[4][8] The conversion of violaxanthin to this compound under high light stress could potentially modulate the pool of violaxanthin available for the xanthophyll cycle, thereby influencing the plant's capacity for NPQ. Further research is needed to elucidate the specific effects of this compound on chlorophyll fluorescence parameters such as Fv/Fm and the different components of NPQ.
Precursor to Signaling Molecules
Carotenoids are precursors to important signaling molecules in plants, most notably the phytohormone abscisic acid (ABA).[9][10] ABA is synthesized from the oxidative cleavage of 9-cis-violaxanthin and 9'-cis-neoxanthin.[9] Given that this compound is a derivative of violaxanthin, it is plausible that it could also serve as a precursor or an intermediate in a modified ABA biosynthesis pathway, particularly under specific stress conditions. However, direct enzymatic conversion of this compound to ABA precursors has not yet been demonstrated.
Carotenoid cleavage products, known as apocarotenoids, can also act as retrograde signals, communicating the metabolic state of the chloroplast to the nucleus to regulate gene expression.[11][12] While specific studies on this compound as a retrograde signaling molecule are lacking, its formation under stress conditions makes it a candidate for involvement in these signaling cascades.
Quantitative Data
Quantitative analysis of this compound can provide valuable insights into its physiological relevance. The following tables summarize available data on this compound content and its antioxidant capacity.
Table 1: this compound Content in Plants under Stress
| Plant Species | Tissue | Stress Condition | This compound Content (μg/g DW) | Fold Change vs. Control | Reference |
| Juncus acutus | Leaves | 100 μM Copper | ~15 | ~2.5 | [13] |
| Juncus acutus | Leaves | 200 μM Copper | ~25 | ~4.2 | [13] |
| Mangifera indica (Mango) | Fruit | Acidic Treatment (in vitro) | Not reported in vivo | N/A | [3] |
Note: Data on this compound content under other abiotic stresses like drought, high light, and temperature are currently limited and represent a key area for future research.
Table 2: Comparative Antioxidant Activity of this compound
| Compound | Assay | Antioxidant Capacity | Reference |
| (8S,8'S)-Auroxanthin | Lipid Peroxidation Inhibition | Potent | [2] |
| (8S,8'R)-Auroxanthin | Lipid Peroxidation Inhibition | Potent | [2] |
| Violaxanthin | Lipid Peroxidation Inhibition | Potent | [2] |
| 9-cis-Violaxanthin | Lipid Peroxidation Inhibition | Potent | [2] |
| (8S,8'S)-Auroxanthin | ¹O₂ Quenching | Very Weak | [2] |
| (8S,8'R)-Auroxanthin | ¹O₂ Quenching | Very Weak | [2] |
| Violaxanthin | ¹O₂ Quenching | Very Weak | [2] |
| 9-cis-Violaxanthin | ¹O₂ Quenching | Very Weak | [2] |
Experimental Protocols
Extraction and Quantification of this compound by HPLC-DAD
This protocol is an optimized procedure based on established methods for carotenoid analysis.[14][15]
Objective: To extract and quantify this compound from plant leaf tissue.
Materials:
-
Fresh or freeze-dried plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (HPLC grade) with 0.1% (w/v) Butylated Hydroxytoluene (BHT)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Centrifuge tubes (50 mL)
-
Rotary evaporator
-
HPLC system with a Diode Array Detector (DAD)
-
C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard (if available) or violaxanthin standard for relative quantification
Procedure:
-
Sample Preparation:
-
Weigh approximately 100 mg of freeze-dried and finely ground leaf tissue (or 500 mg of fresh tissue).
-
If using fresh tissue, immediately freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a 50 mL centrifuge tube.
-
Add 10 mL of cold acetone (with 0.1% BHT).
-
Vortex vigorously for 1 minute and then sonicate for 10 minutes in an ice bath.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 50 mL tube.
-
Repeat the extraction process on the pellet with another 10 mL of cold acetone until the pellet is colorless (usually 2-3 times).
-
Combine all supernatants.
-
-
Phase Separation:
-
Add 10 mL of MTBE and 10 mL of saturated NaCl solution to the combined acetone extract.
-
Vortex for 1 minute and then centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper (MTBE) phase containing the carotenoids.
-
Wash the lower aqueous phase with another 5 mL of MTBE and combine the upper phases.
-
-
Drying and Reconstitution:
-
Dry the combined MTBE extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 35°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of MTBE:Methanol (1:1, v/v).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-DAD Analysis:
-
Column: C30 reversed-phase column.
-
Mobile Phase A: Methanol:Water (95:5, v/v) with 0.1% triethylamine.
-
Mobile Phase B: MTBE.
-
Gradient:
-
0-5 min: 15% B
-
5-20 min: Linear gradient to 50% B
-
20-25 min: Linear gradient to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to 15% B
-
35-40 min: Re-equilibration at 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector scanning from 250-600 nm. Monitor at 400 nm, 425 nm, and 450 nm. This compound typically shows absorption maxima around 400 and 425 nm.
-
-
Quantification:
-
Identify the this compound peak based on its retention time and characteristic absorption spectrum compared to a standard (if available).
-
If a standard is not available, this compound can be tentatively identified based on its spectral characteristics and its elution after violaxanthin.
-
Quantify using an external calibration curve of an this compound standard. If a standard is unavailable, relative quantification can be performed using a violaxanthin standard and assuming a similar molar extinction coefficient.
-
In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol is adapted for lipophilic compounds like this compound.[16][17]
Objective: To determine the free radical scavenging activity of this compound extract.
Materials:
-
This compound extract (prepared as in 5.1 and reconstituted in a suitable solvent like ethanol or a mixture of solvents that can dissolve both the lipophilic extract and the DPPH reagent, e.g., 2-propanol).[16]
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in ethanol or 2-propanol).
-
Ethanol or 2-propanol (spectrophotometric grade).
-
Trolox or Ascorbic Acid (as a positive control).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound extract of known concentration.
-
Prepare a series of dilutions of the extract in the chosen solvent.
-
Prepare a series of dilutions of the positive control (Trolox or Ascorbic Acid).
-
Prepare a 0.1 mM DPPH solution and keep it in the dark.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the this compound extract, positive control, or solvent (as a blank) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the this compound extract or positive control.
-
Plot the % inhibition against the concentration of the extract/control to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Degradation of this compound
The degradation pathway of this compound in plants is not well-characterized. Like other carotenoids, it is susceptible to degradation by light, heat, and oxidative enzymes. The enzymatic degradation of carotenoids is generally initiated by carotenoid cleavage dioxygenases (CCDs), which cleave the polyene chain to produce apocarotenoids.[18] However, specific CCDs that target this compound have not been identified. During senescence, the breakdown of chlorophyll is a well-studied process, and it is likely that carotenoids, including this compound, are also degraded, although the specific enzymes and pathways remain an area for further investigation.
Conclusion and Future Perspectives
This compound is a fascinating, yet understudied, carotenoid with a clear role in the plant stress response. Its formation from violaxanthin under acidic conditions, particularly during high light stress, and its potent lipid peroxidation inhibitory activity highlight its importance in protecting cellular membranes from oxidative damage. While its direct involvement in photosynthetic regulation and as a precursor to signaling molecules like ABA remains to be definitively established, the existing evidence strongly suggests a multifaceted role for this compound in plant physiology.
Future research should focus on:
-
Quantitative analysis of this compound accumulation under a wider range of abiotic stresses to better understand its stress-specific roles.
-
Elucidating the specific effects of this compound on photosynthetic parameters to determine its direct contribution to photoprotection.
-
Identifying the enzymes involved in the potential conversion of this compound to ABA precursors and its degradation pathway.
-
Investigating the potential of this compound and its derivatives as retrograde signaling molecules.
A deeper understanding of the biological roles of this compound will not only advance our knowledge of plant stress physiology but may also open new avenues for the development of natural antioxidants and therapeutic agents.
References
- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Auroxanthins from Violaxanthin and 9-cis-Violaxanthin by Acidic Treatment and the Antioxidant Activities of Violaxanthin, 9-cis-Violaxanthin, and Auroxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.oapen.org [library.oapen.org]
- 5. The Effect of Short-Term Heating on Photosynthetic Activity, Pigment Content, and Pro-/Antioxidant Balance of A. thaliana Phytochrome Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identifying the gene responsible for non‐photochemical quenching reversal in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABSCISIC ACID-DEFICIENT4 Has an Essential Function in Both cis-Violaxanthin and cis-Neoxanthin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of carotenoids as a source of retrograde signals: impact on plant development and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Optimized, Fast-Throughput UHPLC-DAD Based Method for Carotenoid Quantification in Spinach, Serum, Chylomicrons, and Feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Retrograde signaling in plants: from simple to complex scenarios [frontiersin.org]
Spectroscopic Properties of Auroxanthin Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auroxanthin, a C40 carotenoid, is a di-furanoid derivative of violaxanthin or antheraxanthin, characterized by two furanoid rings in its structure. The presence of multiple chiral centers and double bonds gives rise to a variety of stereoisomers and geometric isomers, each with potentially unique physicochemical and biological properties. Understanding the spectroscopic characteristics of these isomers is crucial for their identification, quantification, and the elucidation of their roles in various biological systems. This guide provides a comprehensive overview of the spectroscopic properties of this compound isomers, detailed experimental protocols, and insights into their potential biological significance. While specific data for all this compound isomers are not extensively available, this guide draws upon established knowledge of closely related xanthophylls, such as astaxanthin and lutein, to provide a robust framework for research and development.
Spectroscopic Properties
The spectroscopic properties of this compound isomers are determined by their electronic and vibrational states, which are influenced by the conjugated polyene system and the stereochemistry of the molecule. The primary techniques used to characterize these isomers include UV-Visible (UV-Vis) Absorption Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Circular Dichroism (CD).
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the identification and quantification of carotenoids. The absorption spectrum is characterized by a main absorption band in the visible region (400-500 nm), which is responsible for their yellow to orange color. The position of the maximum absorption wavelength (λmax) is sensitive to the length of the conjugated double bond system and the solvent used.
-
All-trans vs. cis-isomers: cis-isomers of carotenoids typically exhibit a hypsochromic (blue) shift in their λmax compared to the all-trans isomer. They also often show a "cis-peak," which is a subsidiary absorption band in the UV region (around 330-350 nm).[1] This peak arises from a symmetry-forbidden transition that becomes partially allowed in the bent cis configuration.
-
Solvent Effects: The λmax of carotenoids is also influenced by the polarity and polarizability of the solvent. Generally, a shift to longer wavelengths (bathochromic shift) is observed with increasing solvent refractive index.
Table 1: UV-Vis Absorption Data for this compound and Related Xanthophylls
| Compound/Isomer | Solvent | λmax (nm) | Notes |
| This compound | Data not explicitly available in the searched literature. Expected to be in the 400-450 nm range based on its structure. | ||
| Astaxanthin (all-trans) | Trichloromethane | ~492 | [2] |
| Methanol | ~460 | [2] | |
| Aqueous Methanol | ~380 | Hydrogen bonding with the carbonyl group can cause a significant blue shift.[2] | |
| Lutein (all-trans) | Ethanol | 445, 474 | |
| Zeaxanthin (all-trans) | Ethanol | 450, 478 | |
| Violaxanthin (all-trans) | Ethanol | 417, 440, 470 | |
| Neoxanthin (all-trans) | Ethanol | 415, 438, 467 | |
| General cis-Xanthophylls | Various | Blue-shifted vs. all-trans | Exhibit a "cis-peak" around 330-350 nm.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information at the atomic level, making it an indispensable tool for the unambiguous identification of isomers. Both ¹H and ¹³C NMR are used to elucidate the connectivity and stereochemistry of this compound isomers.
-
¹H NMR: The proton signals in the olefinic region (δ 6-7 ppm) are characteristic of the conjugated polyene chain. The chemical shifts and coupling constants of these protons are sensitive to the cis/trans configuration of the double bonds. Protons on and near the furanoid rings will have distinct chemical shifts that can help in identifying the stereochemistry of these rings.
-
¹³C NMR: The chemical shifts of the carbon atoms in the polyene chain and the end groups provide a detailed fingerprint of the molecule. The signals for the carbons involved in the furanoid rings are particularly informative for distinguishing between different diastereomers.
Table 2: Key ¹H NMR Chemical Shift Regions for Carotenoids
| Proton Type | Chemical Shift (δ, ppm) | Notes |
| Olefinic Protons | 6.0 - 7.0 | Complex multiplets, sensitive to cis/trans geometry. |
| Methyl Protons (on polyene chain) | 1.8 - 2.0 | Singlets. |
| Methyl Protons (on end groups) | 0.8 - 1.3 | Singlets or doublets, depending on the structure. |
| Protons on oxygenated carbons | 3.5 - 5.0 | Can be used to determine stereochemistry. |
Note: Specific NMR data for this compound isomers were not found in the search results. The table provides general regions for related carotenoids.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is highly sensitive to the conjugated polyene chain of carotenoids. It is a non-destructive method that requires minimal sample preparation.
The Raman spectra of carotenoids are dominated by three main bands:
-
ν1 (C=C stretching): Appears around 1520 cm⁻¹. The position of this band is inversely correlated with the length of the conjugated system.
-
ν2 (C-C stretching): Appears around 1160 cm⁻¹.
-
ν3 (C-H in-plane rocking of methyl groups): Appears around 1000 cm⁻¹.
The relative intensities and positions of these bands can be used to distinguish between different isomers. For example, the intensities of bands in the 1190 cm⁻¹ and 1215 cm⁻¹ region have been shown to differ between optical isomers of astaxanthin.[3]
Table 3: Characteristic Raman Bands for Carotenoids
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν1 | ~1520 | C=C stretching in the polyene chain |
| ν2 | ~1160 | C-C stretching in the polyene chain |
| ν3 | ~1000 | In-plane rocking of CH₃ groups |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying chiral molecules. Since this compound possesses multiple chiral centers, its stereoisomers are optically active and will exhibit characteristic CD spectra. The shape and sign of the Cotton effects in the CD spectrum can be used to determine the absolute configuration of the chiral centers. The CD spectra of carotenoids are often complex and can be influenced by aggregation and binding to proteins.[4][5]
Experimental Protocols
Isolation and Purification of this compound Isomers
The isolation of this compound from natural sources or its synthesis is the first critical step for spectroscopic analysis. A recent study detailed the stereoselective synthesis of this compound.[6] For isolation from natural sources, a general workflow is as follows:
High-Performance Liquid Chromatography (HPLC) for Isomer Separation: A C30 reversed-phase column is often preferred for the separation of carotenoid isomers due to its ability to resolve geometric isomers.
-
Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.[7]
-
Detection: A photodiode array (PDA) detector is used to acquire UV-Vis spectra of the eluting peaks, allowing for preliminary identification.
Sample Preparation for Spectroscopic Analysis
-
UV-Vis Spectroscopy: Samples are dissolved in a suitable spectroscopic grade solvent (e.g., ethanol, hexane, or chloroform) at a concentration that gives an absorbance reading in the range of 0.2-0.8.
-
NMR Spectroscopy: For ¹H NMR, 1-5 mg of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).[8] For ¹³C NMR, a higher concentration (10-50 mg) is typically required. The sample should be filtered to remove any particulate matter.[9]
-
Raman Spectroscopy: Samples can be analyzed in solution, as a dried film, or directly in a biological matrix. For solutions, a concentration of 10⁻⁴ to 10⁻⁶ M is often used.
-
Circular Dichroism: Samples are dissolved in a suitable solvent that does not absorb in the region of interest. The concentration should be adjusted to give an absorbance of around 1.0 at the λmax.[10]
Spectroscopic Instrumentation and Parameters
-
UV-Vis Spectrophotometer:
-
Wavelength Range: 200-800 nm.
-
Slit Width: 1-2 nm.
-
Solvent: Spectroscopic grade.
-
-
NMR Spectrometer:
-
Field Strength: 400 MHz or higher for better resolution.
-
Solvent: Deuterated solvent with a known residual peak for referencing.
-
Techniques: 1D ¹H and ¹³C, 2D COSY, HSQC, HMBC for full structural elucidation.
-
-
Raman Spectrometer:
-
Excitation Wavelength: A laser in the blue-green region (e.g., 488 nm, 514.5 nm) is often used to achieve resonance enhancement for carotenoids.[11] A 785 nm laser can also be used to minimize fluorescence.[12]
-
Laser Power: Kept low (e.g., <10 mW) to avoid sample degradation.
-
Acquisition Time: Varies depending on the sample concentration and instrument sensitivity.
-
-
CD Spectropolarimeter:
-
Wavelength Range: 200-600 nm.
-
Bandwidth: 1-2 nm.
-
Temperature Control: A Peltier temperature controller is recommended for precise measurements.
-
Signaling Pathways and Biological Activity
While direct studies on the signaling pathways modulated by this compound are limited, the well-researched activities of the structurally similar xanthophyll, astaxanthin, provide a valuable model. Astaxanthin is known to modulate several key signaling pathways involved in cellular processes like autophagy, inflammation, and oxidative stress response.[13]
Potential Signaling Pathways Modulated by this compound (based on Astaxanthin as a model):
-
Antioxidant Activity: Auroxanthins have been shown to possess potent lipid peroxidation inhibitory activity. This is a key function of many carotenoids, which can quench singlet oxygen and scavenge other reactive oxygen species (ROS).
-
Modulation of Kinase Pathways: Astaxanthin has been demonstrated to modulate the activity of AMP-activated protein kinase (AMPK), PI3K/Akt, and mitogen-activated protein kinases (MAPKs) such as JNK and p38.[13] These pathways are central to regulating cellular metabolism, growth, and stress responses.
-
Nrf2 Activation: Astaxanthin can activate the Nrf2 signaling pathway, which leads to the expression of a battery of antioxidant and cytoprotective genes.[14]
The specific effects of different this compound isomers on these pathways are an important area for future research. The differential bioavailability and cellular uptake of isomers could lead to distinct biological activities.
Conclusion
The spectroscopic characterization of this compound isomers is essential for advancing our understanding of their biological roles and for their potential application in pharmaceuticals and nutraceuticals. While a complete spectroscopic dataset for all this compound isomers is not yet available, the principles and techniques established for other xanthophylls provide a solid foundation for their analysis. This guide has summarized the key spectroscopic techniques, provided detailed experimental protocols, and outlined the potential biological significance of this compound isomers. Further research is needed to isolate or synthesize pure this compound isomers and to fully elucidate their unique spectroscopic properties and biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 3. biorxiv.org [biorxiv.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Circular dichroism of carotenoids in bacterial light-harvesting complexes: experiments and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Potential and limits of Raman spectroscopy for carotenoid detection in microorganisms: implications for astrobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DFT-based Raman spectral study of astaxanthin geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Auroxanthin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of auroxanthin, a tetraterpenoid carotenoid. It details its chemical structure, functional groups, physicochemical and spectroscopic properties, and methods for its isolation and analysis. Furthermore, this document explores its biosynthetic origins and its role as a bioactive compound, offering insights for its potential applications in research and drug development.
Chemical Structure and Functional Groups
This compound is a xanthophyll, an oxygenated derivative of carotenes. Its chemical structure is characterized by a long polyene chain, which is responsible for its light-absorbing properties, and terminal furanoid rings.
The fundamental chemical identity of this compound is as follows:
-
IUPAC Name: (6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E)-15-[(6S,7aR)-6-hydroxy-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol[1]
-
Synonyms: (3S,5R,8RS,3'S,5'R,8'RS)-5,8:5',8'-Diepoxy-5,8,5',8'-tetrahydro-beta,beta-carotene-3,3'-diol[1]
The molecule's bioactivity and chemical properties are dictated by its array of functional groups.[2] These include:
-
Polyene Chain: A conjugated system of double bonds that is characteristic of carotenoids and is the primary chromophore.
-
Hydroxyl Groups (-OH): Two secondary hydroxyl groups are present, contributing to the polarity of the molecule and its classification as a xanthophyll.
-
Furanoid Ether Linkages (C-O-C): Two five-membered furanoid rings are formed through the intramolecular rearrangement of epoxide groups, a key structural feature of this compound.[2]
-
Methyl Groups (-CH₃): Multiple methyl groups are attached along the polyene chain and the terminal rings.
References
In Vitro Antioxidant Mechanisms of Auroxanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auroxanthin, a carotenoid xanthophyll, is recognized for its potential antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant mechanisms of this compound, drawing on available scientific literature. The document details its radical scavenging capabilities, potent inhibition of lipid peroxidation, and potential modulatory effects on cellular signaling pathways involved in the oxidative stress response, such as the Nrf2 and MAPK pathways. While direct quantitative data for some assays remain to be fully elucidated, this guide synthesizes current knowledge, presents detailed experimental protocols for key in vitro antioxidant assays, and offers visual representations of the proposed mechanisms and workflows to support further research and drug development efforts in the field of carotenoid-based antioxidants.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Antioxidants play a crucial role in mitigating oxidative damage by neutralizing free radicals and modulating cellular defense systems. Carotenoids, a class of natural pigments, are renowned for their antioxidant potential. This compound, a xanthophyll derived from the rearrangement of violaxanthin, has demonstrated significant antioxidant activity in vitro, particularly in the context of lipid peroxidation. Understanding the precise mechanisms by which this compound exerts its antioxidant effects is essential for its potential application in pharmaceuticals and nutraceuticals. This guide aims to provide a comprehensive technical overview of the in vitro antioxidant mechanisms of this compound, complete with experimental protocols and mechanistic diagrams to facilitate further scientific investigation.
Core Antioxidant Mechanisms of this compound
The antioxidant activity of this compound is multifaceted, involving direct interaction with free radicals and potential modulation of endogenous antioxidant defense systems.
Radical Scavenging Activity
This compound, like other carotenoids, possesses a conjugated polyene chain that is key to its ability to quench singlet oxygen and scavenge other reactive oxygen species. The extended system of alternating double and single bonds allows for the delocalization of electrons, enabling the molecule to accept and stabilize unpaired electrons from free radicals, thereby terminating damaging chain reactions.
While specific IC50 values for this compound in common radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not extensively reported in the current literature, its structural similarity to other potent antioxidant carotenoids suggests it likely possesses significant activity in these assays. For comparison, astaxanthin, another xanthophyll, has demonstrated potent DPPH and ABTS radical scavenging activities with EC50 values of 17.5 ± 3.6 µg/mL and 7.7 ± 0.6 µg/mL, respectively[1].
Inhibition of Lipid Peroxidation
One of the most significant in vitro antioxidant activities of this compound is its ability to inhibit lipid peroxidation. Cell membranes are particularly susceptible to oxidative damage due to their high concentration of polyunsaturated fatty acids. This compound has been shown to be a potent inhibitor of lipid peroxidation.
A study by Araki et al. (2016) reported that auroxanthins possess potent lipid peroxidation inhibitory activity.[2]
Singlet Oxygen Quenching
Carotenoids are well-known quenchers of singlet oxygen (¹O₂), a highly reactive and damaging form of oxygen. This compound has been noted to have weak ¹O₂ quenching activity[2]. The mechanism of singlet oxygen quenching by carotenoids typically involves the physical transfer of energy from the excited singlet oxygen molecule to the carotenoid, which then dissipates this energy as heat, returning to its ground state without being chemically altered.
Data Presentation: Quantitative Antioxidant Activity of this compound
The following table summarizes the available quantitative data on the in vitro antioxidant activity of this compound and related carotenoids for comparison.
| Assay | Compound | IC50 / EC50 Value | Reference |
| Lipid Peroxidation Inhibition | This compound isomers | Potent inhibitory activity | [2] |
| Singlet Oxygen Quenching | This compound isomers | Weak activity | [2] |
| DPPH Radical Scavenging | Astaxanthin | 17.5 ± 3.6 µg/mL | [1] |
| ABTS Radical Scavenging | Astaxanthin | 7.7 ± 0.6 µg/mL | [1] |
Potential Cellular Mechanisms of Action
Beyond direct radical scavenging, this compound may exert its antioxidant effects through the modulation of key cellular signaling pathways involved in the oxidative stress response. These proposed mechanisms are largely based on the well-documented activities of other structurally related carotenoids, such as astaxanthin.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the regulation of endogenous antioxidant defenses. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of cytoprotective genes, including those encoding for antioxidant enzymes such as catalase, superoxide dismutase (SOD), and glutathione peroxidase (GPx). Several studies have shown that astaxanthin can activate the Nrf2 signaling pathway[2][3]. It is plausible that this compound may share this ability to upregulate the cellular antioxidant defense system.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in transducing extracellular signals to cellular responses, including those related to oxidative stress. The MAPK family includes cascades such as ERK, JNK, and p38, which can be activated by ROS. While some MAPK pathways can promote cell survival, others are involved in apoptosis. Some natural compounds with antioxidant properties have been shown to modulate MAPK signaling to protect against oxidative stress-induced cell death. Although direct evidence for this compound is lacking, other carotenoids have been shown to influence MAPK pathways[4][5].
References
- 1. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Xanthotoxin modulates oxidative stress, inflammation, and MAPK signaling in a rotenone-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Health Benefits of Dietary Auroxanthin
For Researchers, Scientists, and Drug Development Professionals
Abstract: Auroxanthin, a furanoid carotenoid derived from the dietary xanthophyll violaxanthin, is present in various fruits and vegetables. Despite its prevalence as a metabolic product, research specifically investigating the health benefits of this compound remains limited. However, its structural similarity to other well-characterized xanthophylls, such as astaxanthin and its precursor violaxanthin, suggests a potential for significant biological activity. This technical guide synthesizes the current, albeit sparse, direct evidence for this compound's bioactivity and extrapolates its potential health benefits based on the established functions of related compounds. We provide an in-depth overview of its potential antioxidant and anti-inflammatory mechanisms, supported by data from in vitro and in vivo studies on analogous carotenoids. Detailed experimental protocols for the extraction, quantification, and biological assessment of xanthophylls are presented to facilitate further research in this promising area. Furthermore, key signaling pathways potentially modulated by this compound are visualized to provide a framework for future mechanistic studies. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of dietary this compound.
Introduction to this compound
This compound (C40H56O4) is a natural xanthophyll pigment and a furanoid derivative of violaxanthin.[1] It is formed from violaxanthin and its isomer 9-cis-violaxanthin under acidic conditions, such as those found in the stomach, through the rearrangement of its 5,6-epoxide groups to 5,8-furanoid groups.[2][3] This conversion implies that dietary intake of violaxanthin-rich foods, including mangoes, oranges, and various leafy greens, leads to the in vivo formation of this compound.[4][5] While direct research into the specific health benefits of this compound is in its nascent stages, its chemical structure as a tetraterpenoid suggests it may share the potent biological activities of other xanthophylls.[6]
Potential Health Benefits and Mechanisms of Action
The potential health benefits of this compound are largely inferred from studies on its precursor, violaxanthin, and the well-researched xanthophyll, astaxanthin. These benefits are primarily attributed to its predicted antioxidant and anti-inflammatory properties.
Antioxidant Activity
The primary and most directly evidenced health benefit of this compound is its antioxidant capacity. Reactive oxygen species (ROS) are highly reactive molecules that can damage DNA, proteins, and lipids, contributing to a multitude of chronic diseases.[7] Carotenoids are known to be effective scavengers of these harmful species.
A study by Araki et al. (2016) demonstrated that this compound isomers possess potent lipid peroxidation inhibitory activity.[2] However, their singlet oxygen (¹O₂) quenching activity was found to be very weak.[2] This suggests a specific protective role against oxidative damage to cell membranes. In contrast, the related xanthophyll astaxanthin exhibits both strong radical scavenging and singlet oxygen quenching activities, being approximately 10 times more effective than other carotenoids like β-carotene and 100 times more effective than α-tocopherol.[8][9]
Table 1: Comparative Antioxidant Activities of this compound and Related Carotenoids
| Compound | Lipid Peroxidation Inhibition (IC50) | Singlet Oxygen (¹O₂) Quenching Activity | Peroxyl Radical Scavenging (Relative to Trolox) |
| (8S,8'S)-Auroxanthin | Potent[2] | Very Weak[2] | Data Not Available |
| (8S,8'R)-Auroxanthin | Potent[2] | Very Weak[2] | Data Not Available |
| Violaxanthin | Potent[10] | Very Weak[2] | Data Not Available |
| Astaxanthin | High[11] | High[12] | 1.0 - 1.3[13] |
| β-Carotene | Moderate | Moderate | 0.2 - 0.9[13] |
| α-Tocopherol (Vitamin E) | Moderate | Low | 0.6 - 1.3[13] |
Anti-inflammatory Effects
Chronic inflammation is a key pathological factor in numerous diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders.[14] Many carotenoids, including astaxanthin and violaxanthin, have demonstrated significant anti-inflammatory properties.
Astaxanthin has been shown to suppress the production of pro-inflammatory mediators by inhibiting key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[7][13] Violaxanthin, the precursor to this compound, has also been found to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and by targeting the NF-κB signaling pathway.[15] Given that this compound is a direct metabolite of violaxanthin, it is plausible that it retains or possesses similar anti-inflammatory capabilities.
Potential Anti-cancer Activity
Several carotenoids have been investigated for their potential to inhibit cancer cell growth and proliferation.[16] Astaxanthin has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[11] Violaxanthin has also demonstrated strong anti-proliferative activity on human mammary cancer cell lines.[17] The potential for this compound to exert similar effects warrants further investigation.
Ocular and Neuroprotective Health
The ability of certain xanthophylls, like astaxanthin, to cross the blood-brain and blood-retinal barriers allows them to exert protective effects on the central nervous system and eyes.[8] Astaxanthin has been shown to have potential benefits in ocular conditions such as diabetic retinopathy, age-related macular degeneration, and glaucoma.[8] The structural characteristics of this compound suggest it may also be capable of crossing these barriers, offering a potential avenue for neuroprotection and eye health, though this remains to be experimentally verified.
Key Signaling Pathways
The biological activities of xanthophylls are mediated through their interaction with various cellular signaling pathways. Based on the known mechanisms of astaxanthin and violaxanthin, this compound could potentially modulate the following pathways:
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Astaxanthin is a known activator of Nrf2, leading to the upregulation of antioxidant enzymes.
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Astaxanthin and violaxanthin have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[7][15]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Astaxanthin has been shown to modulate PI3K/Akt signaling, which may contribute to its anti-cancer effects.[14]
-
MAPK Signaling Pathways (ERK1/2, JNK, p38): These pathways are involved in cellular responses to stress, inflammation, and apoptosis. Astaxanthin has been demonstrated to influence MAPK signaling, contributing to its anti-inflammatory and anti-apoptotic properties.[7][14]
Caption: Potential signaling pathways modulated by this compound.
Experimental Protocols
Further research into this compound requires robust and standardized experimental protocols. The following sections detail methodologies for the extraction, quantification, and assessment of biological activity, which can be adapted for this compound.
Extraction of this compound from Natural Sources
This compound is found in plants containing its precursor, violaxanthin. The following is a general protocol for the extraction of xanthophylls from plant material.
Objective: To extract total carotenoids, including violaxanthin and potentially this compound, from a plant matrix.
Materials:
-
Plant material (e.g., mango pulp, spinach leaves), freeze-dried and powdered.
-
Solvents: Acetone, ethanol, hexane, diethyl ether (HPLC grade).
-
Mortar and pestle or homogenizer.
-
Centrifuge and centrifuge tubes.
-
Rotary evaporator.
-
Saponification reagent: 10% (w/v) KOH in methanol.
-
Sodium chloride solution, saturated.
-
Anhydrous sodium sulfate.
-
Amber glass vials.
Procedure:
-
Homogenization: Homogenize 1-5 g of the powdered plant material with 20-50 mL of acetone or an acetone/ethanol mixture (1:1, v/v) using a mortar and pestle or a high-speed homogenizer. Perform this step under dim light to prevent carotenoid degradation.
-
Extraction: Centrifuge the homogenate at 5000 x g for 10 minutes at 4°C. Collect the supernatant. Repeat the extraction process on the pellet until the residue is colorless.
-
Solvent Partitioning: Combine the supernatants and add an equal volume of hexane or diethyl ether in a separatory funnel. Add saturated NaCl solution to facilitate phase separation.
-
Washing: Wash the upper organic phase several times with distilled water to remove residual polar solvents and water-soluble impurities.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to dryness under a stream of nitrogen using a rotary evaporator at a temperature below 40°C.
-
Saponification (Optional): To hydrolyze chlorophyll and fatty acid esters, redissolve the extract in a minimal volume of diethyl ether and add an equal volume of 10% methanolic KOH. Allow the reaction to proceed in the dark, under a nitrogen atmosphere, for 2-4 hours at room temperature. After saponification, add water and re-extract the carotenoids with diethyl ether.
-
Storage: Redissolve the final dried extract in a known volume of a suitable solvent (e.g., hexane or mobile phase for HPLC) and store in amber vials at -20°C or lower under a nitrogen atmosphere.
References
- 1. This compound | C40H56O4 | CID 134781708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production of Auroxanthins from Violaxanthin and 9-cis-Violaxanthin by Acidic Treatment and the Antioxidant Activities of Violaxanthin, 9-cis-Violaxanthin, and Auroxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Violaxanthin (E161e) – Overview, Uses, Side Effects & More [healthknight.com]
- 6. Showing Compound this compound (FDB015834) - FooDB [foodb.ca]
- 7. Anti-Oxidant and Anti-Inflammatory Effects of Astaxanthin on Gastrointestinal Diseases | MDPI [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. Biological functions and activities of animal carotenoids (1991) | Wataru Miki | 963 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory action of astaxanthin and its use in the treatment of various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamscience.com [benthamscience.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Auroxanthin in Food Science: A Technical Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auroxanthin, a member of the xanthophyll subclass of carotenoids, is a naturally occurring pigment found in various plant-based foods. Characterized by its furanoid rings, this compound is formed from the acid-catalyzed rearrangement of epoxy-carotenoids like violaxanthin and antheraxanthin. While less studied than other carotenoids such as astaxanthin or lutein, emerging research highlights its potential antioxidant properties and its presence in the human diet, primarily through the consumption of citrus fruits. This technical guide provides a comprehensive review of the current state of this compound research in food science, detailing its chemical properties, food sources, analytical methodologies, stability, and putative biological activities.
Chemical and Physical Properties
This compound is a tetraterpenoid with the chemical formula C₄₀H₅₆O₄.[1] Its structure contains a polyene chain responsible for its light-absorbing properties and two terminal furanoid rings. The presence of hydroxyl groups classifies it as a xanthophyll.
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₆O₄ | [1][2] |
| Molecular Weight | 600.85 g/mol | [1] |
| IUPAC Name | (3S,5R,6S,3'S,5'R,6'S)-5,6:5',6'-diepoxy-5,6,5',6'-tetrahydro-β,β-carotene-3,3'-diol | |
| Class | Xanthophyll, Tetraterpenoid | [2][3] |
Food Sources and Quantitative Data
This compound is predominantly found in citrus fruits, where it is formed from the isomerization of other carotenoids during fruit ripening and processing.[4] Quantitative data on this compound content in a wide variety of foods is limited in the scientific literature. However, studies on citrus fruits have provided some initial values.
| Food Source | This compound Content (μg/g fresh weight) | Reference |
| 'Nadorcott' mandarin | Present, major carotenoid | [5] |
| 'Valencia late' sweet orange | Present | [5] |
| 'Ruby Valencia' sweet orange | Present | [5] |
| 'Pinalate' mutant sweet orange | Present | [5] |
| Pomelo (red-fleshed) | Minor amounts | [4] |
| Grapefruit (red-fleshed) | Minor amounts | [4] |
Note: Specific quantitative values are often variable depending on the cultivar, ripeness, and processing conditions.
Stability of this compound in Food Matrices
The stability of carotenoids is a critical factor in food processing and storage, as they are susceptible to degradation by heat, light, oxygen, and changes in pH.[6][7] While specific data on this compound is scarce, the stability of the closely related carotenoid, astaxanthin, provides valuable insights.
| Condition | Effect on Stability | General Observations for Carotenoids |
| Heat | Degradation increases with temperature.[6][8] | Thermal processing can lead to significant losses.[9] The degradation often follows first-order kinetics.[10] |
| Light | Causes photodegradation and photo-isomerization.[11][12] | Exposure to light, especially UV radiation, accelerates degradation.[8][13] Packaging that blocks light can improve retention. |
| Oxygen | Leads to oxidative degradation.[7] | The highly unsaturated structure of carotenoids makes them prone to oxidation.[7] |
| pH | More stable in neutral to slightly alkaline conditions. | Acidic conditions can promote the conversion of epoxy-carotenoids to furanoid derivatives like this compound.[4] Extreme pH values can lead to degradation.[6] |
Experimental Protocols
Extraction of this compound from Plant Material
The extraction of carotenoids from food matrices is a crucial first step for their analysis. The lipophilic nature of this compound necessitates the use of organic solvents.
Materials:
-
Plant material (e.g., citrus peel or pulp)
-
Acetone[14]
-
Petroleum ether or hexane[14]
-
Sodium sulfate (anhydrous)
-
Mortar and pestle or blender
-
Sintered glass funnel
-
Rotary evaporator
Protocol:
-
Homogenize the fresh plant material with acetone in a mortar and pestle or blender until a pale residue remains.[14]
-
Filter the extract through a sintered glass funnel.
-
Repeat the extraction until the residue is colorless.
-
Transfer the combined acetone extracts to a separatory funnel.
-
Add petroleum ether or hexane and a saturated sodium chloride solution to facilitate phase separation.
-
Wash the upper organic phase with distilled water to remove residual acetone.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
Store the extract under nitrogen or argon at -20°C in the dark.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the separation and quantification of individual carotenoids.[15][16]
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[17]
Mobile Phase (example gradient):
-
Solvent A: Acetonitrile:Methanol:Water (e.g., 85:10:5 v/v/v)
-
Solvent B: Methanol:Ethyl acetate (e.g., 68:32 v/v)
Protocol:
-
Prepare a standard solution of this compound of known concentration. If a pure standard is unavailable, a purified extract from a known source can be used for relative quantification.
-
Re-dissolve the dried sample extract in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample and standard into the HPLC system.
-
Set the PDA detector to scan a range of wavelengths (e.g., 350-550 nm) and monitor at the maximum absorption wavelength for this compound (approximately 400-440 nm).
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and spectral characteristics with the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
In Vitro Antioxidant Activity Assays
Several assays can be used to evaluate the antioxidant capacity of this compound.[18][19][20]
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[21]
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare different concentrations of the this compound extract or standard.
-
Mix the this compound solution with the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the reduction of the pre-formed ABTS radical cation.[21]
Protocol:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Dilute the ABTS radical cation solution with a suitable buffer to a specific absorbance at 734 nm.
-
Add different concentrations of the this compound extract or standard to the ABTS radical cation solution.
-
Measure the decrease in absorbance after a set incubation time.
-
Express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Biological Activities and Signaling Pathways
While research specifically on this compound's effect on signaling pathways is limited, studies on other structurally similar xanthophylls, such as astaxanthin and fucoxanthin, provide a strong basis for hypothesizing its potential mechanisms of action. These carotenoids have been shown to modulate key signaling pathways involved in oxidative stress and inflammation, including the NF-κB, Nrf2, and MAPK pathways.[3][22][23][24][25][26][27]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Carotenoids like astaxanthin have been shown to inhibit NF-κB activation.[3][24][28]
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and detoxifying enzymes. Astaxanthin is a known activator of the Nrf2 pathway.[2][25][29][30]
Caption: Putative activation of the Nrf2 signaling pathway by this compound.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Carotenoids have been shown to modulate MAPK signaling, often in a context-dependent manner.[22][31]
Caption: Putative modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound is an intriguing carotenoid with potential health benefits stemming from its antioxidant activity. While its presence in citrus fruits is established, there is a clear need for more extensive quantitative analysis across a broader range of food products. Furthermore, detailed studies on the stability of this compound during various food processing techniques are essential for optimizing its retention in functional foods. Future research should also focus on elucidating the specific molecular mechanisms of this compound's bioactivity, particularly its direct effects on key signaling pathways such as NF-κB, Nrf2, and MAPK. The development of validated and standardized analytical methods for this compound will be crucial for advancing our understanding of this promising food-derived compound and its potential applications in the pharmaceutical and nutraceutical industries.
References
- 1. lcms.cz [lcms.cz]
- 2. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astaxanthin inhibits NF-κB and Wnt/β-catenin signaling pathways via inactivation of Erk/MAPK and PI3K/Akt to induce intrinsic apoptosis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds of Citrus Fruits: A Review of Composition and Health Benefits of Carotenoids, Flavonoids, Limonoids, and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. pure.uva.nl [pure.uva.nl]
- 13. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. food.gov.uk [food.gov.uk]
- 16. limnetica.net [limnetica.net]
- 17. Biological Extraction, HPLC Quantification and Medical Applications of Astaxanthin Extracted from Crawfish “Procambarus clarkii” Exoskeleton By-Product - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Inhibition of NF-κB signaling pathway by astaxanthin supplementation for prevention of heat stress-induced inflammatory changes and apoptosis in Karan Fries heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for Auroxanthin Extraction from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auroxanthin is a furanoid carotenoid, a xanthophyll pigment found in various plant tissues, particularly in flowers and fruits. Like other carotenoids, this compound possesses antioxidant properties and is of interest for its potential applications in the pharmaceutical, nutraceutical, and food industries. Its unique structure, derived from the rearrangement of violaxanthin or antheraxanthin, contributes to its specific biological activities. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant tissues, aimed at facilitating research and development in this area.
Data Presentation
The extraction efficiency of this compound is influenced by the plant matrix, the solvent system employed, and the extraction methodology. While specific quantitative data for this compound extraction is not extensively available in the literature, the following table summarizes typical yields for total xanthophylls from various plant sources using different extraction techniques, which can serve as a reference for optimizing this compound extraction.
| Plant Tissue | Extraction Method | Solvent System | Total Xanthophyll Yield (µg/g dry weight) | Reference |
| Marigold Flowers | Ultrasound-Assisted Extraction (UAE) | Ethanol:Hexane (2:1, v/v) | ~6500 | [1] |
| Spinach Leaves | Solvent Extraction | Acetone | Not specified | [2] |
| Chili Peppers | Solvent Extraction | Acetone | Not specified | [3] |
| Microalgae | Supercritical Fluid Extraction (SFE) | CO2 with ethanol co-solvent | Not specified | [4] |
| Carrot | Solvent Extraction | Ethanol (51%) | 31.82 (total carotenoids) | [5] |
Note: The yields mentioned above are for total xanthophylls or carotenoids and not specifically for this compound. The actual yield of this compound will depend on its concentration in the specific plant material.
Experimental Protocols
1. Sample Preparation
Proper preparation of plant tissue is crucial for efficient extraction.
-
Fresh Tissue: Harvest fresh plant material (e.g., petals, fruit peel, leaves) and wash thoroughly with distilled water to remove any surface contaminants. Blot dry with paper towels. For immediate extraction, proceed to homogenization. For storage, flash-freeze the tissue in liquid nitrogen and store at -80°C to prevent degradation of carotenoids.
-
Dried Tissue: To obtain a stable material for long-term storage and to facilitate solvent penetration, plant tissues can be dried. Lyophilization (freeze-drying) is the preferred method to minimize degradation of heat- and light-sensitive compounds like this compound. Alternatively, oven drying at low temperatures (not exceeding 40°C) in the dark can be used. Once dried, grind the tissue into a fine powder using a mortar and pestle or a grinder.
2. This compound Extraction
2.1. Solvent Extraction (Maceration)
This is a conventional and straightforward method for carotenoid extraction.
-
Weigh approximately 1-5 g of the powdered plant tissue and place it in a flask.
-
Add a suitable solvent or solvent mixture. For the polar xanthophyll this compound, polar solvents like ethanol, methanol, or acetone are effective.[6] A common solvent system is a mixture of hexane, acetone, and ethanol.
-
Wrap the flask in aluminum foil to protect the extract from light.
-
Macerate the sample by stirring or shaking at room temperature for 12-24 hours.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process with fresh solvent on the residue 2-3 times to ensure complete extraction.
-
Combine all the extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Redissolve the crude extract in a small volume of a suitable solvent (e.g., acetone or a mixture of methanol and ethyl acetate) for further analysis or purification.
2.2. Ultrasound-Assisted Extraction (UAE)
UAE uses sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption.[1]
-
Place 1-5 g of the powdered plant tissue in a flask.
-
Add the extraction solvent (e.g., ethanol or acetone).
-
Place the flask in an ultrasonic bath.
-
Sonication is typically performed at a frequency of 20-40 kHz for 15-60 minutes. The temperature should be controlled to avoid degradation of this compound.
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process if necessary.
-
Pool the extracts and evaporate the solvent as described in the solvent extraction protocol.
3. Purification of this compound
The crude extract contains a mixture of pigments and other metabolites. Chromatographic techniques are essential for isolating and purifying this compound.
3.1. Thin-Layer Chromatography (TLC)
TLC is a useful technique for the initial separation and identification of this compound in the crude extract.
-
Plate Preparation: Use pre-coated silica gel 60 F254 plates. Activate the plate by heating at 100-110°C for 30 minutes before use.
-
Sample Application: Dissolve the crude extract in a minimal amount of a volatile solvent (e.g., acetone). Apply a small spot or a narrow band of the dissolved extract onto the baseline of the TLC plate using a capillary tube.
-
Mobile Phase: A suitable mobile phase for separating xanthophylls is a mixture of n-hexane and acetone (e.g., 70:30, v/v) or petroleum ether, diethyl ether, and acetone (e.g., 75:15:10, v/v/v).[7]
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. This compound will appear as a yellow spot. The different carotenoids will separate based on their polarity, with the more polar xanthophylls having lower Rf values than the less polar carotenes.
-
Isolation (Preparative TLC): For isolation, a larger amount of the extract is applied as a band. After development, the band corresponding to this compound can be scraped off the plate, and the compound can be eluted from the silica gel with a polar solvent like acetone or ethanol.
3.2. Column Chromatography
Column chromatography is used for the large-scale purification of this compound.[8][9]
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent like n-hexane. The column should be packed uniformly to avoid channeling.
-
Sample Loading: The crude extract is concentrated to a small volume, adsorbed onto a small amount of silica gel, and the solvent is evaporated. The dried silica gel with the adsorbed extract is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient could start with 100% n-hexane and gradually increase the proportion of a more polar solvent like acetone or ethyl acetate.
-
Fraction Collection: Fractions are collected sequentially as the solvent runs through the column. The separation of different pigments can be visually monitored as colored bands moving down the column.
-
Analysis of Fractions: Each fraction is analyzed by TLC or HPLC to identify the fractions containing pure this compound.
-
Pooling and Evaporation: Fractions containing pure this compound are pooled, and the solvent is evaporated under reduced pressure to obtain the purified compound.
4. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is the most accurate and reliable method for the quantification of this compound.[2][3][10]
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector is recommended.
-
Column: A C18 or C30 reversed-phase column is suitable for carotenoid separation. A C30 column is often preferred for its ability to separate geometric isomers.
-
Mobile Phase: A gradient elution is typically used. A common mobile phase system consists of a mixture of solvents such as methanol, acetonitrile, water, and ethyl acetate. For example, a gradient could start with a high percentage of a polar solvent mixture (e.g., acetonitrile:methanol:water) and gradually increase the proportion of a less polar solvent (e.g., ethyl acetate).
-
Detection: this compound can be detected by its absorbance spectrum. The maximum absorbance (λmax) for this compound is typically around 400-450 nm.
-
Quantification: A calibration curve is constructed using a pure this compound standard of known concentrations. The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve.
Mandatory Visualizations
This compound Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of this compound from zeaxanthin.
Experimental Workflow for this compound Extraction and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. violaxanthin, antheraxanthin and zeaxanthin interconversion | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. more.juniata.edu [more.juniata.edu]
- 9. cheops-tsar.de [cheops-tsar.de]
- 10. Enzymes and mechanisms for violaxanthin-zeaxanthin conversion | Lund University [lunduniversity.lu.se]
Application Note: HPLC Method for the Separation and Quantification of Auroxanthin
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of auroxanthin from plant matrices, particularly from Calendula officinalis (Marigold) flowers, where it is found in significant quantities.[1][2][3] The method utilizes a C30 reversed-phase column, which provides excellent selectivity for carotenoid isomers, and a gradient elution with a mobile phase consisting of methanol, methyl tert-butyl ether (MTBE), and water. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development who require a reliable method for the analysis of this compound.
Introduction
This compound is a xanthophyll carotenoid, an oxygenated derivative of carotene. It is found in various natural sources, including certain flowers and algae.[4] As with other carotenoids, this compound possesses antioxidant properties and is of interest for its potential applications in the pharmaceutical, nutraceutical, and cosmetic industries. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and biological activity studies.
High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for the separation and quantification of carotenoids due to its high resolution and sensitivity.[5][6] C30 columns, in particular, offer superior shape selectivity for the separation of structurally related carotenoid isomers compared to traditional C18 columns.[6][7][8][9] This application note provides a detailed protocol for the extraction of this compound from plant material, followed by its separation and quantification using a C30 HPLC system with photodiode array (PDA) detection.
Experimental
2.1. Reagents and Materials
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (HPLC grade)
-
Potassium hydroxide (KOH)
-
Acetone (Analytical grade)
-
Diethyl ether (Analytical grade)
-
Sodium sulfate (anhydrous)
-
This compound analytical standard (if available) or a well-characterized Calendula officinalis extract for qualitative identification.
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Reversed-phase C30 column (e.g., YMC C30, 3 µm, 250 mm x 4.6 mm i.d.).[5]
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE)
2.3. Sample Preparation: Extraction and Saponification
This protocol is adapted from methods for carotenoid extraction from Calendula officinalis flowers.[5]
-
Extraction:
-
Weigh approximately 1 gram of fresh (or 0.2 g of dried and powdered) plant material (e.g., Calendula officinalis petals).
-
Perform a twofold extraction with acetone, followed by a single extraction with diethyl ether.
-
Combine the extracts and evaporate to dryness under reduced pressure at a temperature not exceeding 40°C.
-
Redissolve the residue in diethyl ether.
-
-
Saponification:
-
To the ethereal solution, add 30% methanolic potassium hydroxide (KOH) for saponification, which is carried out overnight in a heterogeneous phase.[5] This step is crucial for hydrolyzing carotenoid esters to their free xanthophyll form, simplifying the chromatogram.
-
After saponification, wash the reaction mixture with water multiple times (at least ten times) to remove the alkali.[5]
-
Dry the ether phase over anhydrous sodium sulfate.
-
-
Final Preparation:
-
Evaporate the dried ether solution to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
2.4. Chromatographic Conditions
The following HPLC conditions are based on a method developed for the comprehensive analysis of carotenoids in Calendula officinalis.[5]
| Parameter | Condition |
| HPLC Column | YMC C30, 3 µm, 250 mm x 4.6 mm i.d. |
| Mobile Phase A | Methanol/MTBE/Water (81:15:4, v/v/v) |
| Mobile Phase B | Methanol/MTBE/Water (6:90:4, v/v/v) |
| Gradient Elution | Linear gradient from 100% A to 75% B in 75 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 22°C |
| Injection Volume | 20 µL |
| Detection | Photodiode Array (PDA) detector, monitoring at 450 nm.[5][10] Spectra recorded from 250-600 nm for peak identification. |
Note: An alternative C18 method has also been described for Calendula carotenoids using a gradient of acetonitrile:water (9:1, v/v) with 0.25% triethylamine (A) and ethyl acetate with 0.25% triethylamine (B). The gradient runs from 90% A to 50% A in 10 min, then to 10% A at 20 min, with a flow rate of 1 mL/min.[10]
Quantification
For accurate quantification, a calibration curve should be constructed using an authentic this compound standard.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a series of calibration standards of known concentrations.
-
Calibration Curve: Inject each standard and record the peak area. Plot the peak area versus the concentration to generate a linear regression curve.
-
Sample Analysis: Inject the prepared sample extract and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the calibration curve.
If a commercial standard for this compound is unavailable, quantification can be performed using a standard for a structurally similar carotenoid, such as lutein, and expressing the results as lutein equivalents. However, it should be noted that this will be an estimation due to differences in molar absorptivity.
Results and Discussion
The use of a C30 column is highly recommended for the separation of this compound from other carotenoids present in Calendula extracts, such as flavoxanthin, lutein, and their isomers.[2][3][5] The described gradient method is designed to provide sufficient resolution for a complex mixture of carotenoids. The detection wavelength of 450 nm is a common choice for carotenoid analysis, as it corresponds to the absorption maxima for many of these compounds.[10] The identity of the this compound peak can be confirmed by comparing its retention time and UV-Vis spectrum with that of a pure standard, or by using LC-MS for mass identification.
Summary of Quantitative Data
The following table summarizes typical parameters for the HPLC analysis of carotenoids. Specific values for this compound should be determined during method validation.
| Parameter | Typical Value Range for Carotenoids |
| Retention Time (RT) | Dependent on specific method; must be determined experimentally. |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.15 mg/L |
| Limit of Quantification (LOQ) | 0.15 - 0.50 mg/L |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound analysis.
Conclusion
The presented HPLC method provides a reliable and reproducible approach for the separation and quantification of this compound in complex plant extracts. The combination of a C30 stationary phase and a tailored mobile phase gradient ensures excellent resolution of this compound from other structurally related carotenoids. This application note serves as a comprehensive guide for researchers and scientists working on the analysis of this important phytochemical.
References
- 1. HPLC study on the carotenoid composition of Calendula products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-HR/MS Analysis of Lipophilic Extracts from Calendula arvensis (Vaill.) L. Organs: An Unexplored Source in Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C30 HPLC Column, Columns Used in HPLC Chemistry - Hawach [hawachhplccolumn.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
Application Note: Sensitive and Selective Detection of Auroxanthin using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auroxanthin is a furanoid carotenoid derived from the rearrangement of violaxanthin, an epoxide xanthophyll.[1] Like other carotenoids, this compound is recognized for its potent antioxidant properties, which are relevant to human health and disease prevention.[2] Its presence in various natural sources, including certain plants and fruits, necessitates sensitive and selective analytical methods for its quantification in complex biological matrices. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive detection and quantification of this compound. The described protocol is based on established methodologies for related xanthophylls and provides a robust starting point for researchers.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C40H56O4 | [3] |
| Molecular Weight | 600.9 g/mol | [3] |
| Monoisotopic Mass | 600.41786026 Da | [3] |
| Chemical Class | Tetraterpenoid | [4] |
Experimental Protocols
Sample Preparation
The extraction of this compound from its matrix is a critical step due to the susceptibility of carotenoids to degradation from light, heat, and oxidation. All procedures should be performed under dim light and reduced temperature.
Materials:
-
Biological matrix (e.g., plant tissue, fruit homogenate, or plasma)
-
Internal Standard (IS) (e.g., β-apo-8'-carotenal or a stable isotope-labeled carotenoid)
-
Antioxidant (e.g., Butylated hydroxytoluene - BHT)
-
Solvents (HPLC or MS grade): Methanol, Methyl tert-butyl ether (MTBE), Hexane, Acetone, Ethanol
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Protocol for Plant/Fruit Samples:
-
Homogenize 1-2 grams of the sample in a blender or with a mortar and pestle.
-
To the homogenized sample, add 10 mL of a solvent mixture of hexane:acetone:ethanol (2:1:1 v/v/v) containing 0.1% BHT.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic supernatant.
-
Repeat the extraction of the pellet with another 10 mL of the solvent mixture.
-
Pool the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This method utilizes a reversed-phase C30 column, which is known for its excellent shape selectivity for carotenoid isomers.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C30 Carotenoid Column (e.g., 250 x 4.6 mm, 3 µm) |
| Mobile Phase A | Methanol with 0.1% formic acid |
| Mobile Phase B | Methyl tert-butyl ether (MTBE) with 0.1% formic acid |
| Gradient | 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 50% A, 50% B15-20 min: Hold at 50% A, 50% B20-22 min: Return to 95% A, 5% B22-30 min: Re-equilibration |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions for this compound:
Based on the molecular weight of this compound (600.9 g/mol ) and known fragmentation patterns of similar xanthophylls, the following MRM transitions are proposed for sensitive and selective detection. The protonated molecule [M+H]+ is expected at m/z 601.4.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point | Description |
| 601.4 | 583.4 | 20 | Loss of water (H2O) |
| 601.4 | 495.4 | 25 | Further fragmentation of the polyene chain |
| 601.4 | 181.1 | 35 | Fragment ion from the end-ring structure |
Collision energies should be optimized for the specific instrument used.
Quantitative Data
While specific quantitative data for this compound using a validated LC-MS/MS method is not widely available in the literature, the following table presents typical performance characteristics for the closely related xanthophylls, lutein and zeaxanthin, to provide an expected range of performance for the proposed method.
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Lutein | 4 - 500 | 4 | 4 | |
| Zeaxanthin | 0.1 - 50 | 0.08 | 0.3 | [5] |
| Lutein | - | 2.5 | 8.3 | [6] |
Visualizations
Experimental Workflow
References
- 1. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Supercritical Fluid Extraction of Auroxanthin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auroxanthin, a xanthophyll carotenoid, is a furanoid derivative of violaxanthin or antheraxanthin. Like other carotenoids, it possesses potent antioxidant properties, making it a compound of interest for the pharmaceutical, nutraceutical, and cosmetic industries. Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂) is a green and efficient technology for extracting bioactive compounds from natural sources. This document provides detailed application notes and protocols for the extraction of this compound using SFE, based on established principles for carotenoid extraction. Given the limited direct literature on SFE of this compound, this guide extrapolates from data on structurally similar xanthophylls and general carotenoid extraction principles.
Physicochemical Properties and Stability of this compound
Understanding the physicochemical properties of this compound is crucial for optimizing SFE parameters. As a xanthophyll, this compound is more polar than carotenes due to the presence of oxygen-containing functional groups (hydroxyl and epoxide groups). This higher polarity influences its solubility in supercritical CO₂, which is a nonpolar solvent. To enhance the solubility of polar compounds like this compound, the addition of a polar co-solvent is generally required.
Stability Considerations:
Carotenoids, including this compound, are susceptible to degradation by heat, light, and acidic conditions.[1][2]
-
Temperature: Elevated temperatures can lead to isomerization and oxidation.[3] It is crucial to operate within a temperature range that ensures the supercritical state of the CO₂ mixture without causing significant degradation of the target compound.
-
Light: Exposure to light, especially UV light, can cause photo-oxidation.[4] The extraction process and subsequent handling of the extract should be performed in a dark or low-light environment.
-
pH: Acidic conditions can promote the conversion of epoxy-carotenoids like violaxanthin into this compound, but can also lead to further degradation.[5] Maintaining a neutral pH environment is generally preferred for preserving the integrity of the extracted carotenoids.
Supercritical Fluid Extraction: Principles and Advantages
Supercritical fluid extraction utilizes a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas.[6] Supercritical CO₂ is the most commonly used solvent due to its moderate critical point (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost.[7]
Key Advantages of SFE:
-
Selectivity: By tuning the temperature, pressure, and co-solvent concentration, the solvating power of the supercritical fluid can be precisely controlled to selectively extract target compounds.
-
Solvent-Free Product: CO₂ is easily removed from the extract by depressurization, resulting in a pure, solvent-free product.[8]
-
Mild Operating Conditions: SFE can be performed at relatively low temperatures, which is ideal for the extraction of thermolabile compounds like carotenoids.[7]
-
Environmentally Friendly: CO₂ is a green solvent, and the process can be designed as a closed loop to minimize emissions.
Experimental Protocols
This section provides a general protocol for the supercritical fluid extraction of this compound from a dried plant matrix. The parameters are based on typical conditions for xanthophyll extraction and should be optimized for the specific biomass.
Sample Preparation
Proper sample preparation is critical for efficient extraction.
-
Drying: The raw material should be dried to a moisture content of less than 10% to improve extraction efficiency.[7] Freeze-drying is often preferred to minimize thermal degradation of carotenoids.
-
Grinding: The dried material should be ground to a uniform particle size (e.g., 0.5-1.0 mm) to increase the surface area available for extraction.
Supercritical Fluid Extraction Protocol
The following is a starting point for the SFE of this compound.
Equipment: A laboratory-scale or pilot-scale SFE system.
Materials:
-
Dried and ground biomass
-
Supercritical fluid grade CO₂
-
Co-solvent (e.g., food-grade ethanol)
Procedure:
-
Loading the Extractor: Load a known quantity of the prepared biomass into the extraction vessel.
-
Setting Parameters:
-
Pressure: 200 - 400 bar
-
Temperature: 40 - 60 °C
-
CO₂ Flow Rate: 2 - 5 kg/h (depending on the scale)
-
Co-solvent: 5 - 15% (v/v) ethanol
-
-
Extraction:
-
Pressurize the system with CO₂ to the desired pressure.
-
Heat the extraction vessel to the set temperature.
-
Introduce the co-solvent at the specified concentration into the CO₂ stream.
-
Maintain a constant flow of the supercritical fluid mixture through the extraction vessel for a defined period (e.g., 60 - 180 minutes).
-
-
Collection:
-
The extract-laden supercritical fluid is passed through a separator (or a series of separators) where the pressure and/or temperature are reduced.
-
This causes the CO₂ to return to its gaseous state, and the extracted compounds precipitate and are collected.
-
The gaseous CO₂ can be recycled.
-
-
Post-Extraction:
-
Carefully collect the extract from the separator.
-
Store the extract in an amber-colored, airtight container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20 °C) to prevent degradation.
-
Quantification of this compound by HPLC
The concentration of this compound in the extract can be determined using High-Performance Liquid Chromatography (HPLC).
HPLC System:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and water.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector set at the maximum absorption wavelength of this compound (approximately 420-440 nm).
-
Standard: A pure standard of this compound is required for quantification.
Procedure:
-
Prepare a standard stock solution of this compound of known concentration.
-
Create a calibration curve by injecting a series of dilutions of the standard solution.
-
Dissolve a known amount of the SFE extract in a suitable solvent (e.g., ethanol or the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
The following tables summarize typical ranges of SFE parameters and reported yields for various xanthophylls, which can serve as a reference for the extraction of this compound.
Table 1: Supercritical Fluid Extraction Parameters for Xanthophylls
| Carotenoid | Source Material | Pressure (bar) | Temperature (°C) | Co-solvent (% Ethanol) | Reference |
| Astaxanthin | Haematococcus pluvialis | 300 - 550 | 50 - 70 | 5 - 10 | [9] |
| Lutein | Marigold flowers | 250 - 400 | 40 - 60 | 10 - 20 | [10] |
| Zeaxanthin | Wolfberry | 250 | 60 | 2 | [3] |
| Fucoxanthin | Undaria pinnatifida | 200 - 300 | 40 - 60 | 5 - 15 | [11] |
| This compound (Predicted) | Plant Material | 250 - 450 | 45 - 65 | 10 - 20 | - |
Table 2: Reported Yields of Xanthophylls from Supercritical Fluid Extraction
| Carotenoid | Source Material | Yield (mg/100g dry weight) | Reference |
| Astaxanthin | Shrimp Waste | ~5.8 | [12] |
| Lutein | Marigold Petals | 250 - 350 | [10] |
| Zeaxanthin | Spirulina pacifica | Varies with conditions | [13] |
| Various Carotenoids | Vegetable Wastes | >90% recovery |
Visualizations
Experimental Workflow
Caption: Workflow for the supercritical fluid extraction of this compound.
Potential Signaling Pathway Modulation
This compound, as an antioxidant carotenoid, may modulate cellular signaling pathways involved in oxidative stress and inflammation, similar to other xanthophylls like astaxanthin. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.
Caption: Potential modulation of the Nrf2 signaling pathway by this compound.
Conclusion
Supercritical fluid extraction is a promising technology for obtaining high-purity this compound from natural sources. While specific optimal parameters for this compound are yet to be extensively documented, the principles and protocols outlined in this guide, derived from research on similar xanthophylls, provide a solid foundation for researchers and drug development professionals. Optimization of the SFE parameters for the specific biomass is crucial to maximize yield and purity while preserving the bioactivity of this valuable carotenoid. Further research into the specific SFE conditions for this compound and its biological activities will be beneficial for its application in various industries.
References
- 1. Chemistry, Occurrence, Properties, Applications, and Encapsulation of Carotenoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. allanchem.com [allanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical Fluid Extraction of Carotenoids from Vegetable Waste Matrices [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvent selection for supercritical fluid extraction of astaxanthin and other carotenoids from Penaeus monodon waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Supercritical Fluid Extraction of Carotenoids from Vegetable Waste Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Auroxanthin using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Auroxanthin is a carotenoid pigment belonging to the xanthophyll class, characterized by its furanoid rings. It is typically formed from the acid-catalyzed rearrangement of epoxy-carotenoids like violaxanthin and 9-cis-violaxanthin.[1] Like other carotenoids, this compound possesses antioxidant properties, which are of significant interest in the fields of nutrition, pharmacology, and drug development.[1] This document provides detailed protocols for the purification of this compound using column chromatography, a fundamental technique for isolating and purifying compounds from a mixture. The protocols are designed to be adaptable for both normal-phase and reversed-phase chromatography.
Data Presentation
Due to the limited availability of specific quantitative data for this compound purification in the literature, the following table presents representative data from the purification of fucoxanthin, a structurally related xanthophyll, using open ODS column chromatography followed by precipitation. This data can serve as a benchmark for optimizing this compound purification.
Table 1: Representative Quantitative Data for Xanthophyll Purification (Fucoxanthin Example)
| Purification Step | Purity (%) | Recovery Rate (%) |
| Crude Extract | 8.74 | 65.82 |
| ODS Column Chromatography | - | 95.36 |
| Aqueous Ethanol Precipitation | 91.07 | 74.98 |
Source: Adapted from a study on fucoxanthin purification.[2] The purity and recovery rates are highly dependent on the starting material and the specific chromatographic conditions.
Experimental Protocols
1. General Precautions for Handling Carotenoids
Carotenoids, including this compound, are susceptible to degradation from light, heat, oxygen, and acids.[1] Therefore, the following precautions should be taken throughout the purification process:
-
Light Protection: All steps should be performed under dim light or using amber-colored glassware to prevent photo-oxidation.
-
Low Temperature: Work at low temperatures (e.g., on ice or in a cold room) whenever possible to minimize thermal degradation.
-
Inert Atmosphere: The use of an inert gas, such as nitrogen or argon, is recommended to displace oxygen, especially when evaporating solvents.
-
Acid-Free Environment: this compound is an acid-labile epoxide.[1] All glassware should be thoroughly cleaned and rinsed to remove any acidic residues. The use of neutral or slightly basic stationary phases is recommended. For silica gel, a modified, neutralized version can be prepared by treating it with an aqueous sodium bicarbonate solution.[3]
2. Protocol for Normal-Phase Column Chromatography
This protocol is suitable for the separation of this compound based on polarity using a polar stationary phase and a non-polar mobile phase.
Materials:
-
Stationary Phase: Silica gel (60-200 mesh) or neutral alumina. For acid-sensitive compounds like this compound, neutralized silica gel is preferable.[3]
-
Mobile Phase (Eluent): A mixture of non-polar and moderately polar solvents. A common system is a gradient of hexane and acetone.[4]
-
Column: Glass column with a stopcock.
-
Sample: Crude this compound extract dissolved in a minimal amount of the initial mobile phase.
-
Collection Tubes: Test tubes or fraction collector vials.
-
Analytical TLC plates: For monitoring the separation.
Procedure:
-
Column Packing:
-
Insert a small plug of glass wool or cotton at the bottom of the column.
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase (e.g., 100% hexane).
-
Pour the slurry into the column and allow the stationary phase to settle, ensuring an evenly packed bed without air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal volume of the initial mobile phase.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., acetone). A suggested gradient could be from 100% hexane to a final concentration of 20-30% acetone in hexane.[4]
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system.
-
Identify the fractions containing this compound (typically a yellow-orange band).
-
Combine the pure fractions containing this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator at a low temperature (<30°C).
-
3. Protocol for Reversed-Phase Column Chromatography
This protocol is suitable for separating this compound based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.
Materials:
-
Stationary Phase: C18 or C30 bonded silica gel. C30 columns are often preferred for better separation of carotenoid isomers.
-
Mobile Phase (Eluent): A mixture of polar solvents, such as methanol, ethanol, acetonitrile, and water.[2][5]
-
Column: Glass column or a pre-packed reversed-phase cartridge.
-
Sample: Crude this compound extract dissolved in a minimal amount of the initial mobile phase.
-
Collection Tubes: Test tubes or fraction collector vials.
-
Analytical HPLC system: For monitoring the separation.
Procedure:
-
Column Equilibration:
-
If using a pre-packed cartridge, follow the manufacturer's instructions for equilibration.
-
For a self-packed column, flush the column with the initial mobile phase (e.g., a mixture of ethanol and water, 7:3 v/v) until the baseline is stable.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal volume of the initial mobile phase.
-
Apply the sample solution to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually decrease the polarity of the mobile phase by increasing the proportion of the organic solvent (e.g., increasing the ethanol concentration from 70% to 100%). A step-wise gradient can be effective. For instance, after an initial wash, a mobile phase of ethanol:water (9:1 v/v) can be used to elute the xanthophylls.[2]
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions using an analytical HPLC system with a photodiode array (PDA) detector to identify the fractions containing this compound based on its characteristic absorption spectrum.
-
-
Solvent Removal and Further Purification:
-
Combine the pure fractions.
-
The solvent can be partially removed by rotary evaporation.
-
Further purification and concentration can be achieved by precipitation. For example, by adjusting the ethanol concentration in the collected fractions, this compound may precipitate out of the solution.[2]
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Proposed Signaling Pathway for the Antioxidant and Anti-inflammatory Effects of this compound
Disclaimer: The following diagram illustrates the proposed mechanism of action for this compound based on the known activities of the structurally similar and well-studied xanthophyll, astaxanthin. Direct experimental evidence for this compound's interaction with these specific pathways is currently limited.
Caption: Proposed mechanism of this compound's antioxidant and anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of Violaxanthin De-epoxidase expressed in E.Coli and identification of disulfide bonds using MS | LUP Student Papers [lup.lub.lu.se]
- 3. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astaxanthin Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
Application Note: UV-Vis Spectrophotometry for the Quantification of Auroxanthin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Auroxanthin is a furanoid carotenoid found in various natural sources, including certain plants and algae. It is often formed through the acid-catalyzed or thermal isomerization of 5,6-epoxy carotenoids like violaxanthin.[1] As a member of the xanthophyll family, this compound possesses antioxidant properties and is of interest in pharmaceutical and nutraceutical research. UV-Visible (UV-Vis) spectrophotometry offers a rapid, accessible, and cost-effective method for quantifying this compound, provided a pure standard is available. This application note provides a detailed protocol for the determination of this compound concentration using UV-Vis spectrophotometry, based on the Beer-Lambert law.
Principle of the Method
The quantification of this compound by UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[2] The relationship is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorption coefficient (in L·mol⁻¹·cm⁻¹), a unique constant for a substance at a specific wavelength.[3]
-
c is the molar concentration of the analyte (in mol·L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
Physicochemical and Spectral Properties
A summary of the key properties of this compound is provided below. The absorption maxima are estimated based on the known spectra of its precursor, violaxanthin, and the characteristic hypsochromic (blue) shift of approximately 20-40 nm that occurs during the formation of the 5,8-diepoxy furanoid structure.[1][4]
| Property | Value | Reference |
| Molecular Formula | C₄₀H₅₆O₄ | [5] |
| Molecular Weight | 600.9 g/mol | [5] |
| Estimated λmax in Ethanol | ~400 nm, with shoulders at ~379 nm and ~425 nm | [1][4] |
| Molar Absorption Coefficient (ε) | Not available in cited literature. Requires experimental determination. | - |
Experimental Protocol
This protocol is divided into two main parts: (A) the preparation of a standard curve and (B) the analysis of an unknown sample.
Materials and Equipment
-
Double-beam UV-Vis Spectrophotometer
-
Matched 1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks (various sizes: 10, 25, 50, 100 mL)
-
Micropipettes
-
This compound certified reference standard
-
Spectroscopic grade ethanol (or other suitable solvent)
-
Nitrogen gas (optional, for sample stability)
-
Amber glass vials for storage
Important Considerations Before Starting
-
Solvent Choice: The selected solvent must dissolve this compound and be transparent in the wavelength range of interest. Ethanol is a suitable choice as its UV cut-off is low (~210 nm).[6] Other solvents like acetone or hexane can also be used, but the λmax and standard curve must be determined in the chosen solvent.[7]
-
Stability: Carotenoids are highly susceptible to degradation by light, heat, and oxygen.[7] All work should be performed in low-light conditions (e.g., using amber glassware or wrapping flasks in foil). Solutions should be kept on ice and stored at -20°C or lower under an inert atmosphere (e.g., nitrogen) for long-term use.
-
Interference: Crude extracts may contain other pigments (e.g., chlorophylls, other carotenoids) with overlapping absorption spectra.[7][8] This can lead to an overestimation of the this compound concentration. For accurate quantification in complex mixtures, prior chromatographic purification (e.g., HPLC, TLC) is recommended.
Part A: Preparation of a Standard Curve
-
Prepare a Primary Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 1.0 mg of the this compound standard into a 10 mL amber volumetric flask.
-
Dissolve the standard in a small volume of ethanol and then dilute to the mark with the same solvent.
-
Calculate the exact concentration in µg/mL and convert to Molarity (M) using the molecular weight (600.9 g/mol ).
-
-
Determine Absorption Maxima (λmax):
-
Prepare a working solution from the stock (e.g., 5 µg/mL in ethanol).
-
Using a spectrophotometer, perform a wavelength scan from 350 nm to 500 nm to determine the wavelength of maximum absorbance (λmax). Use ethanol as the blank.
-
The primary peak is expected around 400 nm, with two smaller peaks or shoulders on either side.[1][4] For all subsequent measurements, use the identified λmax.
-
-
Prepare Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution to prepare a series of at least five working standards in amber volumetric flasks. A suggested concentration range is 0.5, 1.0, 2.5, 5.0, and 7.5 µg/mL.
-
-
Measure Absorbance:
-
Set the spectrophotometer to the determined λmax.
-
Autozero the instrument with the solvent blank (ethanol).
-
Measure the absorbance of each working standard solution in a 1 cm quartz cuvette. Perform measurements in triplicate for each standard.
-
-
Generate the Standard Curve:
-
Plot a graph of the average absorbance (Y-axis) versus the concentration in µg/mL or Molarity (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for a valid calibration curve. The slope (m) of the line represents the (ε × l) term when concentration is in Molarity.
-
Table 1: Example Data for this compound Standard Curve in Ethanol
| Concentration (µg/mL) | Absorbance at λmax=401 nm (Average) |
| 0.5 | 0.085 |
| 1.0 | 0.171 |
| 2.5 | 0.425 |
| 5.0 | 0.850 |
| 7.5 | 1.275 |
| Linear Equation | y = 0.17x + 0.00 |
| R² | 0.9999 |
Part B: Quantification of this compound in a Sample
-
Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate solvent extraction method. The chosen solvent should be compatible with the UV-Vis analysis.
-
If the sample is a solid, it may require homogenization and extraction with a solvent like ethanol or acetone.
-
Centrifuge or filter the extract to remove any particulate matter that could cause light scattering and interfere with absorbance readings.[8]
-
-
Measure Sample Absorbance:
-
Dilute the sample extract with the analysis solvent (ethanol) as necessary to ensure the absorbance reading falls within the linear range of the standard curve (typically 0.1 - 1.0).
-
Use the spectrophotometer to measure the absorbance of the diluted sample at the predetermined λmax.
-
-
Calculate this compound Concentration:
-
Use the linear regression equation from the standard curve (y = mx + b) to calculate the concentration of this compound in the diluted sample.
-
Rearrange the equation: Concentration (x) = (Absorbance (y) - b) / m
-
Account for the dilution factor used in step 2 to determine the concentration in the original, undiluted extract.
Final Concentration = Concentration from curve × Dilution Factor
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Beer-Lambert Law Relationship
Caption: The Beer-Lambert Law principle.
References
- 1. epic.awi.de [epic.awi.de]
- 2. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 3. What is âmolar absorptivityâ? : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. This compound | C40H56O4 | CID 134781708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. fdbio-rptu.de [fdbio-rptu.de]
Application Notes & Protocols for the Synthesis of Auroxanthin Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical synthesis of auroxanthin, a carotenoid of interest for various research applications. The methodologies described are based on established synthetic routes, offering a reliable means to obtain this compound standards for experimental use.
Chemical Synthesis of this compound
This compound can be synthesized through multiple chemical pathways. Two primary methods are highlighted here:
-
Method 1: Stereoselective Synthesis via Double Horner-Wadsworth-Emmons (HWE) Reaction. This approach offers a high degree of stereocontrol, leading to the formation of specific diastereomers of this compound.[1][2]
-
Method 2: Conversion from Violaxanthin. This method utilizes the acid-catalyzed rearrangement of violaxanthin, a more readily available epoxycarotenoid, to produce this compound.[3][4]
Method 1: Stereoselective Synthesis of (3S,5R,8R,3′S,5′R,8′R)-Auroxanthin via Double Horner-Wadsworth-Emmons (HWE) Reaction
This synthetic strategy employs a C₁₅ + C₁₀ + C₁₅ assembly pattern, where two C₁₅ phosphonate fragments are coupled with a central C₁₀ dialdehyde.[1][2] The key transformation involves a one-pot or stepwise double Horner–Wadsworth–Emmons reaction.[1][2]
Experimental Protocol:
A detailed experimental protocol for this synthesis has been reported by Rivas et al. (2022).[1][2]
-
Preparation of the C₁₅ Phosphonate Anion: A solution of diethyl (2E,4E,1′S,4′S,6′R)-[5-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-3-methylpenta-2,4-dien-1-yl]phosphonate (9) (24.4 mg, 0.026 mmol) in tetrahydrofuran (THF) (0.5 mL) is cooled to -30 °C. To this solution, potassium tert-butoxide (tBuOK) (0.079 mL, 20% in hexane, 0.131 mmol) is added, and the mixture is stirred for 30 minutes.[2]
-
Reaction with the C₁₀ Dialdehyde: A solution of (2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-dial (7) (4.3 mg, 0.026 mmol) in THF (0.5 mL) is then added to the reaction mixture.[2]
-
Reaction Progression and Quenching: The reaction mixture is stirred and allowed to warm from -30 °C to 0 °C over 1 hour. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2]
-
Extraction: The product is extracted with a 50:50 (v/v) mixture of diethyl ether (Et₂O) and dichloromethane (CH₂Cl₂). The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and dried over sodium sulfate (Na₂SO₄).[1][2]
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography.[1][2] Initial purification can be performed on C18-silica gel with a gradient of methanol (MeOH) to 70:30 (v/v) MeOH/Et₂O.[1] Further purification by HPLC on a C30 Develosil-Nomura chemical column with MeOH as the eluent can be employed to obtain the pure this compound.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 65% | [1][2] |
| Diastereoisomeric Ratio (8R,8′R/8R,8′S) | 3:1 | [1][2] |
Logical Workflow for HWE Synthesis of this compound
Caption: Workflow for the stereoselective synthesis of this compound via the Horner-Wadsworth-Emmons reaction.
Method 2: Synthesis of this compound from Violaxanthin
This method involves the acid-catalyzed rearrangement of the 5,6-epoxide groups in violaxanthin to form the 5,8-furanoid structure of this compound.[3][4]
Experimental Protocol:
-
Starting Material: Violaxanthin can be isolated from natural sources like mangoes or prepared by the epoxidation of zeaxanthin using an agent like 3-chloroperbenzoic acid (m-CPBA).[3][4]
-
Acidic Treatment: Violaxanthin is treated with a methanolic hydrochloric acid reagent.[3] This acidic condition promotes the rearrangement of the epoxide rings.
-
Product Formation: The reaction leads to the formation of a mixture of this compound diastereomers, including (8S,8'S)-, (8S,8'R)-, and (8R,8'R)-auroxanthin.[4]
-
Purification: The resulting this compound isomers can be separated and purified using chromatographic techniques such as HPLC.
Quantitative Data:
| Parameter | Value | Reference |
| Approximate Diastereomeric Ratio ((8S,8'S):(8S,8'R):(8R,8'R)) | 4:6:1 | [4] |
Signaling Pathway for Violaxanthin to this compound Conversion
Caption: Acid-catalyzed conversion of violaxanthin to a mixture of this compound diastereomers.
Biosynthetic Considerations
While a direct biosynthetic pathway for this compound is not extensively detailed in the provided search results, it is understood to be derived from other carotenoids. The biosynthesis of carotenoids like astaxanthin in bacteria such as Agrobacterium aurantiacum involves a series of hydroxylation and oxidation steps starting from β-carotene, mediated by enzymes like β-carotene hydroxylase (CrtZ) and β-carotene ketolase (CrtW).[5][6][7][8] It is plausible that a similar enzymatic cascade involving epoxidation and subsequent rearrangement could lead to this compound in organisms where it is naturally found.
Proposed General Biosynthetic Relationship
Caption: Putative biosynthetic relationship of this compound from zeaxanthin via violaxanthin.
Purification and Characterization
Purification:
-
Column Chromatography: Normal-phase (e.g., silica gel) or reverse-phase (e.g., C18 or C30) column chromatography is effective for the separation of this compound from reaction mixtures and other carotenoids.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification and isolation of specific this compound isomers.[2] A C30 reverse-phase column is particularly well-suited for separating carotenoid isomers.
Characterization:
-
UV-Vis Spectroscopy: The polyene chromophore of this compound gives it characteristic absorption maxima in the visible region. In ethanol, violaxanthin exhibits absorption maxima at approximately 417, 440, and 470 nm.[9] this compound's spectrum is expected to be similar.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the synthesized this compound.[1] Characteristic chemical shifts for protons H7 (δ ≈ 5.25 ppm) and H8 (δ ≈ 5.16 ppm) can help confirm the dihydrofuran ring formation.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound (C₄₀H₅₆O₄, MW: 600.9 g/mol ) and to aid in its structural elucidation.[10]
Spectroscopic Data Summary:
| Technique | Key Observables for this compound | Reference |
| ¹H NMR | H7 (δ ≈ 5.25 ppm), H8 (δ ≈ 5.16 ppm) | [1] |
| Molecular Weight | 600.9 g/mol | [10] |
| Molecular Formula | C₄₀H₅₆O₄ | [10] |
References
- 1. Stereoselective Synthesis of Bisfuranoxide (Aurochrome, this compound) and Monofuranoxide (Equinenone 5′,8′-Epoxide) Carotenoids by Double Horner–Wadsworth–Emmons Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Production of Auroxanthins from Violaxanthin and 9-cis-Violaxanthin by Acidic Treatment and the Antioxidant Activities of Violaxanthin, 9-cis-Violaxanthin, and Auroxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and functional analysis of a marine bacterial carotenoid biosynthesis gene cluster and astaxanthin biosynthetic pathway proposed at the gene level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of microbial cell factories for astaxanthin production: Biosynthesis and regulations, engineering strategies and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. epic.awi.de [epic.awi.de]
- 10. This compound | C40H56O4 | CID 134781708 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Auroxanthin as a Natural Food Colorant: A Guide for Researchers and Food Industry Professionals
Auroxanthin, a carotenoid pigment, presents a promising avenue for the development of natural food colorants, offering a yellow to orange hue. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring its potential. This compound is a furanoid carotenoid, a class of compounds that can be formed from the rearrangement of epoxy-carotenoids like violaxanthin under acidic conditions.
Properties and Natural Occurrence
This compound (C40H56O4) is a xanthophyll, an oxygenated carotenoid.[1] It is not as widespread in nature in its free form as other carotenoids but can be found in some plants, including certain varieties of Capsicum annuum (peppers).[1] More significantly, it can be formed from the abundant precursor violaxanthin, which is found in a wide variety of fruits and vegetables, including mangoes, oranges, and green leafy vegetables.[2][3] This formation from a readily available natural precursor makes it an interesting candidate for production as a natural colorant.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C40H56O4 | [1] |
| Molecular Weight | 600.9 g/mol | [1] |
| CAS Number | 27785-15-5 | [1] |
| Class | Tetraterpenoid (Xanthophyll) | [1] |
Biosynthesis and Production
This compound is not typically synthesized directly in the main carotenoid biosynthetic pathway in most plants. Instead, it is primarily formed as a rearrangement product of violaxanthin, particularly under acidic conditions.[2] The biosynthesis of its precursor, violaxanthin, starts from zeaxanthin through the action of the enzyme zeaxanthin epoxidase (ZEP).[4]
Application as a Food Colorant: Color Properties and Stability
The color of a food additive is a critical parameter for its application. This compound's color is influenced by the number of conjugated double bonds in its structure.[5]
Table 2: Colorimetric Data of this compound
| Color Space | Parameter | Value | Reference |
| CIELAB | L* (Lightness) | N/A | |
| a* (Red-Green) | N/A | ||
| b* (Yellow-Blue) | N/A | ||
| hab (Hue Angle) | ~112-113° | [5] |
The stability of a natural colorant is paramount for its successful application in food products. Carotenoids, in general, are susceptible to degradation by heat, light, oxygen, and extreme pH.[6] this compound, being a furanoid derivative of an epoxy-carotenoid, has its own stability characteristics. The thermal degradation of epoxy xanthophylls like violaxanthin involves their reorganization into 5,8-furanoxide structures, such as this compound, which can then undergo further degradation.[2]
Limited specific data exists for this compound's stability. However, studies on the degradation of violaxanthin provide insights. The conversion to furanoid oxides is a known degradation pathway, and the subsequent stability of these furanoids is a subject of ongoing research.[2] Generally, carotenoid stability is influenced by the food matrix, with antioxidants and encapsulation techniques often employed to improve their shelf life.[7]
Experimental Protocols
Protocol for Preparation of this compound from a Natural Source (Mango)
This protocol is adapted from the methodology described by Araki et al. (2016) for the conversion of violaxanthin to this compound.[2][8]
Objective: To prepare this compound from a violaxanthin-rich source.
Materials:
-
Ripe mango fruit pulp
-
Acetone
-
Petroleum ether
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
0.05 M HCl in ethanol
Workflow:
References
- 1. Processing characteristics and stability of chemically synthesized carotenoids in food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CIELAB color space - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C40H56O4 | CID 134781708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Color Additives in Foods | FDA [fda.gov]
- 7. Carotenoid stability in fruits, vegetables and working standards - effect of storage temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Processing characteristics and stability of chemically synthesized carotenoids in food systems. | Semantic Scholar [semanticscholar.org]
In Vitro Antioxidant Activity of Auroxanthin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auroxanthin is a carotenoid pigment found in various plants and microorganisms. Like other xanthophylls, its polyene structure suggests potential antioxidant properties by quenching reactive oxygen species (ROS) and inhibiting lipid peroxidation. Understanding the in vitro antioxidant capacity of this compound is a critical step in evaluating its potential as a therapeutic agent or a valuable component in nutraceuticals and pharmaceuticals. This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of this compound, based on available scientific literature.
Data Presentation
Currently, specific quantitative data for this compound in common antioxidant assays such as DPPH, ABTS, and FRAP are limited in publicly available literature. However, data regarding its inhibitory effect on lipid peroxidation has been reported.
Table 1: Summary of In Vitro Antioxidant Activity of this compound
| Assay | Test Substance | Result | Unit | Reference |
| Lipid Peroxidation Inhibition | Mixture of (8S,8'S)-, (8S,8'R)-, and (8R,8'R)-auroxanthin | IC₅₀: 2.5 | µM | [1] |
| Singlet Oxygen (¹O₂) Quenching | (8S,8'S)-auroxanthin and (8S,8'R)-auroxanthin | Weak activity | - | [1] |
Note: The IC₅₀ value represents the concentration of the antioxidant required to inhibit 50% of the lipid peroxidation. A lower IC₅₀ value indicates a higher antioxidant activity. The weak ¹O₂ quenching activity is a qualitative observation from the cited study.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
Lipid Peroxidation Inhibition Assay
This assay measures the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological model system like liposomes or tissue homogenates. The protocol below is a general guideline based on the thiobarbituric acid reactive substances (TBARS) method, which measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Principle: Lipid peroxidation is induced by a pro-oxidant (e.g., Fe²⁺/ascorbate or AAPH). The antioxidant compound inhibits this process. The extent of lipid peroxidation is quantified by the reaction of MDA with thiobarbituric acid (TBA) to form a pink-colored complex, which is measured spectrophotometrically at 532 nm.
Materials:
-
Phosphate buffer (pH 7.4)
-
Sample of this compound dissolved in a suitable solvent (e.g., ethanol, DMSO)
-
Source of lipids (e.g., rat liver homogenate, egg yolk homogenate, or lecithin liposomes)
-
Pro-oxidant solution (e.g., 10 mM FeSO₄ and 100 mM ascorbic acid)
-
15% Trichloroacetic acid (TCA)
-
0.8% Thiobarbituric acid (TBA) solution
-
Positive control (e.g., Trolox, Vitamin E)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare serial dilutions to determine the IC₅₀ value.
-
Reaction Mixture: In a test tube, add the following in order:
-
1 mL of phosphate buffer (pH 7.4)
-
0.5 mL of lipid source (e.g., 10% w/v tissue homogenate)
-
0.1 mL of this compound solution at different concentrations.
-
Mix the contents by vortexing.
-
-
Initiation of Peroxidation: Add 0.1 mL of the pro-oxidant solution to initiate lipid peroxidation.
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Termination of Reaction: Stop the reaction by adding 1 mL of 15% TCA.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Color Development: Transfer the supernatant to a new tube and add 1 mL of 0.8% TBA solution.
-
Heating: Heat the mixture in a water bath at 95°C for 45 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Absorbance Measurement: Measure the absorbance of the pink-colored supernatant at 532 nm.
-
Control and Blank:
-
Control: Replace the antioxidant solution with the solvent.
-
Blank: The reaction mixture without the lipid source.
-
-
Calculation: The percentage inhibition of lipid peroxidation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀ value.
Singlet Oxygen (¹O₂) Quenching Assay
This assay evaluates the ability of an antioxidant to quench singlet oxygen, a highly reactive form of oxygen. A common method involves the use of a singlet oxygen generator (photosensitizer) and a detector molecule that reacts with singlet oxygen.
Principle: A photosensitizer (e.g., methylene blue or Rose Bengal) is excited by light of a specific wavelength to generate singlet oxygen. In the presence of a quencher like this compound, the singlet oxygen is deactivated. The quenching efficiency is often monitored by observing the bleaching of a chemical probe (e.g., 1,3-diphenylisobenzofuran - DPBF) that reacts with singlet oxygen, leading to a decrease in its absorbance.
Materials:
-
This compound sample dissolved in a suitable solvent (e.g., ethanol, chloroform).
-
Photosensitizer (e.g., Methylene Blue or Rose Bengal).
-
Singlet oxygen probe (e.g., 1,3-diphenylisobenzofuran - DPBF).
-
Solvent (e.g., ethanol or a mixture compatible with all components).
-
Light source with a specific wavelength for exciting the photosensitizer.
-
UV-Vis Spectrophotometer.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of the photosensitizer.
-
Prepare a stock solution of the DPBF probe.
-
-
Reaction Mixture: In a quartz cuvette, mix the solvent, DPBF solution, and the this compound solution at various concentrations.
-
Baseline Reading: Measure the initial absorbance of the DPBF at its maximum absorption wavelength (around 410-415 nm).
-
Singlet Oxygen Generation: Add the photosensitizer to the cuvette and immediately expose the mixture to the light source.
-
Monitoring: Record the decrease in absorbance of DPBF at regular time intervals.
-
Control: Perform the same experiment without the this compound sample to measure the rate of DPBF bleaching by singlet oxygen alone.
-
Calculation: The quenching rate constant (kq) can be determined by analyzing the kinetics of DPBF bleaching in the presence and absence of this compound. A simplified measure of activity can be expressed as the percentage inhibition of DPBF bleaching. % Inhibition = [(Rate of bleaching in control - Rate of bleaching in sample) / Rate of bleaching in control] x 100
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol).
-
This compound sample dissolved in a suitable solvent.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
Methanol or ethanol.
-
Spectrophotometer or microplate reader.
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound in the chosen solvent.
-
Reaction: In a test tube or microplate well, add 2 mL of the DPPH solution and 1 mL of the this compound solution.
-
Incubation: Mix well and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Control and Blank:
-
Control: 2 mL of DPPH solution and 1 mL of solvent.
-
Blank: 2 mL of solvent and 1 mL of the this compound solution (to account for any absorbance of the sample itself).
-
-
Calculation: % Scavenging Activity = [(Absorbance of Control - (Absorbance of Sample - Absorbance of Blank)) / Absorbance of Control] x 100
-
IC₅₀ Determination: Plot the percentage scavenging activity against the concentration of this compound to determine the IC₅₀ value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reacting with potassium persulfate. The ABTS•⁺ has a characteristic blue-green color. Antioxidants can reduce the ABTS•⁺ back to its colorless form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.
Materials:
-
ABTS solution (7 mM).
-
Potassium persulfate solution (2.45 mM).
-
Phosphate buffered saline (PBS) or ethanol.
-
This compound sample dissolved in a suitable solvent.
-
Positive control (e.g., Trolox).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of ABTS•⁺ stock solution: Mix equal volumes of ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•⁺ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Reaction: Add 1.0 mL of the ABTS•⁺ working solution to 10 µL of the this compound sample at different concentrations.
-
Incubation: Mix and incubate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Control and Blank:
-
Control: 1.0 mL of ABTS•⁺ working solution and 10 µL of solvent.
-
Blank: 1.0 mL of PBS or ethanol and 10 µL of the this compound solution.
-
-
Calculation: % Inhibition = [(Absorbance of Control - (Absorbance of Sample - Absorbance of Blank)) / Absorbance of Control] x 100
-
TEAC Determination: The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage inhibition of the sample with that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.
Materials:
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix the above solutions in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.
-
-
This compound sample dissolved in a suitable solvent.
-
Standard solution of FeSO₄·7H₂O (for calibration curve).
-
Spectrophotometer or microplate reader.
Procedure:
-
Calibration Curve: Prepare a series of FeSO₄ standards (e.g., 100 to 2000 µM).
-
Reaction: Add 150 µL of the FRAP reagent to 5 µL of the this compound sample or standard solution.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Blank: Use the solvent of the sample as a blank.
-
Calculation: The antioxidant capacity of the sample is determined from the standard curve and expressed as µmol Fe²⁺ equivalents per gram or µM of the sample.
Mandatory Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General workflow for in vitro antioxidant activity assays.
Simplified Overview of Cellular Oxidative Stress and Antioxidant Action
Caption: this compound's role in mitigating oxidative stress.
Potential Signaling Pathway Modulation by Carotenoids
While specific signaling pathways modulated by this compound are not yet well-defined, other carotenoids are known to influence cellular antioxidant responses through pathways like the Keap1-Nrf2 system.
Caption: Putative role of carotenoids in the Keap1-Nrf2 pathway.
References
Application Notes and Protocols for Investigating Auroxanthin Bioactivity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auroxanthin is a carotenoid pigment belonging to the xanthophyll family, found in various natural sources such as fruits and flowers.[1] While research on carotenoids like astaxanthin and lutein has elucidated their significant antioxidant, anti-inflammatory, and anti-cancer properties, this compound remains a less-explored compound.[2][3][4] These application notes provide a comprehensive guide for researchers to investigate the bioactivity of this compound using established in vitro cell culture models. The protocols detailed below are largely adapted from methodologies successfully employed for other xanthophylls, particularly astaxanthin, and provide a robust framework for initial screening and mechanistic studies of this compound. It is important to note that while this compound has been shown to possess potent lipid peroxidation inhibitory activity, extensive studies on its effects in cell-based assays are limited.[1][5]
I. Assessing Antioxidant Activity
The antioxidant capacity of this compound can be determined by its ability to scavenge free radicals and mitigate oxidative stress in cells.
A. Recommended Cell Lines
-
Human Hepatoma (HepG2): A well-established model for studying cellular antioxidant activity due to its metabolic capabilities.[6]
-
Human Dermal Fibroblasts (HDF): Relevant for studying protective effects against oxidative skin damage.
-
Retinal Pigment Epithelial (ARPE-19): Useful for investigating protection against light-induced oxidative stress, a known benefit of other xanthophylls.[2]
B. Experimental Protocols
1. Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a free radical generator.
-
Materials:
-
HepG2 cells
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
Quercetin (positive control)
-
Cell culture medium
-
96-well black microplate
-
-
Protocol:
-
Seed HepG2 cells in a 96-well black microplate and culture until confluent.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with various concentrations of this compound and DCFH-DA for 1 hour.
-
Remove the treatment solution and wash the cells with PBS.
-
Add AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a microplate reader.
-
Calculate the CAA value as the percentage of inhibition of fluorescence in treated cells compared to control cells.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol directly measures the levels of ROS within cells after exposure to an oxidative stressor and treatment with this compound.
-
Materials:
-
Selected cell line (e.g., HDF, ARPE-19)
-
DCFH-DA or other ROS-sensitive fluorescent probes
-
Oxidative stressor (e.g., H₂O₂, UV radiation)
-
This compound stock solution
-
N-acetylcysteine (NAC) (positive control)
-
Flow cytometer or fluorescence microscope
-
-
Protocol:
-
Culture cells to the desired confluency.
-
Pre-treat cells with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce oxidative stress with H₂O₂ or another appropriate agent.
-
Incubate the cells with DCFH-DA.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. A decrease in fluorescence in this compound-treated cells indicates a reduction in ROS levels.
-
C. Data Presentation
| Assay | Endpoint Measured | Example Data Representation |
| Cellular Antioxidant Activity (CAA) | Inhibition of AAPH-induced DCF fluorescence | EC₅₀ value (µM) |
| Intracellular ROS Measurement | Mean Fluorescence Intensity (MFI) of DCF-positive cells | Fold change in MFI relative to untreated control |
II. Investigating Anti-Inflammatory Effects
Chronic inflammation is a key factor in many diseases. This compound's potential to modulate inflammatory pathways can be assessed in vitro.
A. Recommended Cell Lines
-
RAW 264.7 (Murine Macrophages): A widely used cell line for studying inflammation, as they produce pro-inflammatory mediators upon stimulation.[7][8]
-
Human Chondrosarcoma (SW-1353): A model for studying inflammation in cartilage, relevant to arthritis research.[9]
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that provide a more physiologically relevant model of the human immune response.[10]
B. Experimental Protocols
1. Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent
-
Dexamethasone (positive control)
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
-
2. Cytokine Expression Analysis (ELISA or qPCR)
This protocol quantifies the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, which are crucial mediators of the inflammatory response.
-
Materials:
-
Selected cell line (e.g., RAW 264.7, PBMCs)
-
LPS or another inflammatory stimulus
-
This compound stock solution
-
ELISA kits for specific cytokines or reagents for qPCR (primers, SYBR Green)
-
-
Protocol (ELISA):
-
Follow steps 1-4 of the Nitric Oxide Production Assay.
-
Use the collected supernatant to perform ELISA for TNF-α, IL-6, or IL-1β according to the manufacturer's instructions.
-
-
Protocol (qPCR):
-
After treating the cells with this compound and LPS, lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using specific primers for the target cytokine genes and a housekeeping gene for normalization.
-
C. Data Presentation
| Assay | Endpoint Measured | Example Data Representation |
| Nitric Oxide (NO) Production | Nitrite concentration in culture supernatant | IC₅₀ value (µM) for NO inhibition |
| Cytokine Expression (ELISA) | Protein concentration of cytokines (pg/mL or ng/mL) | Percent inhibition of cytokine secretion |
| Cytokine Expression (qPCR) | Relative mRNA expression levels | Fold change in gene expression relative to stimulated control |
III. Evaluating Anti-Cancer Activity
The potential of this compound to inhibit cancer cell growth and induce apoptosis can be explored using various cancer cell lines.
A. Recommended Cell Lines
-
MCF-7 (Human Breast Cancer): A well-characterized estrogen receptor-positive breast cancer cell line.[11]
-
TE-1, TE-4 (Human Esophageal Cancer): Cell lines where the anti-proliferative effects of astaxanthin have been observed.[3]
-
HCT-116 (Human Colon Cancer): A commonly used model for colon cancer research.
-
A549 (Human Lung Cancer): A representative cell line for lung cancer studies.[12]
B. Experimental Protocols
1. Cell Viability Assay (MTT or WST-1)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Selected cancer cell line
-
This compound stock solution
-
MTT or WST-1 reagent
-
Doxorubicin or Cisplatin (positive control)
-
96-well plate
-
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates reduced cell viability.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Selected cancer cell line
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Protocol:
-
Treat cancer cells with this compound for a predetermined time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit protocol.
-
Analyze the stained cells using a flow cytometer. An increase in the Annexin V-positive population indicates induction of apoptosis.
-
3. Cell Cycle Analysis
This assay determines the effect of this compound on the progression of the cell cycle in cancer cells.
-
Materials:
-
Selected cancer cell line
-
This compound stock solution
-
Propidium Iodide (PI) and RNase A
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for a specific duration.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and stain them with a solution containing PI and RNase A.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
C. Data Presentation
| Assay | Endpoint Measured | Example Data Representation |
| Cell Viability | Cell metabolic activity (absorbance) | IC₅₀ value (µM) |
| Apoptosis | Percentage of Annexin V-positive cells | Bar graph showing the percentage of apoptotic cells at different concentrations |
| Cell Cycle Analysis | Percentage of cells in G0/G1, S, and G2/M phases | Stacked bar chart or table showing cell cycle distribution |
IV. Signaling Pathway Analysis
To understand the molecular mechanisms underlying this compound's bioactivity, it is crucial to investigate its effects on key signaling pathways. Based on studies of other carotenoids, the following pathways are of interest.[13][14][15]
A. Recommended Pathways for Investigation
-
Nrf2/ARE Pathway: A critical pathway in the cellular antioxidant response.[14][15]
-
PI3K/Akt Pathway: Involved in cell survival, proliferation, and apoptosis.[13]
-
MAPK (ERK, JNK, p38) Pathway: Regulates a wide range of cellular processes, including stress responses and apoptosis.[13][16]
B. Experimental Protocol: Western Blotting
Western blotting is a standard technique to measure the protein expression levels of key components of these signaling pathways.
-
Materials:
-
Cell lysates from this compound-treated and control cells
-
Primary antibodies against target proteins (e.g., Nrf2, NF-κB p65, phospho-Akt, total-Akt, phospho-ERK, total-ERK)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
-
-
Protocol:
-
Prepare cell lysates from cells treated with this compound and/or a stimulus (e.g., LPS, H₂O₂).
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibody overnight.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
-
V. Visualizations
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and a general workflow for its bioactivity screening.
References
- 1. Production of Auroxanthins from Violaxanthin and 9-cis-Violaxanthin by Acidic Treatment and the Antioxidant Activities of Violaxanthin, 9-cis-Violaxanthin, and Auroxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. helicojournal.org [helicojournal.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phcogj.com [phcogj.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Avian Cell Culture Models to Study Immunomodulatory Properties of Bioactive Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidants and oxidants regulated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Auroxanthin Extraction and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with auroxanthin degradation during extraction and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern during extraction?
This compound is a xanthophyll carotenoid, a class of oxygen-containing pigments found in plants. It is often formed from the acid-catalyzed rearrangement of its precursor, violaxanthin, a major epoxycarotenoid in many fruits and vegetables.[1][2] The stability of this compound is a significant concern because, like other carotenoids with a long chain of conjugated double bonds, it is highly susceptible to degradation by factors such as light, heat, and oxygen.[1][3] This degradation can lead to a loss of its potential bioactive properties, including its antioxidant capabilities.[2][4]
Q2: What are the primary factors that cause this compound degradation?
The primary factors leading to the degradation of this compound are:
-
Acidic pH: this compound is formed from violaxanthin under acidic conditions. Therefore, maintaining a neutral or slightly alkaline pH is crucial to prevent the degradation of the precursor violaxanthin into this compound during extraction.[1][2]
-
Elevated Temperature: Heat can accelerate the degradation of carotenoids, including this compound.[1][3]
-
Light Exposure: this compound is photosensitive and can be degraded upon exposure to light, especially UV light.[3]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the this compound molecule.[3]
Q3: How can I prevent the formation of this compound from violaxanthin during extraction?
To minimize the conversion of violaxanthin to this compound, it is critical to control the pH of the extraction environment. The use of a slightly alkaline buffer or the addition of a neutralizing agent like calcium carbonate during the extraction process can help prevent the acid-catalyzed rearrangement of violaxanthin.
Q4: What are some recommended methods for extracting this compound or its precursors while minimizing degradation?
Several extraction techniques can be employed to minimize the degradation of carotenoids like this compound:
-
Solvent Extraction under Controlled Conditions: This traditional method can be effective if performed quickly at low temperatures and in the absence of light. Using a combination of solvents, such as ethanol and hexane, can be efficient.
-
Ultrasound-Assisted Extraction (UAE): UAE can enhance extraction efficiency at lower temperatures and for shorter durations, thereby reducing the risk of thermal degradation.
-
Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide, is a green technology that allows for extraction at low temperatures, thus preserving the integrity of thermolabile compounds like this compound.
Q5: What types of antioxidants can be used to stabilize this compound during extraction and storage?
The addition of antioxidants to the extraction solvent can significantly reduce the oxidative degradation of this compound. Commonly used antioxidants include:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant.
-
α-Tocopherol (Vitamin E): A lipid-soluble antioxidant.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Inefficient cell lysis; Incomplete extraction; Degradation during extraction. | Ensure thorough grinding of the plant material; Optimize solvent system and extraction time; Work at low temperatures, in the dark, and under an inert atmosphere (e.g., nitrogen). |
| Discoloration of the extract (loss of yellow color) | Degradation of this compound due to light, heat, or oxygen exposure. | Use amber-colored glassware or wrap containers in aluminum foil; Maintain low temperatures (4°C) throughout the process; Purge solvents and storage containers with nitrogen gas. |
| Formation of unknown peaks in HPLC analysis | Isomerization or degradation of this compound. | Control the pH of the extraction medium to prevent acid-catalyzed rearrangements; Minimize exposure to heat and light. |
| Precipitation of this compound during storage | Low solubility in the storage solvent; Aggregation of molecules. | Store the extract in a suitable non-polar solvent; Consider microencapsulation for long-term storage. |
Quantitative Data Summary
Table 1: Degradation of Astaxanthin under Different Storage Conditions [1]
| Condition | Initial Concentration (mg/L) | Concentration after 5 days (mg/L) | Degradation (%) |
| Room Temperature with Light | 15.26 | 11.66 | 23.59 |
| Room Temperature in Dark | 15.26 | 12.09 | 20.77 |
| Refrigerated (4°C) in Dark | 15.26 | 12.27 | 19.59 |
Table 2: Half-life of Astaxanthin under Different Conditions [1]
| Condition | Half-life (days) - Zero Order | Half-life (days) - First Order | Half-life (days) - Second Order |
| Room Temperature with Light | 10.60 | 7.32 | 4.04 |
| Room Temperature in Dark | 12.04 | 8.41 | 4.78 |
| Refrigerated (4°C) in Dark | 12.72 | 8.92 | 5.13 |
Experimental Protocols
Protocol 1: Adapted Method for the Extraction of this compound and its Precursors from Plant Material
This protocol is adapted from methods used for the extraction of similar xanthophylls and is designed to minimize degradation.
Materials:
-
Fresh or freeze-dried plant material rich in violaxanthin (e.g., mango peels, spinach)
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (pre-chilled at 4°C)
-
Hexane (pre-chilled at 4°C)
-
Calcium carbonate (CaCO₃)
-
Butylated hydroxytoluene (BHT)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Amber-colored glassware
Methodology:
-
Sample Preparation: Freeze the plant material with liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Extraction:
-
Transfer the powdered sample to an amber-colored flask.
-
Add a small amount of calcium carbonate to neutralize any plant acids.
-
Add pre-chilled acetone containing 0.1% BHT (w/v) to the flask (10:1 solvent-to-sample ratio, v/w).
-
Stir the mixture on a magnetic stirrer for 30 minutes at 4°C in the dark.
-
Filter the mixture through a Büchner funnel with filter paper.
-
Repeat the extraction with fresh acetone until the residue is colorless.
-
-
Solvent Partitioning:
-
Combine the acetone extracts in a separatory funnel.
-
Add an equal volume of hexane and mix gently.
-
Add saturated NaCl solution to the funnel to facilitate phase separation.
-
Allow the layers to separate. The upper hexane layer will contain the carotenoids.
-
Collect the upper hexane layer and wash it twice with distilled water to remove residual acetone.
-
-
Drying and Concentration:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to near dryness using a rotary evaporator at a temperature below 35°C.
-
-
Storage:
-
Redissolve the concentrated extract in a small volume of hexane.
-
Store the extract in an amber-colored vial at -20°C under a nitrogen atmosphere.
-
Visualizations
Caption: Degradation pathway of violaxanthin to this compound and other products.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Production of Auroxanthins from Violaxanthin and 9-cis-Violaxanthin by Acidic Treatment and the Antioxidant Activities of Violaxanthin, 9-cis-Violaxanthin, and Auroxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Auroxanthin Stability in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of auroxanthin in various organic solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in organic solvents?
This compound, like other carotenoids, is highly susceptible to degradation due to its structure of conjugated double bonds. The primary factors influencing its stability are:
-
Oxygen: The presence of oxygen, especially when combined with light and heat, can lead to oxidative degradation.[1][2][3] It is crucial to handle this compound solutions under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Light: Exposure to light, particularly UV light, can cause photo-oxidation and isomerization from the trans form to various cis isomers, altering its properties and activity.[1][2] All work with this compound solutions should be conducted under subdued light, and samples should be stored in amber vials or wrapped in aluminum foil.
-
Heat: Elevated temperatures accelerate the rate of both oxidative degradation and isomerization.[1][2][4] Solutions should be kept cool and stored at low temperatures (e.g., 4°C or -20°C) for short-term and long-term storage, respectively.
-
Acids: Acidic conditions can promote the isomerization and degradation of carotenoids.[1][5] The choice of solvent and the control of pH are important for maintaining the stability of this compound.
Q2: Which organic solvents are recommended for dissolving and storing this compound?
While specific data for this compound is limited, studies on similar carotenoids like lutein and β-carotene provide valuable insights. Generally, solvents that are peroxide-free and have low water content are preferred.
-
Good to Moderate Stability: Acetone, methanol, and acetonitrile have been shown to provide relatively good stability for lutein, a structurally similar xanthophyll.[6] Tetrahydrofuran (THF) is noted for its high solubility for carotenoids, which can be a good starting point for experiments, but its stability should be carefully monitored due to the potential for peroxide formation.[7]
-
Poor Stability: Solvents like cyclohexanone have been shown to cause significant degradation of carotenoids.[7] Chlorinated solvents should also be used with caution as they can be a source of acidic impurities.
Q3: How can I monitor the stability of my this compound solution?
The stability of this compound can be monitored using the following techniques:
-
UV-Vis Spectroscopy: The simplest method is to measure the absorbance of the solution at its maximum absorption wavelength (λmax) over time.[7] A decrease in absorbance indicates degradation. This method is quick but does not distinguish between different isomers or degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing stability as it can separate and quantify the parent this compound from its isomers and degradation products.[4] A reversed-phase C18 or C30 column is typically used for carotenoid analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of color in the this compound solution. | 1. Presence of oxygen. 2. Exposure to light. 3. High storage temperature. 4. Contaminated solvent (e.g., peroxides). | 1. Degas the solvent before use and store the solution under an inert gas (nitrogen or argon). 2. Work in a dimly lit area and store the solution in an amber vial or wrapped in foil. 3. Store the solution at an appropriate low temperature (4°C for short-term, -20°C or lower for long-term). 4. Use fresh, high-purity solvents. Test for peroxides in solvents like THF before use. |
| Appearance of new peaks in the HPLC chromatogram. | Isomerization of this compound. | This is often unavoidable, especially with exposure to light, heat, or acid. Minimize these factors. If a specific isomer is required, purification by preparative HPLC may be necessary. |
| Inconsistent results between experiments. | 1. Variability in solvent quality. 2. Inconsistent handling procedures. 3. Degradation during sample preparation. | 1. Use solvents from the same batch or supplier. 2. Standardize all handling procedures, including exposure to light and air. 3. Perform sample preparation quickly and on ice if possible. |
Data on Stability of Structurally Similar Carotenoids
The following table summarizes the stability of lutein and β-carotene in various organic solvents, which can serve as a proxy for the expected stability of this compound. The data represents the percentage decrease in concentration after 10 days of storage at room temperature.[7]
| Solvent | Lutein (% Decrease) | β-Carotene (% Decrease) |
| Tetrahydrofuran | < 10% | < 10% |
| Acetone | < 10% | < 10% |
| Methanol | < 10% | > 10% |
| Acetonitrile | < 10% | > 10% |
| Hexane | < 10% | < 10% |
| Cyclohexanone | > 10% | > 10% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Organic Solvent
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of crystalline this compound.
-
Dissolve the this compound in the desired organic solvent (previously degassed) to a known concentration. Perform this step under subdued light.
-
The initial concentration should be such that the absorbance at λmax is within the linear range of the spectrophotometer (typically 0.2 - 0.8).
-
-
Storage Conditions:
-
Aliquot the stock solution into several amber glass vials.
-
Flush the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.
-
Store the vials under the desired conditions (e.g., room temperature in the dark, 4°C, etc.).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial for analysis.
-
UV-Vis Spectroscopy:
-
Allow the sample to come to room temperature.
-
Measure the absorbance at the λmax of this compound.
-
Calculate the percentage of this compound remaining relative to the initial time point.
-
-
HPLC Analysis:
-
Inject an appropriate volume of the sample into an HPLC system equipped with a suitable column (e.g., C30) and a UV-Vis or diode array detector.
-
The mobile phase will depend on the specific isomers to be separated but is typically a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.
-
Quantify the peak area of the all-trans this compound and any new peaks that appear over time.
-
-
Visual Workflow
Caption: Troubleshooting workflow for this compound instability.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Factors influencing the chemical stability of carotenoids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Solubility and Storage Stability of Astaxanthin | Semantic Scholar [semanticscholar.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting poor peak resolution of Auroxanthin in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the HPLC analysis of auroxanthin.
Troubleshooting Poor Peak Resolution of this compound
Poor peak resolution in HPLC analysis of this compound can manifest as peak fronting, peak tailing, or co-elution with other compounds. This guide provides a systematic approach to identifying and resolving these common issues.
My this compound peak is showing significant fronting. What are the possible causes and solutions?
Peak fronting, where the front of the peak is less steep than the back, is often caused by column overloading or issues with the sample solvent.
Potential Causes and Solutions:
| Cause | Solution |
| Column Overload | Injecting too much sample can saturate the column, leading to peak distortion. To resolve this, reduce the injection volume or dilute the sample. It's also possible that a single broad peak is actually two co-eluting compounds; reducing the sample load may resolve them into two distinct peaks. |
| Improper Sample Solvent | If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in peak fronting. Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, ensure the injection solvent is weaker than the mobile phase. |
| Column Packing Issues | If all peaks in the chromatogram exhibit fronting, it may indicate a problem with the column packing, such as an uneven silica bed density. In this case, consider replacing the column. |
I am observing peak tailing for my this compound standard. How can I fix this?
Peak tailing, characterized by a trailing edge of the peak, can be caused by secondary interactions with the stationary phase, column contamination, or dead volume in the HPLC system.
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Free silanol groups on the silica-based stationary phase can interact with polar functional groups of this compound, causing tailing. The use of a C30 column is highly recommended for carotenoid analysis as it provides better shielding of the silica surface and unique shape selectivity for isomers.[1][2][3] Adding a mobile phase modifier like triethylamine (TEA) or ammonium acetate can also help to mask these silanol groups and improve peak shape. |
| Column Contamination | Accumulation of strongly retained compounds from previous injections can lead to active sites that cause peak tailing. To remedy this, flush the column with a strong solvent. Regular column washing protocols are essential for maintaining performance. |
| System Dead Volume | Excessive tubing length or poorly connected fittings can create dead volume where the sample can diffuse, leading to peak broadening and tailing. Ensure all connections are secure and use tubing with the appropriate inner diameter. |
| Metal Chelation | This compound, like other xanthophylls, can interact with trace metals in the HPLC system, leading to peak tailing. The addition of a small amount of a chelating agent to the mobile phase can mitigate this issue. |
My this compound peak is not well-resolved from a neighboring peak. What steps can I take to improve separation?
Poor resolution between this compound and other components, particularly its isomers, is a common challenge. Optimizing the mobile phase, stationary phase, and other chromatographic parameters can significantly improve separation.
Potential Causes and Solutions:
| Cause | Solution |
| Inadequate Stationary Phase | Standard C18 columns may not provide sufficient selectivity for separating this compound from its isomers. A C30 column is specifically designed for the separation of long-chain, structurally related molecules like carotenoids and offers superior shape selectivity, which is crucial for resolving geometric isomers.[1][2][3] |
| Suboptimal Mobile Phase Composition | The choice of organic solvent and the gradient profile are critical for good resolution. A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used for carotenoid separation on a C30 column.[2] Fine-tuning the gradient slope and initial/final solvent compositions can enhance the separation of closely eluting peaks. The addition of modifiers like ammonium acetate can also improve selectivity. |
| Incorrect Column Temperature | Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions. Lowering the column temperature can sometimes improve the resolution of cis/trans isomers of carotenoids, while higher temperatures can improve the separation of different carotenoid species.[2] Experiment with temperatures in the range of 18-25°C to find the optimal condition for your separation. |
| Inappropriate Flow Rate | Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to better resolution, albeit with longer run times. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for this compound analysis?
A C30 reversed-phase column is highly recommended for the analysis of this compound and other carotenoids.[1][2][3] C30 columns provide better shape selectivity for separating structurally related isomers compared to the more common C18 columns. This is particularly important for resolving the various cis/trans isomers of this compound that may be present in a sample.
Q2: How can I prevent the degradation of this compound during sample preparation and analysis?
This compound, like other carotenoids, is susceptible to degradation by light, heat, and oxidation.[4] To minimize degradation:
-
Work under subdued light or use amber glassware.
-
Avoid high temperatures during sample extraction and processing.
-
Use antioxidants, such as butylated hydroxytoluene (BHT), in extraction solvents and the mobile phase.[5]
-
Store samples and standards at low temperatures (-20°C or below) under an inert atmosphere (e.g., nitrogen or argon).
Q3: Is saponification necessary for this compound analysis?
Saponification is a chemical process that uses an alkali to break down fats and esters. In carotenoid analysis, it is often used to remove interfering lipids and chlorophylls from the sample extract, which can otherwise co-elute with the analytes of interest and affect peak purity and resolution.[6] Saponification can also hydrolyze xanthophyll esters, converting them to their free form for easier analysis. However, the process needs to be carefully controlled as harsh conditions can lead to the degradation of carotenoids.[5]
Experimental Protocols
Detailed Protocol for Extraction and Saponification of this compound from Plant Material
This protocol describes a general procedure for the extraction and saponification of this compound from plant tissues. Optimization may be required depending on the specific sample matrix.
Materials:
-
Plant tissue (e.g., leaves, petals)
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (HPLC grade)
-
Petroleum ether or hexane (HPLC grade)
-
10% (w/v) methanolic potassium hydroxide (KOH)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Butylated hydroxytoluene (BHT)
Procedure:
-
Freeze the plant tissue with liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Extract the powdered tissue with acetone containing 0.1% BHT until the residue is colorless.
-
Partition the acetone extract with petroleum ether or hexane. Add saturated NaCl solution to facilitate phase separation.
-
Collect the upper organic layer containing the pigments and wash it with water to remove residual acetone.
-
Dry the organic extract over anhydrous sodium sulfate.
-
For saponification, add an equal volume of 10% methanolic KOH to the extract.
-
Incubate the mixture in the dark at room temperature for 2-4 hours or overnight for complete saponification.
-
After saponification, wash the extract with water to remove the alkali.
-
Dry the saponified extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the initial HPLC mobile phase for analysis.
Recommended HPLC Method for this compound Analysis
This method provides a starting point for the separation of this compound and other xanthophylls.
HPLC System and Column:
-
HPLC system with a photodiode array (PDA) detector
-
C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase and Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
-
Mobile Phase A: Acetonitrile:Methanol:Water (81:9:10 v/v/v) with 0.1% BHT
-
Mobile Phase B: Methyl-tert-butyl ether:Methanol (90:10 v/v) with 0.1% BHT
Other HPLC Parameters:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 450 nm (and scan from 250-600 nm for peak purity) |
Visual Troubleshooting Guide
The following diagrams illustrate common troubleshooting workflows for poor peak resolution in this compound HPLC analysis.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: HPLC optimization pathway for improved resolution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Challenges in quantifying Auroxanthin in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of auroxanthin in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.
Problem 1: Low or No this compound Recovery During Extraction
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Natural carotenoids are often encased within cellular structures. Employ mechanical disruption methods like grinding with liquid nitrogen, ultrasonication, or microwave-assisted extraction to ensure the cell wall is broken down effectively.[1][2] |
| Inappropriate Solvent Selection | This compound is a lipophilic molecule. Use non-polar solvents or solvent mixtures for extraction. Common choices include acetone, ethanol, methanol, hexane, or mixtures like hexane/ethanol.[1][3] The choice of solvent can significantly impact extraction efficiency.[1] |
| Degradation During Extraction | Carotenoids are sensitive to light, heat, and oxygen. Perform extractions under dim light, use amber glassware, and keep samples cool.[3] Consider adding antioxidants like ascorbic acid or pyrogallol to the extraction solvent.[4] Avoid prolonged extraction times, especially at high temperatures.[2] |
| Saponification Issues | Saponification to remove interfering lipids and chlorophylls can lead to carotenoid losses if not optimized.[5] Use mild conditions (e.g., room temperature) and ensure the process is not unnecessarily prolonged.[6] |
Problem 2: Poor Chromatographic Resolution or Peak Shape (HPLC)
| Potential Cause | Recommended Solution |
| Inadequate Column Chemistry | C18 columns are commonly used, but for complex carotenoid mixtures, including isomers, a C30 column is often more effective and provides better separation.[7][8] |
| Mobile Phase Not Optimized | The mobile phase composition is critical. A ternary gradient system can separate over 50 carotenoids and their derivatives.[9] Common solvents include methanol, acetonitrile, water, and dichloromethane.[10] Ensure solvents are HPLC grade and filtered to prevent system issues.[3] |
| Sample Overload | Injecting a sample that is too concentrated can lead to broad, asymmetric peaks. Dilute the sample extract before injection. |
| Presence of Interfering Compounds | If the sample matrix is complex, co-eluting compounds can interfere with the this compound peak. Improve sample cleanup using Solid Phase Extraction (SPE) or perform a saponification step prior to injection.[11] |
Problem 3: Inaccurate Quantification Results
| Potential Cause | Recommended Solution |
| Analyte Degradation Post-Extraction | This compound is unstable. Analyze samples immediately after extraction or store them properly at -80°C under an inert atmosphere (e.g., nitrogen or argon) in the dark.[9][12] |
| Lack of a Proper Standard | Accurate quantification requires a certified this compound standard for calibration. If a standard is unavailable, semi-quantification can be performed using a standard for a related xanthophyll, but this should be clearly noted. |
| Matrix Effects (LC-MS) | Components in the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.[4] Use a matrix-matched calibration curve or employ an internal standard (e.g., a stable isotope-labeled carotenoid) to correct for these effects. |
| Interference in Spectrophotometric Methods | Other pigments like chlorophylls and other carotenoids have overlapping absorption spectra, which can lead to overestimation of this compound content.[13][14] Use HPLC for specific quantification or apply mathematical correction equations if using spectrophotometry.[13] Acidification of extracts containing fucoxanthin can cause spectral changes that interfere with analysis.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for quantifying this compound? A: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most reliable and widely used method for the specific identification and quantification of this compound.[3][11] It allows for the separation of this compound from other structurally similar carotenoids. For higher sensitivity and confirmation, HPLC coupled with mass spectrometry (LC-MS/MS) is recommended.[7][15]
Q2: How should I prepare my samples for this compound analysis? A: Sample preparation typically involves homogenization of the matrix (e.g., plant tissue, food product), followed by solvent extraction.[1] For plant samples, freezing with liquid nitrogen and grinding to a fine powder is a common first step.[3] A saponification step may be necessary for matrices rich in fats or chlorophyll to remove interfering compounds.[5][11] The final extract should be filtered through a 0.2 or 0.45-micron filter before HPLC injection.[10]
Q3: Can I use a spectrophotometer for this compound quantification? A: While a spectrophotometer can be used for a rapid estimation of total carotenoid content, it lacks the specificity for accurately quantifying this compound in a complex mixture.[5] Other compounds in the extract often have overlapping absorption spectra, which can lead to significant errors.[14] If used, results should be compared against a more specific method like HPLC for validation.[13]
Q4: How can I prevent the degradation of this compound during storage and analysis? A: this compound, like other carotenoids, is susceptible to degradation from light, heat, and oxidation.[8]
-
Storage: Store raw samples at -80°C. Store extracts at -80°C under an inert gas (nitrogen or argon) in amber vials.[9]
-
Handling: Perform all extraction and preparation steps under dim or yellow light.[3]
-
Analysis: Use an autosampler with temperature control (e.g., 4°C) for HPLC analysis to maintain stability during long sequences.
Q5: What are the key differences between using HPLC-PDA and LC-MS for this compound analysis? A: HPLC-PDA identifies compounds based on their retention time and UV-Vis absorption spectrum. It is robust and sufficient for routine quantification. LC-MS provides mass-to-charge ratio data, offering a higher degree of specificity and structural confirmation.[4] LC-MS is also significantly more sensitive, with limits of detection that can be over 100-fold lower than HPLC-PDA, making it ideal for trace-level analysis.[15]
Quantitative Data Summary
The following tables summarize quantitative data from various carotenoid analysis methods, which can serve as a reference for expected performance.
Table 1: Comparison of Analytical Method Sensitivity for Carotenoids
| Analyte | Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Zeaxanthin | HPLC-MS/MS | 0.422 | 1.406 | [15] |
| Lutein | HPLC-MS/MS | 0.003 | 0.010 | [15] |
| Astaxanthin | HPLC-MS/MS | 0.001 | 0.003 | [15] |
| General Carotenoids | Spectrophotometry | ~0.5 | ~1.5 | [13] |
Table 2: Example Carotenoid Extraction Efficiencies
| Matrix | Extraction Method | Solvent | Recovery Rate (%) | Reference |
| Pomegranate Wastes | Ultrasonic Extraction | Ethanol/Hexane | 93.8 | [1] |
| Microalgae | Supercritical Fluid Extraction (SFE) with co-solvent | CO2 with 10% Ethanol | 90.0 (for β-carotene) | [1] |
| Tomato Waste | Solvent-Assisted Pressure UAE | Hexane/Ethanol | Not specified, but effective | [1] |
Experimental Protocols
Protocol 1: HPLC-PDA Quantification of this compound
This protocol provides a general framework for the quantification of this compound using reverse-phase HPLC. Optimization may be required depending on the specific matrix and available instrumentation.
-
Sample Preparation & Extraction:
-
Weigh approximately 1g of homogenized sample into a mortar.
-
Add liquid nitrogen and grind the sample to a fine powder.[3]
-
Transfer the powder to an amber tube. Add 5 mL of cold acetone and vortex for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 15 minutes in the dark.[10]
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet two more times.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.[10]
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 series or equivalent with a PDA detector.[10]
-
Column: C30 Reverse-Phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase A: Methanol:Water (95:5 v/v) with 0.1% ammonium acetate.
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE).
-
Gradient Elution:
-
0-15 min: 15% B to 50% B (linear gradient)
-
15-25 min: 50% B to 80% B (linear gradient)
-
25-30 min: Hold at 80% B (isocratic)
-
30-35 min: 80% B to 15% B (linear gradient)
-
35-45 min: Hold at 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Monitor at 440-450 nm for this compound. Collect full spectra (250-600 nm) to aid in peak identification.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Generate a calibration curve by plotting peak area against concentration.
-
Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin [mdpi.com]
- 2. Emerging Technologies to Extract Fucoxanthin from Undaria pinnatifida: Microwave vs. Ultrasound Assisted Extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of 3 spectrophotometric methods for carotenoid determination in frequently consumed fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6262284B1 - Process for extraction and purification of lutein, zeaxanthin and rare carotenoids from marigold flowers and plants - Google Patents [patents.google.com]
- 7. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversed phase HPLC analysis of stability and microstructural effects on degradation kinetics of β-carotene encapsulated in freeze-dried maltodextrin-emulsion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 10. Biological Extraction, HPLC Quantification and Medical Applications of Astaxanthin Extracted from Crawfish “Procambarus clarkii” Exoskeleton By-Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 12. bevital.no [bevital.no]
- 13. limnetica.net [limnetica.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isomerization of Auroxanthin during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of auroxanthin during its analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound analysis, leading to isomerization and inaccurate results.
Issue 1: Appearance of Unexpected Peaks or Shoulders on the this compound Peak in HPLC Chromatogram
-
Possible Cause: Isomerization of all-trans-auroxanthin to cis-isomers due to exposure to light, heat, or acid.
-
Solution:
-
Light Protection: Work under subdued or yellow light. Use amber glassware or wrap containers and vials in aluminum foil to protect the sample from light, especially UV light, which can provide the energy for isomerization.[1][2]
-
Temperature Control: Maintain low temperatures throughout the sample preparation and analysis process. Store stock solutions and samples at or below -20°C, and for long-term storage, -80°C is recommended.[1][3] During HPLC analysis, column temperature should be carefully controlled, generally not exceeding 30°C, to avoid on-column isomerization.[4]
-
pH Management: Avoid acidic conditions which can catalyze isomerization.[1][5] Ensure that all solvents and solutions are neutral or slightly basic. If the sample matrix is acidic, neutralization steps should be considered.
-
Issue 2: Poor Reproducibility of Quantitative Results
-
Possible Cause: Inconsistent isomerization between samples and standards due to variations in handling procedures.
-
Solution:
-
Standardize Workflow: Implement a strict and consistent protocol for all samples and standards. This includes identical exposure times to light and ambient temperatures.
-
Use of Internal Standard: Incorporate an internal standard, such as decapreno-β-carotene, to compensate for variations in extraction efficiency and potential degradation.[1]
-
Inert Atmosphere: To prevent both oxidation and isomerization, purge solvents with an inert gas like nitrogen or argon before use and store solutions under an inert atmosphere.[1]
-
Issue 3: Decrease in the Main this compound Peak Area Over Time
-
Possible Cause: Degradation and isomerization of this compound in prepared samples or stock solutions.
-
Solution:
-
Fresh Preparation: Prepare working solutions fresh on the day of analysis from a stock solution stored under optimal conditions (dark, cold, inert atmosphere).[2]
-
Antioxidant Addition: Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT) at a concentration of 0.1%, to solvents used for sample and standard preparation to minimize oxidative degradation, which can occur alongside isomerization.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that induce the isomerization of this compound?
The primary factors that induce isomerization in carotenoids like this compound are exposure to light (especially UV), elevated temperatures, and the presence of acids.[1][5][6] Oxygen can also contribute to this process, often in conjunction with oxidative degradation.[1]
Q2: How can I minimize this compound isomerization during sample extraction?
To minimize isomerization during extraction:
-
Perform the extraction under subdued light.[1]
-
Use cold solvents for extraction where possible.
-
Repeat the extraction until the sample residue is colorless to ensure complete recovery without prolonged exposure of the extract to harsh conditions.[1]
-
Evaporate the solvent under a gentle stream of nitrogen at a temperature below 40°C.[1]
Q3: What are the optimal storage conditions for this compound samples and standards?
For optimal stability and minimal isomerization, store this compound stock solutions and prepared samples at or below -20°C for short-term storage and at -80°C for long-term storage.[1][3] All solutions should be stored in amber glass vials or containers wrapped in aluminum foil and under an inert atmosphere.[1][2]
Q4: Which HPLC column is best suited for separating this compound and its isomers?
C30 columns are often preferred for carotenoid analysis as they provide better resolution of geometrical isomers compared to the more common C18 columns.[7] However, C18 columns can also be used, and optimizing the mobile phase and temperature is crucial for good separation.[7]
Q5: Can the choice of solvent affect this compound stability?
Yes, the solvent can influence stability. It is recommended to use HPLC-grade solvents and to purge them with an inert gas to remove dissolved oxygen.[1] Additionally, adding an antioxidant like 0.1% BHT to the solvents can help prevent degradation.[2]
Data Presentation
Table 1: Influence of Temperature on Carotenoid Stability (Astaxanthin as an example)
| Temperature (°C) | Exposure Time (h) | Degradation Rate (%) |
| 4 | 4 | 7.99 |
| 50 | 1 | >10 |
| 70 | 1 | 31.35 |
| 70 | 4 | 43.68 |
| 80 | 1 | 38.28 |
| 80 | 4 | 45.54 |
Data adapted from a study on astaxanthin, a structurally related carotenoid. Degradation rates can be indicative of isomerization and other degradation pathways.[8]
Table 2: General Recommendations for Minimizing this compound Isomerization
| Parameter | Recommendation | Rationale |
| Light | Work in subdued light; use amber vials/foil | Prevents photoisomerization.[1][2] |
| Temperature | Store samples at ≤ -20°C; HPLC column ≤ 30°C | Reduces thermal isomerization and degradation.[1][3][4] |
| Atmosphere | Use deoxygenated solvents; store under N₂ or Ar | Minimizes oxidation and related degradation.[1] |
| pH | Avoid acidic conditions; use neutral/basic solvents | Prevents acid-catalyzed isomerization.[1][5] |
| Additives | Consider 0.1% BHT in solvents | Inhibits oxidative degradation.[2] |
Experimental Protocols
Protocol 1: General Workflow for this compound Extraction and Analysis
-
Sample Extraction:
-
Homogenize the sample matrix.
-
Under subdued light, extract the carotenoids using an appropriate solvent (e.g., a mixture of hexane, acetone, and ethanol).[1]
-
Repeat the extraction until the sample residue is colorless.
-
-
Solvent Evaporation and Reconstitution:
-
Combine the extracts and evaporate the solvent under a gentle stream of nitrogen at a temperature below 40°C.[1]
-
Reconstitute the residue in the HPLC mobile phase or a compatible solvent.
-
-
HPLC Analysis:
-
Inject the sample onto a C30 or C18 HPLC column.
-
Use a mobile phase that provides good separation of this compound and its potential isomers.
-
Detect the carotenoids using a UV-Vis or Photodiode Array (PDA) detector at their maximum absorbance wavelength (typically around 420-450 nm for this compound).
-
Visualizations
Caption: Factors inducing the isomerization of all-trans-auroxanthin.
Caption: Recommended workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carotenoid stability in fruits, vegetables and working standards - effect of storage temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. E/Z isomerization of astaxanthin and its monoesters in vitro under the exposure to light or heat and in overilluminated Haematococcus pluvialis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming interference in Auroxanthin antioxidant assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the antioxidant capacity of Auroxanthin.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays to measure the antioxidant activity of this compound?
A1: The most common in vitro assays for measuring the antioxidant activity of lipophilic compounds like this compound fall into two main categories based on their chemical reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2]
-
HAT-based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prominent example.[2]
-
SET-based assays: These assays determine the capacity of an antioxidant to transfer one electron to reduce an oxidant. Commonly used SET-based assays include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: Measures the bleaching of a purple DPPH solution.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay: Involves the reduction of the blue-green ABTS radical cation.[4]
-
FRAP (Ferric Reducing Antioxidant Power) assay: Based on the reduction of a ferric-tripyridyltriazine complex.
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay: Utilizes the reduction of cupric ions.[5]
-
It is recommended to use a battery of assays from both categories to obtain a comprehensive understanding of the antioxidant potential of this compound.[4]
Q2: Why am I seeing conflicting antioxidant activity results for this compound with different assays?
A2: Discrepancies in results between different antioxidant assays are common and can be attributed to several factors:
-
Different Reaction Mechanisms: As mentioned above, assays are based on different chemical reactions (HAT vs. SET), and this compound may exhibit varying efficacy in each.[1]
-
Assay Conditions: Factors such as the solvent, pH, and reaction time can significantly influence the measured antioxidant activity.[5]
-
Interference: The presence of other compounds in your this compound extract can interfere with the assay, leading to inaccurate results.[1]
-
Standardization: The choice of the standard used for comparison (e.g., Trolox, gallic acid) can affect the final reported values.
Q3: How does the structure of this compound contribute to its antioxidant activity?
A3: The antioxidant activity of carotenoids like this compound is primarily attributed to their long conjugated polyene chain. This structure allows them to effectively delocalize electron density and stabilize radical species through electron or hydrogen atom donation. The presence of hydroxyl groups in xanthophylls like this compound can also influence their antioxidant capacity and polarity.[6]
Troubleshooting Guides
Issue 1: High Background Absorbance or Fluorescence
Symptoms:
-
The blank or solvent control shows an unexpectedly high reading.
-
The initial absorbance/fluorescence of the sample is too high, potentially masking the antioxidant effect.
Possible Causes and Solutions:
| Cause | Solution |
| Spectral Interference from this compound: | This compound itself absorbs light in the visible spectrum, which can overlap with the absorbance maxima of the assay reagents (e.g., DPPH at ~517 nm). To correct for this, run a sample blank containing your this compound extract and the assay solvent (without the radical). Subtract the absorbance of the sample blank from your sample reading.[3] |
| Presence of Other Pigments: | If your this compound extract is not pure, other pigments like chlorophylls or other carotenoids can contribute to the absorbance. Consider purifying your extract using techniques like column chromatography or HPLC. Saponification can be used to remove chlorophylls, but be aware that this process can also lead to carotenoid degradation if not performed carefully. |
| Turbidity: | Insoluble particles in your sample can scatter light and increase the apparent absorbance. Centrifuge your samples and use the supernatant for the assay. Filtration through a 0.22 µm syringe filter may also be necessary. |
Issue 2: Poor Reproducibility of Results
Symptoms:
-
High variability between replicate measurements of the same sample.
-
Inconsistent results between different experimental runs.
Possible Causes and Solutions:
| Cause | Solution |
| Instability of this compound: | Carotenoids are susceptible to degradation by light, heat, and oxygen. Prepare fresh solutions of this compound for each experiment and store stock solutions under nitrogen or argon at low temperatures in the dark. Use amber-colored vials or wrap tubes in aluminum foil. |
| Reagent Instability: | Some assay reagents, like the DPPH radical, are light-sensitive and degrade over time. Prepare fresh working solutions of reagents for each assay and store them appropriately. |
| Inconsistent Pipetting: | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-rinse tips with the solution before dispensing. |
| Variable Incubation Times: | Adhere strictly to the specified incubation times for the assay, as the reactions are time-dependent. Use a timer and process all samples consistently. |
| Temperature Fluctuations: | Maintain a constant temperature during the assay, as reaction kinetics are temperature-sensitive. Use a water bath or incubator to control the temperature. |
Issue 3: Lower Than Expected Antioxidant Activity
Symptoms:
-
The calculated antioxidant capacity of this compound is significantly lower than reported in the literature for similar xanthophylls.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of this compound: | As mentioned previously, ensure the stability of your this compound sample. |
| Suboptimal Assay pH: | The antioxidant activity of many compounds is pH-dependent. Ensure the pH of your reaction buffer is within the optimal range for the specific assay being performed. |
| Solvent Mismatch: | This compound is lipophilic and may not be fully soluble in the aqueous buffers used in some assays. Use a suitable co-solvent (e.g., ethanol, acetone) to ensure complete solubilization. However, be mindful that the solvent itself should not interfere with the assay. |
| Inappropriate Assay Choice: | The chosen assay may not be suitable for measuring the antioxidant activity of this compound. For example, some assays are more sensitive to hydrophilic antioxidants. Consider using a panel of different assays to get a more complete picture.[4] |
Quantitative Data Summary
The following table provides a comparison of the antioxidant activity of various xanthophylls, which can serve as a reference for the expected activity of this compound. The values are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), a common metric for comparing antioxidant strength.
| Xanthophyll | DPPH (TEAC) | ABTS (TEAC) | FRAP (µmol Fe²⁺/µmol) | ORAC (µmol TE/µmol) | Reference |
| Lutein | 1.4 | 1.4 | - | 4.9 | [7] |
| Zeaxanthin | 1.4 | 1.4 | - | 5.2 | [7] |
| β-Cryptoxanthin | 1.9 | 1.9 | - | - | [7] |
| Astaxanthin | 0.9 | 0.9 | - | 5.5 | [7] |
| Canthaxanthin | 0.9 | 0.9 | - | - | [7] |
Note: Data for this compound is limited in the literature. The values for other xanthophylls are provided for comparative purposes. The antioxidant capacity can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant. The reduction of DPPH• is monitored by the decrease in its absorbance at 517 nm.[3]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., ethanol or acetone).
-
Prepare a positive control solution (e.g., Trolox or ascorbic acid) at various concentrations.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add 100 µL of the this compound sample or standard.
-
Add 100 µL of the DPPH solution and mix well.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A blank containing the solvent and DPPH solution should also be measured.
-
A sample blank containing the this compound sample and methanol (without DPPH) should be measured to correct for background absorbance.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.[4]
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add 20 µL of the this compound sample or standard to a microplate well.
-
Add 180 µL of the diluted ABTS•+ solution and mix.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
A blank containing the solvent and ABTS•+ solution should be measured.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Visualizations
General Antioxidant Mechanism of Xanthophylls
Xanthophylls like this compound can neutralize free radicals through multiple mechanisms, primarily involving the transfer of an electron or a hydrogen atom from their conjugated polyene chain.
Caption: General antioxidant mechanism of this compound.
Experimental Workflow for Troubleshooting Interference
This workflow outlines the steps to identify and correct for potential interference in this compound antioxidant assays.
Caption: Troubleshooting workflow for interference.
Cellular Antioxidant Signaling Pathway Influenced by Xanthophylls
Xanthophylls can indirectly contribute to cellular antioxidant defense by influencing signaling pathways like the Nrf2-Keap1 pathway, which upregulates the expression of endogenous antioxidant enzymes.[8][9]
Caption: Nrf2 cellular antioxidant pathway.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carotenoids and Chlorophylls as Antioxidants | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Factors Differentiating the Antioxidant Activity of Macular Xanthophylls in the Human Eye Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijirmps.org [ijirmps.org]
- 8. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Improving Auroxanthin Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of auroxanthin for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound difficult to dissolve in aqueous solutions for in vitro studies?
A1: this compound is a carotenoid, a class of molecules known for being highly lipophilic (fat-soluble) and hydrophobic (water-insoluble).[1] Its long carbon chain with conjugated double bonds makes it structurally rigid and resistant to forming favorable interactions with polar water molecules. This inherent hydrophobicity is the primary reason for its poor solubility in aqueous buffers and cell culture media.[2]
Q2: What are the recommended organic solvents for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used organic solvents for preparing stock solutions of carotenoids like this compound for cell-based assays.[2][3] Chloroform and dimethylformamide can also be used, but DMSO is often preferred for its miscibility with water and relatively lower toxicity to cells at low final concentrations.[3][4] It is crucial to use high-purity, anhydrous (water-free) solvents to prevent premature precipitation of the compound.
Q3: How can I prevent my this compound from precipitating when I add the stock solution to my cell culture medium?
A3: This is a common issue known as "crashing out," which occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment.[3] To prevent this:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[5]
-
Pre-warm the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock can help maintain solubility.[5]
-
Rapid Mixing: Add the stock solution dropwise into the vortex of the medium while stirring or vortexing to ensure rapid and even dispersion.[6]
-
Stepwise Dilution: Instead of a single large dilution, a stepwise dilution of the DMSO stock into the aqueous medium can be beneficial.[5]
-
Use Serum: If appropriate for your experiment, the proteins in fetal bovine serum (FBS), such as albumin, can help to bind and solubilize the this compound.[6]
Q4: How should I store my this compound solutions to prevent degradation?
A4: Carotenoids are sensitive to light, oxygen, and heat.[1][5] To ensure the stability of your this compound solutions:
-
Protect from Light: Store solutions in amber-colored vials or wrap containers in aluminum foil.[5]
-
Inert Atmosphere: For long-term storage of stock solutions, purge the vial's headspace with an inert gas like nitrogen or argon before sealing to displace oxygen.[5]
-
Low Temperature: Store stock solutions at -20°C or -80°C.[5]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated freezing and thawing.[7][8] Aqueous working solutions should be prepared fresh and are generally not recommended for storage for more than a day.[5][9]
Q5: Are there more advanced methods to improve this compound's solubility and stability in aqueous media?
A5: Yes, for experiments requiring higher concentrations or enhanced stability, several formulation strategies can be employed. These methods encapsulate the lipophilic this compound in a more water-friendly structure:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with this compound, thereby increasing its aqueous solubility.[10]
-
Liposomes and Niosomes: These are vesicle-like structures that can encapsulate this compound within their lipid bilayer, facilitating its delivery to cells in an aqueous environment.[1]
-
Nanoemulsions and Solid Dispersions: These techniques reduce the particle size of this compound to the nanoscale and disperse it within a carrier matrix, which can significantly improve its dissolution and bioavailability.[11][12]
Troubleshooting Guide: Common Issues with this compound Solubilization
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent choice. | Increase the solvent volume. If solubility remains low, consider a more potent organic solvent like chloroform for the initial stock, which can then be carefully diluted. For direct use in aqueous systems, proceed to advanced solubilization techniques.[5] |
| Precipitation occurs immediately upon adding the DMSO stock to cell culture medium. | The compound is "crashing out" due to the rapid change in solvent polarity. | Decrease the final concentration of this compound. Increase the final concentration of serum in the medium (if appropriate for the cell line). Add the DMSO stock to the medium with rapid and continuous vortexing. Pre-warm the medium to 37°C.[5][6] |
| The medium becomes cloudy or a precipitate forms over time in the incubator. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. Temperature fluctuations or evaporation can also be a cause. | Reduce the final working concentration of this compound. Ensure the incubator has adequate humidity to prevent evaporation.[7][13] Avoid repeated temperature changes. |
| The color of the this compound solution fades over time. | Degradation of the carotenoid molecule due to exposure to light, oxygen, or heat. | Prepare solutions fresh. Store stock solutions under an inert gas at -20°C or -80°C, protected from light.[5] |
| Inconsistent experimental results between batches. | Incomplete dissolution of the stock solution or degradation of the compound. | Before each use, ensure the DMSO stock is fully dissolved. You may need to gently warm it to 37°C and vortex. Always use a consistent, validated protocol for solution preparation.[14] |
Quantitative Data: Solubility of Structurally Similar Carotenoids
| Solvent | Solubility (mg/mL) | Reference |
| Chloroform | ~6 | [3] |
| Dimethylformamide (DMF) | ~0.5 | [3] |
| Dimethyl Sulfoxide (DMSO) | ~0.13 | [3] |
| Ethanol | ~0.09 | [3] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Amber-colored glass vial or clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
Procedure:
-
Weigh the desired amount of this compound powder and place it in the amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
If the this compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.[4]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
For long-term storage, purge the vial with nitrogen or argon gas, seal tightly, and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Medium
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tube or centrifuge tube
-
Vortex mixer
Procedure:
-
Bring the this compound DMSO stock solution to room temperature. If it was frozen, thaw it and ensure the contents are fully dissolved by vortexing.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While vigorously vortexing the medium, add the required volume of the this compound stock solution drop-by-drop directly into the liquid (not down the side of the tube).
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Ensure the final DMSO concentration in the medium is at a non-toxic level for your specific cell line (typically ≤ 0.5%).[5]
-
Use the freshly prepared working solution immediately for your in vitro assay. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Visualized Workflows and Signaling Pathways
Caption: A logical workflow for preparing this compound solutions.
Disclaimer: The following signaling pathway diagrams are based on published data for astaxanthin, a structurally similar xanthophyll carotenoid. It is hypothesized that this compound may act through similar mechanisms.
Caption: this compound may activate the Nrf2 antioxidant pathway.[15][16][17]
Caption: this compound may inhibit the pro-inflammatory NF-κB pathway.[1][15][18][19]
Caption: this compound may activate the master metabolic regulator AMPK.[7][20][21]
References
- 1. Inhibition of NF-κB signaling pathway by astaxanthin supplementation for prevention of heat stress-induced inflammatory changes and apoptosis in Karan Fries heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.enea.it [iris.enea.it]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C40H56O4 | CID 134781708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effect of AMPK Activators from Natural Products in RAW 264.7 Cell Model (P06-095-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potential photo-protective, antioxidant function for DMSO in marine phytoplankton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchers.mq.edu.au [researchers.mq.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AMPK activation—protean potential for boosting healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hepatic AMPK signaling dynamic activation in response to REDOX balance are sentinel biomarkers of exercise and antioxidant intervention to improve blood glucose control | eLife [elifesciences.org]
Light and temperature sensitivity of Auroxanthin solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with auroxanthin solutions. The information provided is designed to help troubleshoot common issues related to the light and temperature sensitivity of this compound and to offer best practices for its handling and storage.
Disclaimer: Specific quantitative data for this compound is limited in the current scientific literature. The data and protocols presented here are largely based on studies of structurally similar carotenoids, such as astaxanthin, and should be considered as a guiding framework for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing its color. What could be the cause?
A1: Color loss in this compound solutions is a primary indicator of degradation. The most common causes are exposure to light, elevated temperatures, and oxygen.[1][2][3] The conjugated double bond system in the this compound molecule, responsible for its color, is susceptible to oxidation and isomerization when exposed to these elements, leading to a fading of the characteristic yellow-orange hue.
Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?
A2: To ensure the longevity of this compound solutions, they should be stored in a dark environment at low temperatures. For long-term storage, temperatures of -20°C or lower are recommended.[4][5] It is also crucial to minimize oxygen exposure by using airtight containers and, if possible, purging the container with an inert gas like nitrogen or argon before sealing.[5]
Q3: How does pH affect the stability of this compound solutions?
A3: Acidic conditions can promote the degradation of epoxycarotenoids like this compound.[6] It is advisable to maintain the pH of the solution close to neutral (pH 7) to enhance stability. The stability of similar carotenoids has been shown to be high at a pH of 4.0, but this can vary depending on the specific carotenoid and the solvent used.[7]
Q4: Are there any solvents that are particularly detrimental to this compound stability?
A4: While specific solvent effects on this compound are not well-documented, for carotenoids in general, the choice of solvent can influence stability. Halogenated solvents should be used with caution as they can be reactive. The polarity of the solvent can also play a role in degradation kinetics.[8] It is recommended to use high-purity solvents and to be aware of potential interactions.
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: The use of antioxidants can be complex. While antioxidants are intended to protect against oxidation, some studies on similar carotenoids have shown that certain antioxidants, like ascorbic acid and vitamin E, did not protect and in some cases increased instability.[5] The effectiveness of an antioxidant can depend on the specific carotenoid, the solvent, and the storage conditions. It is recommended to perform a small-scale stability test with the chosen antioxidant before applying it to the entire batch.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Standard in Spectrophotometer
-
Symptom: Absorbance readings of the this compound standard decrease significantly during the course of an experiment.
-
Possible Cause: The light beam of the spectrophotometer can induce photochemical degradation of this compound.
-
Solution:
-
Minimize the exposure time of the sample to the light beam. Use the shutter function between readings if available.
-
Work with cooled cuvettes if the instrument has a temperature control unit.
-
Prepare fresh dilutions of the standard from a stock solution stored in the dark and at a low temperature.
-
Issue 2: Inconsistent Results in Stability Studies
-
Symptom: High variability in this compound concentration measurements between replicate samples in a stability study.
-
Possible Cause: Inconsistent exposure to light or temperature fluctuations across samples.
-
Solution:
-
Ensure all samples are stored under identical conditions. Use a light-proof container for all samples and place them in the same location within the storage unit to minimize temperature gradients.
-
When sampling, process each replicate in the same manner and for the same duration of light exposure.
-
Use amber glass vials or wrap vials in aluminum foil to protect from light.[9]
-
Issue 3: Precipitation of this compound in Aqueous Solutions
-
Symptom: The this compound solution appears cloudy or contains visible particles.
-
Possible Cause: this compound is a lipophilic molecule with poor water solubility.
-
Solution:
-
Consider using a co-solvent system or encapsulating the this compound in a delivery system like an oil-in-water emulsion to improve solubility and stability in aqueous media.[10]
-
For analytical purposes, dissolve this compound in a suitable organic solvent like acetone or ethanol before diluting into the final medium.
-
Data Presentation
Table 1: Effect of Temperature on Astaxanthin Degradation (Proxy for this compound)
| Temperature (°C) | Storage Condition | Degradation after 5 days (%) | Half-life (days) | Reference |
| 4 | Dark | Not specified | Significantly longer than at room temp | [1] |
| Room Temperature | Dark | Not specified | ~7 days longer than with light | [1] |
| Room Temperature | Light | 23.59 | Shorter than in dark | [1] |
| 30 | Not specified | Not specified | ~14.3 (calculated from rate constant) | [1] |
| 50 | 1 hour | >10 | Not specified | [11] |
| 60 | 1 hour | >20 | Not specified | [11] |
| 70 | 1 hour | 31.35 | Not specified | [11] |
| 80 | 1 hour | 38.28 | Not specified | [11] |
Table 2: Effect of Light on Astaxanthin Degradation at Room Temperature
| Light Condition | Degradation Rate | Half-life | Reference |
| Presence of Light | Higher | Shorter | [1] |
| Absence of Light | Lower | Longer | [1] |
| UV Irradiation (48h) | Significant degradation (>20%) | Not specified | [11] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol provides a framework for evaluating the stability of this compound solutions under different conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in a suitable, high-purity organic solvent (e.g., acetone, ethanol) to a known concentration.
-
Perform this step under dim light to minimize initial degradation.
-
-
Sample Preparation:
-
Aliquot the stock solution into multiple amber glass vials.
-
If testing the effect of different solvents or additives, prepare the respective solutions at this stage.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing to minimize oxygen exposure.
-
-
Storage Conditions:
-
Divide the vials into different experimental groups based on the parameters to be tested (e.g., different temperatures, light intensities, pH values).
-
For light exposure studies, use a calibrated light source and wrap control samples in aluminum foil.
-
For temperature studies, place the vials in calibrated incubators or refrigerators.
-
-
Sampling and Analysis:
-
At predetermined time intervals, remove one vial from each experimental group for analysis.
-
Analyze the concentration of this compound immediately using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a photodiode array detector.
-
For spectrophotometric analysis, measure the absorbance at the wavelength of maximum absorption for this compound and calculate the concentration using a standard curve.
-
For HPLC analysis, determine the peak area corresponding to this compound and quantify using a calibration curve.
-
-
Data Analysis:
Mandatory Visualization
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Factors influencing the chemical stability of carotenoids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of drying, storage temperature and air exposure on astaxanthin stability from Haematococcus pluvialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of Auroxanthins from Violaxanthin and 9-cis-Violaxanthin by Acidic Treatment and the Antioxidant Activities of Violaxanthin, 9-cis-Violaxanthin, and Auroxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review | MDPI [mdpi.com]
- 8. Oxidation of carotenoids by heat and tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Light Increases Astaxanthin Absorbance in Acetone Solution through Isomerization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. agritrop.cirad.fr [agritrop.cirad.fr]
Technical Support Center: Auroxanthin LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Auroxanthin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[3][4] In complex matrices such as plasma, plant tissues, or food extracts where this compound may be analyzed, endogenous components like lipids, pigments, and salts can interfere with the ionization process in the mass spectrometer's ion source.[1][5]
Q2: My this compound signal is significantly lower in my sample compared to my pure standard. What is the likely cause?
A2: A significant decrease in the signal of your this compound peak in a sample compared to a standard solution is a strong indicator of ion suppression. This suggests that other molecules from your sample matrix are co-eluting with this compound and competing for ionization, thereby reducing the number of this compound ions that reach the detector.[1]
Q3: How can I confirm that the issues I am seeing are due to matrix effects?
A3: Two primary methods are used to investigate matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a pure this compound standard is introduced into the mass spectrometer after the analytical column.[3] A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This is a quantitative method to assess the extent of matrix effects.[4] You compare the peak area of this compound in a clean solvent (Set A) with the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process (Set B). The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100% A value significantly different from 100% indicates the presence of matrix effects.
Q4: What are some common sources of matrix interference for xanthophylls like this compound?
A4: Common interfering substances in the analysis of xanthophylls from various matrices include:
-
Triacylglycerides: Particularly prevalent in samples with high lipid content, such as certain plant tissues and oils.[5]
-
Other Carotenoids and Pigments: High concentrations of other carotenoids or chlorophylls in plant extracts can co-elute and cause interference.
-
Phospholipids: A major source of ion suppression in biological samples like plasma and serum.
-
Salts and Sugars: Can alter the droplet formation and evaporation process in the ion source.
Q5: What are the primary strategies to mitigate matrix effects in this compound analysis?
A5: A multi-faceted approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove as many interfering components as possible before the sample is injected into the LC-MS system. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[3][5]
-
Chromatographic Separation: Modifying your HPLC or UHPLC method to better separate this compound from matrix components is crucial. This can involve changing the column chemistry (e.g., using a C30 column for carotenoids), adjusting the mobile phase gradient, or altering the flow rate.
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for correcting matrix effects. The SIL internal standard will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification.[3]
-
Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix that is as similar as possible to your samples can help to compensate for consistent matrix effects.
Troubleshooting Guides
Guide 1: Investigating and Quantifying Matrix Effects
This guide provides a systematic approach to determine if you are experiencing matrix effects in your this compound analysis.
-
System Setup:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Using a syringe pump and a T-fitting, infuse this standard solution post-column into the MS ion source.
-
Equilibrate the LC-MS system until a stable baseline signal for this compound is observed.
-
-
Analysis:
-
Inject a blank matrix extract (that does not contain this compound) onto the LC column.
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
-
Interpretation:
-
A significant dip in the baseline signal indicates ion suppression at that retention time.
-
A significant rise in the baseline signal indicates ion enhancement.
-
-
Sample Preparation:
-
Set A (Neat Solution): Spike a known concentration of this compound into your initial mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Take a blank matrix sample through your entire extraction procedure. In the final step, spike the same known concentration of this compound into the extracted matrix.
-
-
LC-MS Analysis:
-
Analyze multiple replicates of both Set A and Set B.
-
-
Calculation:
-
Calculate the average peak area for both sets.
-
Matrix Effect (%) = (Average Peak Area of Set B / Average Peak Area of Set A) x 100%
-
-
Interpretation:
-
A value close to 100% suggests minimal matrix effects.
-
A value < 80% indicates significant ion suppression.
-
A value > 120% indicates significant ion enhancement.
-
Guide 2: Mitigating Matrix Effects
This guide provides detailed approaches to reduce or eliminate the impact of matrix effects on your this compound quantification.
-
Solid-Phase Extraction (SPE):
-
Select an SPE cartridge with a sorbent that has a high affinity for this compound and a low affinity for the interfering matrix components (e.g., a C18 or a specialized carotenoid column).
-
Condition the cartridge with an appropriate solvent (e.g., methanol followed by hexane).[5]
-
Load the sample, dissolved in a non-polar solvent like hexane, onto the cartridge.[5]
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interferences.[5]
-
Elute the this compound with a stronger solvent or a mixture of solvents (e.g., acetone, ethyl acetate, or dichloromethane in hexane).
-
-
Liquid-Liquid Extraction (LLE):
-
Homogenize your sample in a suitable solvent (e.g., a mixture of methanol and water).
-
Add an immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate) to the sample homogenate.
-
Vortex or shake vigorously to partition the this compound into the organic layer.
-
Centrifuge to separate the layers and collect the organic phase.
-
Repeat the extraction of the aqueous layer to maximize recovery.
-
Evaporate the pooled organic extracts to dryness and reconstitute in a solvent compatible with your LC mobile phase.
-
-
Column Selection: Utilize a C30 reversed-phase column, which is specifically designed for the separation of carotenoid isomers and provides good retention and resolution for xanthophylls.
-
Mobile Phase Gradient: Develop a gradient elution program that effectively separates this compound from the major matrix components identified in your post-column infusion experiment. A common mobile phase for carotenoid analysis involves a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.
-
Flow Rate: Optimize the flow rate to ensure sharp peaks and good separation.
-
Matrix-Matched Calibration:
-
Obtain a blank matrix that is free of this compound.
-
Process this blank matrix using your established sample preparation method.
-
Prepare your calibration standards by spiking known concentrations of this compound into the processed blank matrix extract.
-
-
Standard Addition:
-
Divide your sample into several aliquots.
-
Spike each aliquot with a different, known amount of this compound standard (including a zero-addition aliquot).
-
Analyze all aliquots and plot the peak area against the concentration of the added standard.
-
The absolute concentration of this compound in the original sample is determined by extrapolating the linear regression to the x-intercept.
-
Data Presentation
Table 1: Summary of Potential Matrix Interferences and Mitigation Strategies for this compound Analysis
| Potential Interfering Substance | Common Source Matrices | Primary Effect on LC-MS | Recommended Mitigation Strategy |
| Triacylglycerides | Plant oils, fatty tissues, citrus peel | Ion Suppression | Solid-Phase Extraction (SPE) with a non-polar wash, Liquid-Liquid Extraction (LLE) |
| Phospholipids | Plasma, serum, biological tissues | Ion Suppression | Protein precipitation followed by SPE or LLE, specialized phospholipid removal plates |
| Other Carotenoids/Pigments | Plant extracts (e.g., citrus, leafy greens) | Co-elution, potential ion suppression/enhancement | Chromatographic optimization (C30 column, gradient elution), SPE with selective elution |
| Salts | Biological fluids, buffered extracts | Ion Suppression | Sample dilution, desalting columns, appropriate sample preparation (LLE, SPE) |
| Sugars | Fruit juices, plant extracts | Ion Suppression | Solid-Phase Extraction (SPE) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Lipid-Rich Matrix (e.g., Citrus Peel Extract)
-
Sample Preparation:
-
Homogenize 1 g of the sample in 10 mL of hexane.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol, followed by 5 mL of hexane. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the hexane extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of hexane to remove triacylglycerides and other non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of a 50:50 (v/v) mixture of acetone and hexane.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL of methanol/MTBE).
-
Filter through a 0.22 µm syringe filter before LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: UHPLC system
-
Column: C30 Reversed-Phase Column (e.g., 2.1 x 100 mm, 3 µm)
-
Mobile Phase A: Methanol with 0.1% formic acid
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-18 min: Hold at 50% A, 50% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized based on the specific instrument and this compound standard. A possible transition for a related xanthophyll could be monitored and adapted. For example, for this compound (m/z 601.4), potential product ions would need to be determined by infusion of a pure standard.
Visualizations
Caption: Workflow for Identifying and Mitigating Matrix Effects in this compound LC-MS Analysis.
Caption: Troubleshooting Decision Tree for Inconsistent this compound LC-MS Results.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Auroxanthin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of specific carotenoids like auroxanthin is crucial for product efficacy and safety. This guide provides a comparative overview of various analytical methods for this compound quantification, with a primary focus on the validation of a High-Performance Liquid Chromatography (HPLC) method. We will explore alternative methods such as Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, supported by experimental data from related carotenoid analyses.
Methodology Comparison: HPLC, UPLC, LC-MS, and Spectrophotometry
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC is a widely adopted technique, UPLC and LC-MS offer significant advantages in terms of speed and sensitivity, respectively. Spectrophotometry, though simpler, lacks the specificity of chromatographic methods.[1][2]
Table 1: Comparison of Performance Parameters for Carotenoid Quantification Methods
| Parameter | HPLC-DAD | UPLC-DAD | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.998[3] | > 0.99[4] | > 0.98 | Typically > 0.99 |
| Limit of Detection (LOD) | 0.020 - 0.063 mg/L[3] | < 1.0 µg/mL[4] | 0.001 - 0.422 µg/mL[5] | Generally higher than chromatographic methods |
| Limit of Quantification (LOQ) | 0.067 - 0.209 mg/L[3] | Not specified | 0.003 - 1.406 µg/mL[5] | Generally higher than chromatographic methods |
| Precision (RSD) | Repeatability: 2.2 - 16.2 % | Intra-day: 0.97 - 6.21 %[6] | Not specified | Reproducibility: 5.4 - 7.0 %[7] |
| Accuracy (Recovery) | 89 - 97%[8] | 85 - 100 %[4] | Not specified | Dependent on matrix, potential for overestimation[1][9] |
| Analysis Time | ~30 - 50 min[5][10] | < 10 min[4] | ~50 min[5] | < 5 min |
| Specificity | Good, can separate isomers | Excellent | Excellent, mass-based detection | Low, measures total carotenoids |
Note: The data presented are representative values from studies on various carotenoids, as specific validated data for this compound is limited. These values provide a reliable estimate for the expected performance of each method for this compound quantification.
Experimental Protocols
A detailed and robust experimental protocol is fundamental for the successful validation of any analytical method. Below are generalized protocols that can be adapted for this compound quantification.
1. Sample Preparation (General Protocol for Plant Material)
-
Homogenization: Weigh a representative amount of the sample and homogenize it, often after lyophilization.
-
Extraction: Extract the carotenoids using a suitable organic solvent or a mixture of solvents (e.g., methanol/ethyl acetate/petroleum ether).[10] The extraction should be performed under subdued light to prevent degradation of the light-sensitive carotenoids.
-
Saponification (Optional but Recommended): To hydrolyze carotenoid esters and remove interfering lipids, a saponification step with methanolic potassium hydroxide can be included.[11]
-
Partitioning: Partition the carotenoids into a non-polar solvent like petroleum ether or diethyl ether.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent compatible with the analytical system.[12]
2. HPLC Method for Carotenoid Analysis
-
Column: A C30 reversed-phase column is often preferred for the separation of carotenoid isomers.[13] C18 columns are also widely used.[14]
-
Mobile Phase: A gradient elution is typically employed using a mixture of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.[13][15]
-
Flow Rate: A typical flow rate is around 1 mL/min.[14]
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the maximum wavelength for this compound (around 420-450 nm).[10]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a certified reference standard.
3. UPLC Method for Carotenoid Analysis
-
Column: A sub-2 µm particle size column (e.g., HSS T3 or C18) is used to achieve high resolution and speed.[16][17]
-
Mobile Phase: Similar to HPLC, a gradient of solvents like acetonitrile, methanol, and methylene chloride is often used.[18]
-
Flow Rate: A typical flow rate is between 0.8 and 1.3 mL/min.[6][17]
-
Detection: A PDA detector is commonly used.
4. LC-MS Method for Carotenoid Analysis
-
Chromatography: The separation is achieved using either an HPLC or UPLC system as described above.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often more effective for ionizing carotenoids than Electrospray Ionization (ESI).[19]
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for selective and sensitive detection of the target analyte.[5]
5. UV-Vis Spectrophotometric Method
-
Prepare a sample extract as described in the sample preparation protocol.
-
Measure the absorbance of the extract at the maximum absorption wavelength of this compound in the chosen solvent.
-
Calculate the concentration using the Beer-Lambert law and the specific extinction coefficient for this compound. It is important to note that this method will provide an estimate of the total carotenoid content and may not be specific to this compound if other carotenoids with overlapping absorption spectra are present.[20]
Workflow for HPLC Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates the key steps involved in the validation of an HPLC method for this compound quantification.
Caption: Workflow for the validation of an HPLC method.
Conclusion
The validation of an analytical method for this compound quantification is a critical step to ensure reliable and accurate results. While HPLC with DAD detection provides a robust and widely accessible method, UPLC offers improvements in speed and resolution. For applications requiring the highest sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred technique. Spectrophotometry can be a useful screening tool but lacks the specificity required for accurate quantification in the presence of other carotenoids. The choice of method should be guided by the specific research or quality control objectives, and a thorough validation should be performed according to established guidelines.
References
- 1. thescipub.com [thescipub.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scribd.com [scribd.com]
- 10. shimadzu.com [shimadzu.com]
- 11. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. scielo.br [scielo.br]
- 14. Frontiers | Reversed Phase HPLC-DAD Profiling of Carotenoids, Chlorophylls and Phenolic Compounds in Adiantum capillus-veneris Leaves [frontiersin.org]
- 15. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous quantification of carotenoids, retinol, and tocopherols in forages, bovine plasma, and milk: validation of a novel UPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of spectrophotometric and HPLC methods for determination of carotenoids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antioxidant Capacities of Auroxanthin and Violaxanthin
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of two prominent xanthophyll carotenoids, auroxanthin and violaxanthin. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Quantitative Assessment of Antioxidant Activity
The antioxidant potential of this compound and violaxanthin has been evaluated using various in vitro assays. The following tables summarize the key quantitative data, providing a direct comparison of their efficacy in scavenging free radicals and inhibiting lipid peroxidation.
Table 1: Radical Scavenging Activity
| Compound | DPPH Radical Scavenging (EC50) | ABTS Radical Scavenging (EC50) |
| Violaxanthin | 41.42 µg/mL[1] | 15.25 µg/mL[1] |
| This compound | Data not available in the searched literature | Data not available in the searched literature |
Table 2: Lipid Peroxidation Inhibitory Activity
| Compound | Lipid Peroxidation Inhibition (IC50) |
| Violaxanthin | 0.46 µM |
| This compound | Potent activity reported, specific IC50 value not available in the searched literature but implied to be comparable to violaxanthin. |
Note: A lower EC50 or IC50 value indicates a higher antioxidant activity.
Experimental Methodologies
The following sections detail the experimental protocols for the antioxidant assays cited in this guide. These methodologies are crucial for the replication and validation of the presented findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.
-
Sample Preparation: The test compounds (this compound or violaxanthin) are dissolved in an appropriate solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the sample solutions.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
EC50 Determination: The EC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of the test compounds are prepared.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance at 734 nm is recorded.
-
Calculation and EC50 Determination: The percentage of inhibition and the EC50 value are calculated in a manner similar to the DPPH assay.
Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, a critical process in cellular damage. One common method involves using a biological membrane model, such as liposomes or brain homogenates, and inducing peroxidation with a free radical initiator.
Protocol:
-
Preparation of Lipid Substrate: A suspension of liposomes or a homogenate of a lipid-rich tissue (e.g., brain) is prepared in a suitable buffer.
-
Induction of Peroxidation: Lipid peroxidation is initiated by adding a pro-oxidant, such as a source of hydroxyl radicals (e.g., FeSO4/ascorbate) or peroxyl radicals (e.g., AAPH).
-
Sample Incubation: The lipid substrate is incubated with various concentrations of the test compounds before or after the addition of the pro-oxidant.
-
Measurement of Peroxidation Products: The extent of lipid peroxidation is quantified by measuring the formation of byproducts, such as malondialdehyde (MDA), often using the thiobarbituric acid reactive substances (TBARS) assay.
-
Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the amount of peroxidation products in the presence and absence of the antioxidant.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant that inhibits lipid peroxidation by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanistic Insights
The antioxidant effects of xanthophylls like this compound and violaxanthin are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular antioxidant defense system.
General Antioxidant Mechanism of Xanthophylls
Xanthophylls are potent quenchers of singlet oxygen and can scavenge various free radicals. Their unique molecular structure, characterized by a long conjugated polyene chain and oxygen-containing functional groups, allows them to effectively delocalize electron density and stabilize radical species.
Caption: Direct radical scavenging by xanthophylls.
Modulation of the Nrf2 Antioxidant Response Pathway
Carotenoids, including xanthophylls, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription and a bolstered cellular antioxidant defense.
Caption: Activation of the Nrf2 pathway by xanthophylls.
Inhibition of the NF-κB Pathway by Violaxanthin
Violaxanthin has been reported to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Since inflammation and oxidative stress are intricately linked, this action also contributes to its overall antioxidant capacity. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By preventing its activation, violaxanthin can reduce the production of inflammatory mediators and reactive oxygen species.
Caption: Inhibition of the NF-κB pathway by violaxanthin.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key antioxidant assays described in this guide.
DPPH/ABTS Assay Workflow
Caption: General workflow for DPPH and ABTS assays.
Lipid Peroxidation Inhibition Assay Workflow
Caption: General workflow for lipid peroxidation inhibition assay.
Conclusion
Both this compound and violaxanthin demonstrate significant antioxidant properties, particularly in the inhibition of lipid peroxidation. Violaxanthin has also shown potent radical scavenging activity in DPPH and ABTS assays. While direct comparative data for this compound in these radical scavenging assays were not available in the reviewed literature, its structural similarity to violaxanthin suggests it would also possess notable activity. The antioxidant mechanisms of these xanthophylls extend beyond direct chemical interactions to the modulation of key cellular signaling pathways, including the Nrf2 and NF-κB pathways. This dual action underscores their potential as valuable compounds for further investigation in the development of therapeutic agents against oxidative stress-related diseases. Further research is warranted to fully elucidate the comparative efficacy of this compound in a broader range of antioxidant assays and to explore the specific molecular interactions of both compounds with cellular signaling components.
References
The Instability of Violaxanthin and the Emergence of Auroxanthin: A Comparative Guide to Xanthophyll Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of various xanthophylls, with a special focus on auroxanthin as a degradation product of violaxanthin. Understanding the stability of these compounds is crucial for their application in research, pharmaceuticals, and functional foods. This document summarizes quantitative data, details experimental protocols for stability assessment, and visualizes relevant biological pathways.
Executive Summary
Xanthophylls, a class of oxygenated carotenoids, are valued for their antioxidant properties and potential health benefits. However, their inherent instability, particularly when exposed to heat, light, and acidic conditions, presents a significant challenge for their practical application. This guide reveals that this compound, a furanoid derivative of violaxanthin, is not a primary xanthophyll to be compared for its intrinsic stability but is rather an indicator of violaxanthin degradation. Studies show that under thermal or acidic stress, violaxanthin undergoes an irreversible conversion to this compound. While this conversion signifies a loss of the parent compound, this compound itself exhibits noteworthy antioxidant properties, including potent lipid peroxidation inhibitory activity. This guide provides a comparative analysis of the stability of major xanthophylls and the formation kinetics of this compound, supported by experimental data and detailed methodologies.
Comparative Stability of Xanthophylls
The stability of xanthophylls is influenced by their molecular structure and environmental factors. The presence of epoxy groups, as in violaxanthin, renders the molecule particularly susceptible to degradation. In contrast, xanthophylls like lutein and zeaxanthin, which lack these epoxy groups, generally exhibit greater stability.
| Xanthophyll | Condition | Parameter | Value | Reference |
| Violaxanthin | Acidic Treatment | Product Formation | Conversion to this compound (mixture of (8S,8'S), (8S,8'R), and (8R,8'R) isomers in a ~4:6:1 ratio) | [1] |
| Neoxanthin | Thermal Degradation in Virgin Olive Oil | Stability Comparison | Greater stability than violaxanthin and antheraxanthin. | [2] |
| Lutein | Thermal Degradation (30-90 °C) | Activation Energy (Ea) | 3.2 kJ/mol | [3] |
| β-Carotene | Thermal Degradation (30-90 °C) | Activation Energy (Ea) | High thermal stability | [3] |
| Astaxanthin | Thermal Degradation (70°C and 80°C for 1h) | Degradation Rate | 31.35% and 38.28% respectively | [4] |
| This compound | Antioxidant Activity | IC50 (Lipid Peroxidation Inhibition) | Potent activity | [1][5] |
| This compound | Antioxidant Activity | IC50 (¹O₂ Quenching) | Very weak activity | [1][5] |
| Violaxanthin | Antioxidant Activity | IC50 (¹O₂ Quenching) | Weak activity | [1][5] |
Note: Direct kinetic data for the conversion of violaxanthin to this compound under various conditions is limited in the reviewed literature, preventing a more detailed quantitative comparison in this table. The formation of this compound is a clear indicator of violaxanthin instability.
Experimental Protocols
Accurate assessment of xanthophyll stability is paramount for research and development. The following are detailed methodologies for key experiments cited in this guide.
Quantification of Violaxanthin Degradation and this compound Formation by HPLC-DAD
This method is designed to separate and quantify violaxanthin and its degradation products, including this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD)
-
C30 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Water (HPLC grade)
-
Violaxanthin standard
-
This compound standard (if available, otherwise identified by spectral characteristics)
Procedure:
-
Sample Preparation: Dissolve the xanthophyll extract or standard in the initial mobile phase. Protect the sample from light and heat.
-
Chromatographic Conditions:
-
Mobile Phase A: Methanol/Water (e.g., 95:5, v/v)
-
Mobile Phase B: MTBE
-
Gradient Elution: A linear gradient is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the less polar compounds. A typical gradient might be: 0-15 min, 80% A to 20% A; 15-20 min, hold at 20% A; 20-25 min, return to 80% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: Monitor at the maximum absorption wavelength for each compound (Violaxanthin: ~440 nm, this compound: ~400 nm).
-
-
Quantification: Create a calibration curve using the violaxanthin standard. Quantify violaxanthin based on its peak area. This compound can be quantified relative to the initial violaxanthin concentration or using an external standard if available.
Thermal Stability Assessment
This protocol evaluates the degradation of xanthophylls at elevated temperatures.
Procedure:
-
Prepare solutions of the xanthophylls to be tested in a suitable solvent (e.g., ethanol, or an oil matrix).
-
Place the solutions in a temperature-controlled environment (e.g., water bath, oven) at the desired temperatures (e.g., 60, 80, 100 °C).
-
At specific time intervals, withdraw aliquots of the solutions.
-
Immediately cool the aliquots in an ice bath to stop the degradation reaction.
-
Analyze the concentration of the remaining xanthophyll and any degradation products using the HPLC-DAD method described above.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and half-life (t½) assuming first-order kinetics.
Photostability Assessment
This protocol assesses the degradation of xanthophylls upon exposure to light.
Procedure:
-
Prepare solutions of the xanthophylls in a suitable solvent in quartz cuvettes or other transparent containers.
-
Expose the samples to a controlled light source (e.g., a xenon lamp with filters to simulate sunlight) of known intensity.
-
Wrap a control set of samples in aluminum foil to serve as dark controls.
-
At specific time intervals, withdraw aliquots and analyze the remaining xanthophyll concentration by HPLC-DAD.
-
Compare the degradation rates between the light-exposed and dark-control samples to determine the photostability.
Signaling Pathways and Experimental Workflows
The biological activity and degradation of xanthophylls are often intertwined with specific cellular pathways. The following diagrams illustrate key processes.
Conclusion
The stability of xanthophylls is a critical factor influencing their biological efficacy and application. This compound should be viewed not as a direct competitor in stability to other xanthophylls, but as a marker for the degradation of its precursor, violaxanthin. While the formation of this compound signifies the loss of violaxanthin, it is important to note that this compound retains antioxidant properties. For applications requiring the specific benefits of violaxanthin, it is imperative to control environmental conditions such as temperature, light, and pH to minimize its conversion to this compound. Conversely, understanding the conditions that promote this compound formation could be leveraged if its specific biological activities are desired. Further research into the quantitative kinetics of violaxanthin degradation under a wider range of conditions will provide a more complete picture of its stability profile and enable more precise control over its applications.
References
- 1. Production of Auroxanthins from Violaxanthin and 9-cis-Violaxanthin by Acidic Treatment and the Antioxidant Activities of Violaxanthin, 9-cis-Violaxanthin, and Auroxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Thermal Degradation Patterns of Natural Yellow Colorants Used in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Auroxanthin Quantification by Diverse Analytical Methodologies
For researchers, scientists, and professionals engaged in drug development, the precise quantification of bioactive compounds is fundamental to ensuring the validity of research findings and the quality of therapeutic agents. Auroxanthin, a carotenoid with potential pharmacological applications, necessitates rigorous analytical validation to ascertain accurate and reproducible measurements. This guide provides an objective comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. The presented experimental data, compiled from studies on analogous carotenoids, serves as a reliable benchmark for the cross-validation of this compound analysis.
Data Presentation: A Comparative Analysis of Analytical Method Performance
The selection of an analytical method for this compound quantification is contingent upon the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-DAD, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of carotenoids, providing a framework for what can be expected in the analysis of this compound.
| Performance Parameter | HPLC-DAD | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999[1] | > 0.99[2] | > 0.99[3] |
| Accuracy (% Recovery) | 97 - 105%[1] | 90.7 - 112.2%[4] | 95 - 105%[1] |
| Precision (% RSD) | < 2%[1] | < 15%[4] | < 5%[1] |
| Limit of Detection (LOD) | 0.0051–0.0300 µg/mL[5] | 0.1 - 1.3 µg/mL[4] | ~1 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.0155–0.0909 µg/mL[5] | 0.036 - 0.085 µ g/spot [4] | ~3 µg/mL[1] |
| Specificity | High[1] | Very High[1] | Low to Moderate[1] |
| Cost | Moderate[1] | High[1] | Low[1] |
| Throughput | Moderate[1] | High[1] | High[1] |
Experimental Protocols
Detailed and standardized methodologies are critical for the reproducibility and cross-validation of analytical results. The following protocols are generalized from established methods for carotenoid analysis and can be adapted for this compound.
Sample Preparation: Extraction of this compound
A robust extraction procedure is foundational for accurate quantification. Carotenoids are sensitive to light, heat, and oxidation, necessitating careful handling.[6]
-
Extraction: Samples should be homogenized and extracted with a suitable organic solvent or solvent mixture, such as acetone, ethanol, or a hexane/acetone mixture.[7] To prevent oxidative degradation, extractions should be performed under dim light and at reduced temperatures.[8] The addition of an antioxidant like butylated hydroxytoluene (BHT) is often recommended.[8]
-
Saponification (Optional): For complex matrices containing interfering lipids or chlorophylls, a saponification step using methanolic potassium hydroxide can be employed to remove these interfering substances.[8]
-
Final Preparation: The resulting extract is typically dried under a stream of nitrogen and redissolved in a solvent compatible with the chosen analytical method.[9] The extract should be filtered through a 0.45 µm filter prior to injection for chromatographic analysis.[10]
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is considered a gold standard for carotenoid analysis due to its high selectivity and ability to separate complex mixtures.[9][11]
-
Instrumentation: A high-performance liquid chromatograph equipped with a diode-array detector.
-
Chromatographic Conditions:
-
Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers.[5][9]
-
Mobile Phase: A gradient elution using a binary or ternary solvent system is common. Typical mobile phases include mixtures of methanol, methyl-tert-butyl ether (MTBE), and water.[5][9]
-
Detection: The DAD is set to monitor at the maximum absorption wavelength (λmax) of this compound (typically around 400-450 nm). A full spectral scan (e.g., 250-600 nm) is also recorded for peak identification and purity assessment.[9]
-
-
Quantification: A calibration curve is generated by injecting standard solutions of this compound at known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and complex sample matrices.[12][13]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer, typically with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[12]
-
Chromatographic Conditions: Similar to HPLC-DAD, a C30 column with a gradient elution is often used.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode is commonly used for carotenoids.
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound are monitored in Multiple Reaction Monitoring (MRM) mode for high selectivity.
-
-
Quantification: Quantification is achieved using a calibration curve constructed from this compound standards. The use of a suitable internal standard is recommended to correct for matrix effects and variations in instrument response.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible method, but it is less specific than chromatographic techniques.[14] It is often used for the determination of total carotenoid content.[3]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
The this compound extract is diluted with a suitable solvent (e.g., ethanol or hexane).
-
The absorbance of the solution is measured at the λmax of this compound.
-
-
Quantification: The concentration of this compound is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of this compound in the specific solvent, b is the path length of the cuvette, and c is the concentration.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of this compound results and the general experimental workflow for its analysis.
Caption: Logical workflow for the cross-validation of this compound results.
Caption: General workflow for this compound analysis from sample to report.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Biological Extraction, HPLC Quantification and Medical Applications of Astaxanthin Extracted from Crawfish “Procambarus clarkii” Exoskeleton By-Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review of Analytical Approaches for Carotenoids Assessment in Plant-Based Foods: Advances, Applications, and Future Directions | MDPI [mdpi.com]
- 12. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. quora.com [quora.com]
A Comparative Guide to the Antioxidant Efficacy of Auroxanthin and Astaxanthin
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of carotenoids, astaxanthin has garnered significant attention for its potent antioxidant properties. However, other xanthophylls, such as auroxanthin, are also emerging as compounds of interest. This guide provides an objective comparison of the antioxidant efficacy of this compound and astaxanthin, supported by available experimental data, to aid researchers and drug development professionals in their understanding and potential applications of these molecules.
Executive Summary
Astaxanthin exhibits a broad and potent antioxidant capacity, supported by a wealth of scientific literature. It effectively quenches singlet oxygen and scavenges various free radicals, and its mechanism of action involves the modulation of key signaling pathways like Nrf2. In contrast, the available data on this compound's antioxidant activity is limited. While it has been shown to be a potent inhibitor of lipid peroxidation, its singlet oxygen quenching ability is reported to be very weak. A direct and comprehensive comparison is challenging due to the disparity in available quantitative data.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data on the antioxidant efficacy of this compound and astaxanthin. It is important to note the limited availability of data for this compound.
Table 1: Radical Scavenging Activity and Antioxidant Capacity
| Antioxidant | ORAC Value (µmol TE/100g) | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) |
| This compound | Data not available | Data not available | Data not available |
| Astaxanthin | 2,822,200[1][2] | 17.5 ± 3.6 µg/mL[3] | 7.7 ± 0.6 µg/mL[3] |
Table 2: Singlet Oxygen Quenching and Lipid Peroxidation Inhibition
| Antioxidant | Singlet Oxygen Quenching Activity | Lipid Peroxidation Inhibition (IC50) |
| This compound | Very weak[1][4][5] | Potent (~2.5 µM for an isomer)[5] |
| Astaxanthin | High (EC50: 9.2 ± 0.5 µg/mL)[3] | IC50 values vary depending on the study, but it is a known potent inhibitor. |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols used in the cited studies.
Lipid Peroxidation Inhibition Assay (for this compound)
The study by Araki et al. (2016) which identified this compound's potent lipid peroxidation inhibitory activity, does not have its full experimental protocol readily available in the public domain. However, a general approach for such an assay, often employed for carotenoids, is as follows:
-
Preparation of Liposomes: A lipid substrate, such as linoleic acid or a brain homogenate, is used to create liposomes, which serve as a model for cell membranes.
-
Induction of Peroxidation: Lipid peroxidation is initiated by adding a pro-oxidant, such as ferrous sulfate (FeSO4) and ascorbate, or a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Incubation with Antioxidant: The liposome suspension is incubated with varying concentrations of the antioxidant (this compound).
-
Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of byproducts, most commonly malondialdehyde (MDA), using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance is measured spectrophotometrically, typically around 532 nm.
-
Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the samples treated with the antioxidant to the control samples without the antioxidant. The IC50 value, the concentration of the antioxidant required to inhibit 50% of lipid peroxidation, is then determined.
Singlet Oxygen Quenching Assay (General Protocol)
While the specific protocol used for this compound is not detailed, a common method for assessing singlet oxygen quenching capacity involves the following steps:
-
Generation of Singlet Oxygen: A photosensitizer, such as methylene blue or rose bengal, is used to generate singlet oxygen (¹O₂) upon exposure to light of a specific wavelength.
-
Detection Probe: A chemical probe, like 1,3-diphenylisobenzofuran (DPBF), which reacts with ¹O₂ and loses its fluorescence or absorbance at a specific wavelength, is employed.
-
Quenching Reaction: The antioxidant (this compound or astaxanthin) is introduced into the system to compete with the detection probe for ¹O₂.
-
Measurement: The rate of decay of the probe's signal (fluorescence or absorbance) is measured over time in the presence and absence of the antioxidant.
-
Calculation of Quenching Rate: The quenching rate constant is calculated based on the difference in the decay rates, providing a quantitative measure of the antioxidant's ability to quench singlet oxygen.
Signaling Pathways and Mechanisms of Action
Astaxanthin: A Multi-faceted Antioxidant
Astaxanthin's antioxidant prowess stems from its unique molecular structure, which allows it to span the cell membrane and neutralize reactive oxygen species (ROS) in both the lipid and aqueous environments.[5] Its mechanism of action is two-fold:
-
Direct Scavenging of Free Radicals: Astaxanthin directly quenches singlet oxygen and scavenges a wide array of free radicals, including superoxide, hydroxyl, and peroxyl radicals.[6] This direct action helps to mitigate oxidative damage to cellular components like lipids, proteins, and DNA.
-
Modulation of the Nrf2 Signaling Pathway: Astaxanthin can also exert its antioxidant effects indirectly by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and detoxifying enzymes, collectively known as the antioxidant response element (ARE).
The activation of the Nrf2 pathway by astaxanthin proceeds as follows:
-
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).
-
In the presence of oxidative stress or inducers like astaxanthin, Nrf2 dissociates from Keap1.
-
Nrf2 then translocates to the nucleus.
-
In the nucleus, Nrf2 binds to the ARE in the promoter region of target genes.
-
This binding initiates the transcription of various protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
-
The resulting enzymes help to neutralize ROS and protect the cell from oxidative damage.
This compound: A Potent Inhibitor of Lipid Peroxidation
The mechanism by which this compound inhibits lipid peroxidation is likely through direct scavenging of lipid peroxyl radicals, thereby breaking the chain reaction of lipid degradation. Its furanoid rings may play a role in its ability to interact with and neutralize these radicals within the lipid bilayer of cell membranes. However, detailed studies on its interaction with cellular signaling pathways are currently lacking.
Experimental Workflow for Antioxidant Efficacy Assessment
The general workflow for comparing the antioxidant efficacy of two compounds like this compound and astaxanthin involves a series of in vitro assays.
Conclusion
Astaxanthin stands out as a remarkably potent antioxidant with a well-documented, multi-pronged mechanism of action that includes both direct radical scavenging and modulation of the Nrf2 signaling pathway. The extensive body of research provides a strong foundation for its consideration in applications targeting oxidative stress.
This compound, while showing promise as a potent inhibitor of lipid peroxidation, remains a less-characterized molecule. Its "very weak" singlet oxygen quenching activity suggests a more specialized antioxidant role compared to the broad-spectrum activity of astaxanthin. Further research is imperative to fully elucidate the antioxidant potential and mechanisms of this compound, including the generation of more comprehensive quantitative data and exploration of its effects on cellular signaling pathways. This will enable a more direct and robust comparison with astaxanthin and other well-studied antioxidants, ultimately clarifying its potential for therapeutic and nutraceutical applications.
References
- 1. Production of Auroxanthins from Violaxanthin and 9-cis-Violaxanthin by Acidic Treatment and the Antioxidant Activities of Violaxanthin, 9-cis-Violaxanthin, and Auroxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of astaxanthin supplementation on lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimum Production Conditions, Purification, Identification, and Antioxidant Activity of Violaxanthin from Microalga Eustigmatos cf. polyphem (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cyanotech.com [cyanotech.com]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Auroxanthin Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
Auroxanthin, a xanthophyll carotenoid found in various yellow-pigmented flowers and plants, is gaining interest for its potential biological activities. Efficiently extracting this compound is a critical first step for research and development. This guide provides a head-to-head comparison of common and advanced extraction techniques for this compound, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Extraction Techniques
The following table summarizes the performance of various extraction techniques for this compound and related xanthophylls. Data for Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are based on studies of structurally similar xanthophylls like astaxanthin and lutein, as specific quantitative data for this compound using these methods is limited in current literature. This serves as a valuable proxy for estimating potential yields and process parameters.
| Extraction Technique | Raw Material | Solvent(s) | Temperature (°C) | Time | Yield/Efficiency | Purity | Reference |
| Solvent Extraction | Flame Tree Flowers | Ethanol | Room Temp. | 24 hours | 48.64 µg/g | Not Specified | [1] |
| Solvent Extraction | Golden Aster Flowers | Ethanol | Room Temp. | 24 hours | 29.1 µg/g | Not Specified | [1] |
| Solvent Extraction | Solid Aster Flowers | Ethanol | Room Temp. | 24 hours | 22.1 µg/g | Not Specified | [1] |
| Solvent Extraction | Yellow Rose Petals | Ethanol | Room Temp. | 24 hours | 10.2 µg/g | Not Specified | [1] |
| Ultrasound-Assisted Extraction (UAE) | Haematococcus pluvialis (for Astaxanthin) | 48% Ethanol in Ethyl Acetate | 41.1 °C | 16 min | 27.58 mg/g | Not Specified | [2] |
| Microwave-Assisted Extraction (MAE) | Haematococcus pluvialis (for Astaxanthin) | Acetone | 75 °C | 5 min | 75% recovery | Not Specified | |
| Supercritical Fluid Extraction (SFE) | Haematococcus pluvialis (for Astaxanthin) | scCO₂ with Ethanol co-solvent | 50 °C | 80 min | 94.5% recovery | Not Specified | [3] |
| Enzyme-Assisted Solvent Extraction | Marigold Flowers | Hexane | Not Specified | Not Specified | 97% recovery | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. It is important to note that optimization of these protocols is often necessary depending on the specific raw material and desired purity of the final this compound extract.
Conventional Solvent Extraction
This is the most traditional method for extracting carotenoids.
Objective: To extract this compound from plant materials using organic solvents.
Materials:
-
Dried and powdered flower petals (e.g., Flame Tree, Golden Aster)
-
Ethanol (or other solvents like hexane, acetone)[1]
-
Separating funnel
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a known amount of the dried, powdered plant material.
-
Macerate the sample in a sufficient volume of ethanol (e.g., a 1:10 solid-to-solvent ratio) for 24 hours at room temperature in the dark to prevent photodegradation.[1]
-
After maceration, filter the mixture to separate the solid residue from the liquid extract.
-
The extraction can be repeated with fresh solvent on the residue to maximize yield.
-
Combine the liquid extracts and concentrate them using a rotary evaporator under reduced pressure and at a low temperature (typically below 40°C) to obtain the crude this compound extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and mass transfer.[5]
Objective: To rapidly extract this compound with reduced solvent consumption.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., Ethanol in Ethyl Acetate)[2]
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure (based on Astaxanthin extraction):
-
Mix the plant material with the chosen solvent system in a flask. A liquid-to-solid ratio of 20:1 (mL/g) has been shown to be effective for related compounds.[2][6]
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 20 kHz) and power (e.g., 200 W) for a short duration (e.g., 16 minutes).[2]
-
Maintain a constant temperature during the process (e.g., 41.1°C) using a cooling water bath.[2]
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Collect the supernatant and concentrate it using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, causing cell rupture and rapid extraction of the target compound.[7][8]
Objective: To achieve high-yield extraction of this compound in a very short time.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., Acetone, Ethanol)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure (based on Astaxanthin extraction):
-
Place the plant material and solvent in a specialized microwave-transparent extraction vessel.
-
Set the microwave power (e.g., 141 W) and extraction time (e.g., 83 seconds).
-
The microwave energy will rapidly heat the solvent and plant matrix, causing the cell walls to rupture and release the this compound.
-
After the extraction cycle, allow the vessel to cool.
-
Filter the extract to remove solid residues.
-
Concentrate the filtrate using a rotary evaporator.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[9] By manipulating temperature and pressure, the solvating power of the fluid can be tuned.
Objective: To obtain a high-purity, solvent-free this compound extract.
Materials:
-
Dried and powdered plant material
-
Supercritical fluid extraction system
-
Supercritical grade CO₂
-
Co-solvent (e.g., Ethanol)
Procedure (based on Astaxanthin extraction):
-
Load the dried and ground plant material into the extraction vessel of the SFE system.
-
Pressurize and heat the CO₂ to bring it to its supercritical state (e.g., 50 MPa and 50°C).[3]
-
Introduce a co-solvent like ethanol to the supercritical CO₂ to increase its polarity and enhance the extraction of xanthophylls.
-
Pass the supercritical fluid mixture through the extraction vessel at a constant flow rate. The supercritical CO₂ will effuse into the plant material and dissolve the this compound.
-
The extract-laden fluid then flows into a separator vessel where the pressure is reduced, causing the CO₂ to return to a gaseous state and the this compound to precipitate.
-
The now gaseous CO₂ can be recycled, and the solvent-free this compound extract is collected from the separator.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Response Surface Methodology for Ultrasound-Assisted Extraction of Astaxanthin from Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of CO2 Flow Rate on the Extraction of Astaxanthin and Fatty Acids from Haematococcus pluvialis Using Supercritical Fluid Technology [mdpi.com]
- 4. Enzyme-mediated solvent extraction of carotenoids from marigold flower (Tagetes erecta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hielscher.com [hielscher.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 8. biochemjournal.com [biochemjournal.com]
- 9. psecommunity.org [psecommunity.org]
Assessing the Isomeric Purity of Synthesized Auroxanthin Standards: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthesized standards is a critical step in guaranteeing the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of analytical methodologies for the assessment of isomeric purity in synthesized auroxanthin, a carotenoid of significant interest. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique.
This compound, a xanthophyll carotenoid, possesses a unique structure with two furanoid rings, leading to the potential for multiple stereoisomers. The synthesis of this compound standards can result in a mixture of these isomers, primarily the diastereomers (8S,8'S), (8S,8'R), and (8R,8'R)-auroxanthin. The presence of these and other isomeric impurities, such as cis/trans isomers, can significantly impact the biological activity and physicochemical properties of the standard. Therefore, robust analytical methods are required to accurately separate and quantify these isomers.
This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC) for the isomeric purity assessment of synthesized this compound standards.
Comparative Analysis of Chromatographic Techniques
The choice of analytical technique for isomeric purity assessment is crucial and depends on the specific requirements for resolution, speed, and sensitivity. Below is a summary of the key performance indicators for HPLC, UPLC, and SFC in the context of this compound isomer analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Supercritical Fluid Chromatography (SFC) |
| Resolution | Good, especially with specialized columns like C30. Capable of separating major diastereomers. | Excellent, offers significantly higher peak resolution and efficiency compared to HPLC, allowing for the separation of closely related isomers.[1][2][3] | High, particularly effective for separating both geometric (cis/trans) and structural isomers.[4] |
| Analysis Time | Longer run times are typically required for adequate separation. | Significantly faster analysis times compared to HPLC, leading to higher throughput.[1][2][3] | Very fast separation times, often shorter than both HPLC and UPLC. |
| Sensitivity | Good, suitable for routine analysis. | Higher sensitivity due to sharper peaks and reduced band broadening.[1][2][3] | High sensitivity, often coupled with mass spectrometry for enhanced detection. |
| Solvent Consumption | High, utilizes significant volumes of organic solvents. | Lower solvent consumption compared to HPLC, making it a more environmentally friendly option.[1][2] | Significantly lower organic solvent consumption, primarily using supercritical CO2, positioning it as a "green" chromatography technique. |
| Instrumentation Cost | Lower initial investment compared to UPLC and SFC. | Higher initial investment than HPLC. | Higher initial investment compared to HPLC. |
| Method Development | Well-established protocols available for carotenoids. | Requires optimization but benefits from established HPLC principles. | Can be more complex due to the additional parameters of pressure and temperature. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these analytical techniques. Below are representative protocols for HPLC, UPLC, and SFC tailored for the separation of this compound isomers.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is optimized for the separation of this compound diastereomers using a C30 stationary phase, which is well-suited for resolving carotenoid isomers.[5][6]
-
Column: C30 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Methanol/Water (95:5, v/v)
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE)
-
Gradient:
-
0-15 min: 10% B
-
15-30 min: 10-50% B (linear gradient)
-
30-35 min: 50% B (isocratic)
-
35-40 min: 50-10% B (linear gradient)
-
40-45 min: 10% B (isocratic re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: Photodiode Array (PDA) detector at 425 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the synthesized this compound standard in a mixture of MTBE and methanol (1:1, v/v) to a final concentration of approximately 10 µg/mL.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
This UPLC method offers a significant reduction in analysis time while improving resolution, making it ideal for high-throughput screening.
-
Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile/Water (85:15, v/v) with 0.1% formic acid
-
Mobile Phase B: Isopropanol with 0.1% formic acid
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5-40% B (linear gradient)
-
15-17 min: 40-95% B (linear gradient)
-
17-19 min: 95% B (isocratic)
-
19-20 min: 95-5% B (linear gradient)
-
20-22 min: 5% B (isocratic re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection: PDA detector at 425 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the synthesized this compound standard in the initial mobile phase composition to a final concentration of approximately 5 µg/mL.
Supercritical Fluid Chromatography (SFC) Protocol
SFC provides a rapid and environmentally friendly alternative for the separation of this compound isomers.
-
Column: Chiral Stationary Phase (e.g., Amylose or Cellulose-based, 150 mm x 4.6 mm, 3 µm)
-
Mobile Phase A: Supercritical Carbon Dioxide (CO2)
-
Mobile Phase B (Co-solvent): Methanol
-
Gradient:
-
0-2 min: 5% B
-
2-8 min: 5-25% B (linear gradient)
-
8-10 min: 25% B (isocratic)
-
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Detection: PDA detector at 425 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the synthesized this compound standard in methanol to a final concentration of approximately 10 µg/mL.
Potential Isomeric Impurities and Degradation Products
During the synthesis of this compound, typically through the acid-catalyzed rearrangement of violaxanthin, several isomeric impurities can be formed. It is crucial to identify and quantify these to ensure the purity of the standard.
-
(8S,8'S)-, (8S,8'R)-, and (8R,8'R)-Auroxanthin: These are the primary diastereomers expected from the synthesis.
-
Cis/Trans Isomers: The polyene chain of this compound is susceptible to isomerization, leading to the formation of various cis isomers (e.g., 9-cis, 13-cis).[7][8][9][10] These can be induced by heat, light, or acid.
-
Luteoxanthin and Mutatoxanthin: These are potential byproducts if the starting material, violaxanthin, is not pure and contains antheraxanthin.
-
Degradation Products: this compound can degrade over time or under harsh conditions to form smaller molecules, such as apocarotenals and apocarotenones.[11][12][13]
Visualizing the Isomeric Purity Assessment Workflow
A clear and logical workflow is essential for a systematic approach to isomeric purity assessment. The following diagrams, generated using the DOT language, illustrate the key stages of the process.
Caption: Workflow for the isomeric purity assessment of synthesized this compound standards.
Caption: Decision tree for selecting the optimal chromatographic method.
By carefully considering the comparative data and detailed protocols presented in this guide, researchers can confidently select and implement the most suitable analytical method for the accurate isomeric purity assessment of their synthesized this compound standards, thereby ensuring the integrity of their research and development activities.
References
- 1. ijcrt.org [ijcrt.org]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Comparison of UPLC and HPLC methods for determination of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography and capillary supercritical-fluid chromatography separation of vegetable carotenoids and carotenoid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of structural, geometrical and optical isomers of epoxycarotenoids using triacontyl-bonded stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Z-Isomerization of Astaxanthin in Paracoccus carotinifaciens via Microwave Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isomerization of Commercially Important Carotenoids (Lycopene, β-Carotene, and Astaxanthin) by Natural Catalysts: Isothiocyanates and Polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. agritrop.cirad.fr [agritrop.cirad.fr]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Auroxanthin Measurement
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method for auroxanthin quantification is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for the specific quantification of individual carotenoids, while spectrophotometry offers a simpler, though less specific, approach for total carotenoid estimation.
| Parameter | HPLC | UPLC/UPC² | Spectrophotometry |
| Principle | Chromatographic separation based on polarity | Chromatographic separation with smaller particles for higher resolution and speed | Measurement of light absorbance at a specific wavelength |
| Specificity | High (can separate isomers) | Very High (excellent separation of isomers and related compounds) | Low (measures total carotenoids, susceptible to interference) |
| Sensitivity | Good | Excellent | Moderate |
| Analysis Time | ~20-35 minutes[1] | ~2-5 minutes[1] | < 5 minutes |
| Solvent Consumption | Moderate to High | Low | Low |
| Instrumentation Cost | Moderate | High | Low |
| Typical Limit of Detection (LOD) (for related carotenoids) | 0.020 - 0.081 µg/mL | ~1-10 ng/mL | Not typically reported for specific compounds |
| Typical Limit of Quantification (LOQ) (for related carotenoids) | 0.067 - 0.209 µg/mL | ~3-35 ng/mL | Not typically reported for specific compounds |
Experimental Protocols
Accurate quantification of this compound requires careful sample preparation and adherence to validated analytical protocols. The following sections detail generalized procedures for extraction and analysis by HPLC/UPLC and spectrophotometry, which can be adapted and optimized for specific sample matrices.
Sample Extraction and Preparation
A robust extraction procedure is crucial to ensure the complete release of this compound from the sample matrix without degradation.
Materials and Reagents:
-
Sample (e.g., algal biomass, plant tissue)
-
Mortar and pestle or homogenizer
-
Solvents (e.g., acetone, methanol, ethanol, hexane, dichloromethane)[2]
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator
-
Saponification reagent (e.g., 10% methanolic KOH) (optional, for samples with high lipid content)
-
Purified water
-
Nitrogen gas
Procedure:
-
Homogenization: Weigh a known amount of the sample and homogenize it with a suitable solvent (e.g., acetone) using a mortar and pestle or a mechanical homogenizer until the tissue is completely decolorized.
-
Extraction: Transfer the homogenate to a centrifuge tube, rinse the homogenization vessel with the extraction solvent, and add the rinsing to the tube. Centrifuge to pellet the solid material.
-
Solvent Partitioning (if necessary): For aqueous samples or to remove polar impurities, the carotenoid extract can be partitioned into a non-polar solvent like hexane or petroleum ether.
-
Saponification (Optional): To remove interfering lipids and chlorophylls, the extract can be saponified by adding methanolic potassium hydroxide and incubating in the dark.[3] Following saponification, the carotenoids are back-extracted into a non-polar solvent.
-
Washing and Drying: Wash the extract with purified water to remove residual alkali and water-soluble impurities. Dry the extract over anhydrous sodium sulfate.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen at low temperature. Reconstitute the residue in a known volume of a solvent compatible with the subsequent analysis (e.g., mobile phase for HPLC/UPLC, or a specific solvent for spectrophotometry).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the separation and quantification of carotenoids.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 or C30 column. C30 columns are often preferred for their ability to separate carotenoid isomers.
Typical Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of solvents is typically used. Common mobile phases include mixtures of methanol, acetonitrile, water, and dichloromethane.[4]
-
Flow Rate: 0.5 - 1.5 mL/min
-
Column Temperature: 25 - 35 °C
-
Detection Wavelength: The maximum absorption wavelength (λmax) for this compound is typically around 400-450 nm. A PDA detector allows for the acquisition of the full UV-Vis spectrum for peak identification.
-
Injection Volume: 10 - 50 µL
Quantification: Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from authentic this compound standards of known concentrations.
Ultra-Performance Liquid Chromatography (UPLC) / Ultra-Performance Convergence Chromatography (UPC²) Analysis
UPLC and UPC² offer faster analysis times and higher resolution compared to traditional HPLC.
Instrumentation:
-
UPLC or UPC² system with appropriate columns (e.g., sub-2 µm particle size).
Typical Conditions (to be optimized):
-
UPLC: Similar mobile phases to HPLC are used, but with a much faster gradient and higher flow rates.
-
UPC²: This technique uses supercritical CO2 as the primary mobile phase, often with a co-solvent like methanol.[1] This is particularly advantageous for non-polar compounds like carotenoids.
-
Detection: PDA or mass spectrometry (MS) detectors are commonly used.
Quantification: Similar to HPLC, quantification is based on a calibration curve from authentic standards.
Spectrophotometric Analysis
This method provides a rapid estimation of the total carotenoid content.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Reconstitute the dried extract in a suitable solvent (e.g., ethanol, acetone, or hexane).
-
Measure the absorbance of the solution at the λmax of this compound (around 400-450 nm).
-
Calculate the total carotenoid concentration using the Beer-Lambert law: Concentration (µg/mL) = (A * V * 10^4) / (E¹% * d) Where:
-
A = Absorbance at λmax
-
V = Volume of the extract (mL)
-
E¹% = Extinction coefficient of this compound in the specific solvent (This value needs to be determined from the literature or experimentally)
-
d = Path length of the cuvette (cm)
-
It is important to note that this method is not specific to this compound and will measure all compounds that absorb at the selected wavelength.
Mandatory Visualization
The following diagrams illustrate the general workflow for this compound analysis and the logical relationship between different analytical choices.
Caption: General workflow for the extraction and analysis of this compound.
Caption: Decision tree for selecting an analytical method for this compound measurement.
References
- 1. lcms.cz [lcms.cz]
- 2. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 4. znaturforsch.com [znaturforsch.com]
A Comparative Guide: HPLC-DAD vs. HPLC-MS for the Analysis of Auroxanthin
For researchers, scientists, and professionals in drug development, the accurate quantification of carotenoids like Auroxanthin is critical. The choice of analytical methodology significantly impacts the reliability and sensitivity of these measurements. High-Performance Liquid Chromatography (HPLC) is the cornerstone of carotenoid analysis, and the selection of the detector is a pivotal decision. This guide provides an objective comparison between two common HPLC detectors: the Diode Array Detector (DAD) and the Mass Spectrometer (MS), for the analysis of this compound, a xanthophyll carotenoid.
While direct comparative studies on this compound are limited, data from the analysis of structurally similar xanthophylls, such as Astaxanthin and Lutein, provide a robust framework for this evaluation.
At a Glance: Key Performance Metrics
The primary distinction between HPLC-DAD and HPLC-MS lies in their detection principles. HPLC-DAD measures the absorption of light across a spectrum of wavelengths, offering good selectivity for compounds with characteristic UV-Vis spectra, like carotenoids.[1] In contrast, HPLC-MS provides structural information by measuring the mass-to-charge ratio of ionized molecules, affording higher sensitivity and specificity.[2]
Here is a summary of key performance parameters for both techniques, based on data from the analysis of related carotenoids:
| Performance Parameter | HPLC-DAD | HPLC-MS/MS |
| Limit of Detection (LOD) | 0.020 - 0.063 mg/L | 0.001 - 0.422 µg/L |
| Limit of Quantification (LOQ) | 0.067 - 0.209 mg/L | 0.003 - 1.406 µg/L |
| Linearity (R²) | > 0.998 | > 0.999 |
| Precision (%RSD) | < 2% (Intra-day) | < 3.6% |
| Accuracy (Recovery) | 96.7 - 102.5% | 91.9 - 97.4% |
Data is compiled from studies on various carotenoids and may not be specific to this compound.[2][3][4][5]
Delving Deeper: A Head-to-Head Comparison
Sensitivity and Selectivity
HPLC-MS demonstrates significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-DAD, in some cases being more than 100-fold lower.[2][6] This makes HPLC-MS the preferred method for trace-level analysis of this compound in complex matrices or when sample volume is limited. The high selectivity of MS, particularly tandem MS (MS/MS), allows for the differentiation of isomeric compounds and the filtering out of matrix interferences, which can be a challenge for DAD.[2]
Linearity, Precision, and Accuracy
Both methods exhibit excellent linearity over a range of concentrations, with correlation coefficients (R²) consistently exceeding 0.998.[3][5] Similarly, both techniques demonstrate high precision, with relative standard deviations (%RSD) typically below 5%.[3][4] Accuracy, measured by recovery studies, is also comparable and generally falls within acceptable analytical limits for both detectors.[3][4]
Matrix Effects
A significant consideration for HPLC-MS is the potential for matrix effects, where components of the sample other than the analyte of interest can enhance or suppress the ionization process, leading to inaccurate quantification.[2] While HPLC-DAD is not immune to matrix interferences, they are generally less pronounced. Careful sample preparation and the use of internal standards are crucial to mitigate matrix effects in HPLC-MS.
Experimental Workflows
The general workflow for the analysis of this compound involves extraction from the sample matrix, followed by chromatographic separation and detection.
Detailed Experimental Protocols
Below are representative protocols for the analysis of carotenoids using HPLC-DAD and HPLC-MS. These should be optimized for the specific sample matrix and analytical goals.
HPLC-DAD Protocol
This protocol is adapted from methods developed for the simultaneous determination of various carotenoids.[5]
1. Sample Preparation (Extraction):
-
Weigh 1 g of the homogenized sample.
-
Add 10 mL of a solvent mixture (e.g., hexane:acetone:ethanol, 2:1:1 v/v/v).
-
Vortex for 1 minute and sonicate for 20 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2. HPLC-DAD Conditions:
-
Column: C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and methyl-tert-butyl ether (MTBE) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Diode array detector set to acquire spectra from 200-600 nm, with quantification at the maximum absorption wavelength for this compound (typically around 420-450 nm).
HPLC-MS/MS Protocol
This protocol is based on methods for the analysis of carotenoids in biological matrices.[2]
1. Sample Preparation (Extraction):
-
Follow the same extraction procedure as for HPLC-DAD. The use of an internal standard (e.g., a stable isotope-labeled carotenoid) is highly recommended.
2. HPLC-MS/MS Conditions:
-
Column: C18 or C30 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.
Logical Relationship of Method Selection
The choice between HPLC-DAD and HPLC-MS depends on the specific requirements of the analysis.
Conclusion
Both HPLC-DAD and HPLC-MS are powerful techniques for the analysis of this compound.
-
HPLC-DAD is a robust, cost-effective, and reliable method suitable for routine quality control and quantification when sensitivity is not the primary concern and the sample matrix is relatively clean.[5]
-
HPLC-MS , particularly HPLC-MS/MS, offers superior sensitivity, selectivity, and specificity, making it the method of choice for trace-level quantification, analysis in complex biological matrices, and for confirmatory analysis where structural elucidation is required.[2][6]
The selection of the most appropriate technique will ultimately depend on the specific research question, the nature of the sample, and the available resources. For researchers and professionals in drug development, a thorough understanding of the capabilities and limitations of each method is essential for generating accurate and reliable data in the analysis of this compound and other carotenoids.
References
- 1. Carotenoids from Foods of Plant, Animal and Marine Origin: An Efficient HPLC-DAD Separation Method [mdpi.com]
- 2. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Bioavailability of Auroxanthin: A Comparative Guide for Researchers
An objective analysis of auroxanthin's potential bioavailability in comparison to other well-studied carotenoids, supported by available experimental data and methodologies.
For researchers and professionals in drug development, understanding the bioavailability of bioactive compounds is paramount to harnessing their therapeutic potential. Carotenoids, a class of natural pigments with potent antioxidant properties, are of significant interest. While the bioavailability of carotenoids like beta-carotene, lutein, and zeaxanthin has been extensively studied, data on this compound remains limited. This guide provides a comparative overview of this compound's likely bioavailability relative to other key carotenoids, drawing inferences from its structural characteristics and the established knowledge of carotenoid absorption and metabolism.
Comparative Analysis of Carotenoid Bioavailability
The bioavailability of carotenoids is a complex process influenced by numerous factors, including the food matrix, dietary fat content, and interactions with other carotenoids[1]. Generally, carotenoids are fat-soluble compounds requiring incorporation into mixed micelles for absorption in the small intestine[2].
The following table summarizes key pharmacokinetic parameters for several well-studied carotenoids, providing a baseline for estimating the potential bioavailability of this compound. It is important to note that these values can vary significantly depending on the formulation and food matrix.
| Carotenoid | Chemical Class | Typical Dosage | Tmax (hours) | Cmax (ng/mL) | Key Bioavailability Findings |
| This compound | Xanthophyll | Not established | Not available | Not available | Data not available. As a di-epoxide xanthophyll, its polarity may influence absorption and metabolism pathways differently than other xanthophylls. |
| Astaxanthin | Xanthophyll | 40 mg | ~12 | ~228 | Bioavailability is low but can be enhanced 1.7 to 3.7 times with lipid-based formulations. An elimination half-life of approximately 16 hours has been observed in humans.[1][4][5] |
| Lutein | Xanthophyll | 10 mg | 16 - 20 | Varies | Bioavailability is significantly influenced by formulation; some novel formulations show up to 2.5 times higher Cmax and 3.2 times higher AUC compared to standard preparations.[6] |
| Zeaxanthin | Xanthophyll | 2 mg | 20 - 24 | Varies | Similar to lutein, its bioavailability is formulation-dependent, with enhanced formulations showing 1.8 times higher Cmax and 2.2 times higher AUC.[6] |
| Beta-carotene | Carotene | 25 mg | Not specified | Varies | Its absorption can be inhibited by the presence of other carotenoids like canthaxanthin.[7] Apparent bioavailability is considered lower than that of α-carotene and β-cryptoxanthin.[8][9] |
Experimental Protocols for Assessing Carotenoid Bioavailability
The determination of carotenoid bioavailability relies on a variety of in vivo and in vitro experimental models.
In Vivo Human Pharmacokinetic Studies
A common approach involves administering a single dose of the carotenoid to healthy volunteers and subsequently measuring its concentration in blood plasma over time.
Typical Protocol:
-
Subject Recruitment: Healthy volunteers are recruited for the study.
-
Dosing: A single oral dose of the carotenoid, often in a capsule with a standardized meal containing fat to aid absorption, is administered.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and carotenoid concentrations are quantified using High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated to assess the extent and rate of absorption.
This methodology has been employed in studies evaluating the bioavailability of astaxanthin and lutein/zeaxanthin formulations[4][6].
In Vitro Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting the intestinal absorption of compounds. These cells differentiate into a monolayer with characteristics similar to the intestinal epithelium, including the formation of tight junctions and the expression of transporter proteins[10][11].
Typical Protocol:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports until a differentiated monolayer is formed.
-
Compound Application: The carotenoid, solubilized in a suitable vehicle (e.g., mixed micelles), is added to the apical (AP) side of the cell monolayer, simulating the intestinal lumen.
-
Sampling: At various time points, samples are taken from the basolateral (BL) side, which represents the blood circulation.
-
Quantification: The concentration of the carotenoid in the basolateral samples is measured, typically by HPLC.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
This assay has been used to assess the intestinal permeability of astaxanthin and zeaxanthin[12].
Factors Influencing Carotenoid Bioavailability
The journey of a carotenoid from ingestion to its site of action is fraught with obstacles that determine its ultimate bioavailability. Understanding these factors is crucial for optimizing the delivery and efficacy of carotenoid-based therapies.
Caption: Key factors influencing the bioavailability of carotenoids.
Experimental Workflow for Determining Carotenoid Bioavailability
The process of determining the bioavailability of a carotenoid involves a series of well-defined steps, from initial in vitro screening to in vivo human trials.
Caption: A typical experimental workflow for assessing carotenoid bioavailability.
Conclusion
While direct experimental data on the bioavailability of this compound is currently lacking, its structural similarity to other xanthophylls suggests that its absorption is likely influenced by the same factors, including the presence of dietary fat and the formulation of its delivery vehicle. Based on the available data for astaxanthin, another xanthophyll, it is reasonable to hypothesize that this compound's bioavailability is inherently low but could be significantly enhanced through lipid-based formulations.
Further research, including in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies in animal models and humans, is necessary to definitively characterize the bioavailability of this compound and unlock its full therapeutic potential. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations. Researchers in drug development are encouraged to consider these factors when designing novel delivery systems for this compound and other lipophilic compounds.
References
- 1. cyanotech.com [cyanotech.com]
- 2. Effects of formulation on the bioavailability of lutein and zeaxanthin: a randomized, double-blind, cross-over, comparative, single-dose study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Oral bioavailability of the antioxidant astaxanthin in humans is enhanced by incorporation of lipid based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbone.com [cellbone.com]
- 6. Superior Bioavailability of a Novel Lutein and Zeaxanthin Formulation in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of beta-carotene and canthaxanthin after ingestion of individual and combined doses by human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary β-Cryptoxanthin and α-Carotene Have Greater Apparent Bioavailability Than β-Carotene in Subjects from Countries with Different Dietary Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Cryptoxanthin- and α-carotene-rich foods have greater apparent bioavailability than β-carotene-rich foods in Western diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Auroxanthin
Immediate Safety and Logistical Information
Before handling auroxanthin, it is crucial to be aware of its potential hazards and the necessary safety precautions. The information below is based on data for related carotenoid compounds and general chemical safety principles.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat is recommended to prevent skin contact.
-
Respiratory Protection: If working with the powdered form where dust may be generated, a NIOSH-approved respirator should be used.
Handling and Storage:
-
Handle this compound in a well-ventilated area; a fume hood is recommended.
-
Store in a tightly sealed container in a cool, dry, and dark environment, as carotenoids can be sensitive to light and air.[2][3]
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₄₀H₅₆O₄[4][5] |
| Molecular Weight | 600.9 g/mol [4] |
| Appearance | Data not available; related carotenoids are often colored powders. |
| Solubility | Very low solubility in water (estimated at 2.496e-008 mg/L @ 25 °C).[6] |
| Incompatible Materials | Strong oxidizing agents.[2][3] |
| Hazardous Decomposition Products | Carbon monoxide (CO) and Carbon dioxide (CO₂) may be formed upon combustion.[2] |
Operational and Disposal Plan
The proper disposal of this compound waste must be conducted in a manner that ensures safety and regulatory compliance.
Step-by-Step Disposal Procedures:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization of Waste:
-
Solid Waste: Place any solid this compound, contaminated personal protective equipment (gloves, weighing papers), and spill cleanup materials into a designated, sealable, and clearly labeled hazardous waste container. The label should include the chemical name "this compound" and the approximate quantity.
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible, and clearly labeled hazardous waste container. Indicate the solvent and the estimated concentration of this compound on the label.
-
-
Decontamination of Labware:
-
Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol, acetone) to remove all visible traces of this compound.
-
Collect the solvent rinsate as hazardous liquid waste.
-
After the initial solvent rinse, the labware can typically be washed with soap and water.
-
-
Disposal Pathway:
Spill Response Protocol:
-
For Small Spills:
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Auroxanthin
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling Auroxanthin, based on guidelines for similar compounds.
| Protection Type | Recommended Equipment | Standard/Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash hazards. | EN 166 (Europe) or OSHA 29 CFR 1910.133 (US) | Protects against dust particles and potential splashes. Contact lenses can absorb irritants and should be avoided.[1] |
| Skin Protection | Nitrile or neoprene gloves. A lab coat or chemical-resistant apron should be worn. | EN 374 (Europe) or US F739 (US) for gloves. | Prevents direct skin contact with the compound.[1][2][3] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH-certified respirator (e.g., N95) is recommended. | NIOSH-certified | Minimizes inhalation of airborne particles.[1] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.[1]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Carotenoids like this compound are sensitive to light, air, and heat, which can lead to degradation.[3][4][5] Store in a cool, dark place, and consider using an inert atmosphere (e.g., argon or nitrogen) for long-term storage.
Storage:
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Small quantities may be swept up with an inert material and placed in a sealed container for chemical waste disposal. Prevent spillage from entering drains or water courses.[1]
Experimental Protocol: General Weighing and Solubilization
This protocol outlines a general procedure for safely weighing this compound powder and preparing a solution.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula.
-
Minimize the creation of dust. If dust becomes airborne, ensure respiratory protection is in use.
-
Record the exact weight.
-
-
Solubilization:
-
In the fume hood, add the desired solvent to the vessel containing the this compound powder.
-
Gently swirl or sonicate the mixture until the this compound is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula and work surfaces with a damp cloth to remove any residual powder.
-
Dispose of all contaminated materials (e.g., weigh boats, wipes, gloves) in the designated chemical waste container.
-
Wash hands thoroughly after handling is complete.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Which personal protective equipment do you need to [royalbrinkman.com]
- 3. fishersci.nl [fishersci.nl]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
